2-Mercaptoethyl oleate
Description
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Properties
IUPAC Name |
2-sulfanylethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h9-10,23H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMJWKKJHSZRQT-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028048 | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59118-78-4 | |
| Record name | 2-Mercaptoethyl (9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59118-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercaptoethyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059118784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-mercaptoethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mercaptoethyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCAPTOETHYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDJ7C8GBWL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Structure of 2-Mercaptoethyl Oleate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 2-Mercaptoethyl oleate (CAS No. 59118-78-4), a thioester of significant interest in industrial applications, particularly in polymer manufacturing. We will delve into its fundamental chemical and physical properties, molecular structure, a robust synthesis protocol, and its established applications. This guide is intended for researchers, chemists, and formulation scientists who require a detailed understanding of this compound for developmental or manufacturing purposes.
Chemical Identity and Molecular Structure
This compound is an organosulfur compound classified as a thioester. It is formally the ester formed between oleic acid, a monounsaturated omega-9 fatty acid, and 2-mercaptoethanol. This unique structure, combining a long hydrophobic alkyl chain with a reactive thiol-ester linkage, dictates its physical properties and chemical utility.
Key identifiers for this compound are consolidated below:
-
Synonyms: Oleic acid 2-mercaptoethyl ester, (Z)-9-Octadecenoic acid 2-mercaptoethyl ester, mercaptoethyl oleate[2][4][8][9]
Caption: Chemical structure of 2-Mercaptoethyl (9Z)-octadec-9-enoate.
Physicochemical Properties
The physical characteristics of this compound are consistent with a long-chain fatty acid ester. It exists as an oily liquid with low water solubility, a direct consequence of its 18-carbon oleate backbone. These properties are critical for its application as a process aid and stabilizer in non-aqueous systems.
| Property | Value | Reference(s) |
| Appearance | Light yellow oily liquid | [3][10][11] |
| Boiling Point | 434.3 °C at 760 mmHg | [1][3] |
| Density | 0.926 g/cm³ | [1][3][10] |
| Flash Point | 277.9 °C | [1][3][10] |
| Solubility | Insoluble in water | [3][10] |
| Sulfur Content (SH%) | 9.0 - 9.8% | [3][10] |
| Acid Value | < 10 mg KOH/g | [3][10] |
Spectroscopic Profile for Structural Verification
For quality control and structural confirmation, a combination of spectroscopic techniques is essential. The following profile describes the expected spectral characteristics of this compound, which serves as a benchmark for analytical validation.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Key signals include:
-
A triplet around 5.3-5.4 ppm for the two vinyl protons (-CH=CH-).
-
A triplet corresponding to the methylene group adjacent to the ester oxygen (-O-CH₂-).
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Multiplets for the methylene group adjacent to the sulfur atom (-CH₂-SH).
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A broad singlet for the thiol proton (-SH), which is exchangeable with D₂O.
-
A complex series of multiplets for the aliphatic (CH₂)n chain between 1.2-1.6 ppm.
-
A triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.
-
A strong, sharp absorption band around 1680-1710 cm⁻¹ , characteristic of the thioester carbonyl (C=O) stretch. This is at a lower wavenumber compared to a typical carboxylate ester (~1735-1750 cm⁻¹) due to the larger sulfur atom.
-
A peak around 3005-3015 cm⁻¹ corresponding to the C-H stretch of the cis-double bond.
-
Multiple peaks in the 2850-2960 cm⁻¹ region for the aliphatic C-H stretching of the long alkyl chain.
-
A weak absorption band near 2550-2600 cm⁻¹ for the S-H stretch of the thiol group.
-
-
Mass Spectrometry (MS) : Mass analysis is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z 342.
-
Common fragmentation patterns would include cleavage at the ester linkage and fragmentation along the alkyl chain.
-
Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated to be 191.0 Ų and 192.7 Ų, respectively, which can aid in identification via ion mobility-mass spectrometry.[12]
-
Synthesis Protocol: Acid-Catalyzed Thioesterification
The most direct and industrially scalable synthesis of this compound is the acid-catalyzed condensation (Fischer-Speier esterification) of oleic acid with 2-mercaptoethanol.[13] This method is reliable and driven by the removal of water to shift the reaction equilibrium towards the product. The use of a catalyst like trifluoroacetic acid or a solid acid resin is effective under mild conditions.[14]
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reagents & Equipment:
-
Oleic Acid (1.0 eq)
-
2-Mercaptoethanol (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalyst)
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Toluene (solvent)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Experimental Procedure:
-
Causality: The Dean-Stark trap is critical. By azeotropically removing the water byproduct, it drives the reversible esterification reaction to completion according to Le Châtelier's principle.
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add oleic acid, toluene, and 2-mercaptoethanol.
-
Add the catalytic amount of p-TSA to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete (typically 4-8 hours).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Self-Validation:
-
The resulting yellow oil should be analyzed using the spectroscopic methods outlined in Section 3 to confirm its identity and purity (typically >99%).
-
Industrial Applications
The primary and well-documented application of this compound is as a heat stabilizer intermediate.[2] It is a precursor in the synthesis of organotin heat stabilizers, which are essential additives in the manufacturing of polyvinyl chloride (PVC) and other plastic products.[2][3] The thiol functionality provides a site for reaction with tin compounds, while the long oleate chain imparts compatibility with the polymer matrix.
Based on its structure, potential secondary applications could include roles as:
-
A lubricity additive in industrial fluids.
-
A corrosion inhibitor.
-
A chemical intermediate for the synthesis of other functionalized surfactants or polymers.
Safety, Handling, and Storage
As with all mercaptans, proper handling of this compound is imperative due to its potent and offensive odor, even at very low concentrations.[15][16]
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a lab coat.[17] Contaminated clothing should be removed and laundered separately.
-
Handling: Avoid contact with skin and eyes. Prevent the release of vapors into the work environment.[15] Take precautionary measures against static discharge.[17]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed to prevent the escape of odors and potential degradation.[17]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use powdered hypochlorite, as this can cause autoignition with mercaptans.
While some sources indicate the substance is not classified under GHS hazard criteria, standard precautions for thiols should always be followed due to their biological reactivity and overwhelming odor.[4]
References
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Thioester and thioacid synthesis by acylation of thiols (thiolation) . Organic Chemistry Portal. Available at: [Link]
-
Full article: An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation . Taylor & Francis Online. Available at: [Link]
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Thioester - Wikipedia . Wikipedia. Available at: [Link]
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CAS 59118-78-4 this compound - Alfa Chemistry . Alfa Chemistry. Available at: [Link]
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Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent . Organic Chemistry Portal. Available at: [Link]
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Mercaptoethyl oleate | C20H38O2S | CID 6436848 - PubChem . National Institutes of Health. Available at: [Link]
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Synthesis of thiol esters 3a-k starting from carboxylic acids 1a-f and... - ResearchGate . ResearchGate. Available at: [Link]
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CAS NO. 59118-78-4 | this compound | Catalog AAB... . Arctom. Available at: [Link]
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2-Mercaptoethyl (9Z)-9-octadecenoate - CAS Common Chemistry . CAS. Available at: [Link]
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This compound | CAS 59118-78-4 | Chemical-Suppliers . Chemical-Suppliers.com. Available at: [Link]
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This compound (C20H38O2S) - PubChemLite . PubChemLite. Available at: [Link]
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MERCAPTOETHYL OLEATE - gsrs . FDA Global Substance Registration System. Available at: [Link]
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Thiols | Safety Services - UCL – University College London . University College London. Available at: [Link]
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THIOGLYCEROL - Sdfine . Sdfine. Available at: [Link]
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Understanding Mercaptans: Knowledge for Industrial Safety - Interscan Corporation . Interscan Corporation. Available at: [Link]
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Technical Specifications of this compound for Industrial Use . LookChem. Available at: [Link]
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This compound for Chemical Industry CAS 59118-78-4 . Suzhou Senfeida Chemical Co., Ltd. Available at: [Link]
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Introduction: The Versatility of a Bifunctional Molecule
An In-depth Technical Guide on the Research Applications of 2-Mercaptoethyl Oleate
In the landscape of materials science and biomedical research, molecules that offer dual functionality are invaluable tools for innovation. This compound (CAS 59118-78-4) is one such molecule, elegantly combining two distinct chemical moieties: a reactive thiol (-SH) head group and a long, unsaturated oleate (C18) hydrocarbon tail.[1][2] This unique structure positions it as a powerful linker and surface-modifying agent, enabling researchers to precisely engineer interfaces, functionalize nanomaterials, and construct sophisticated biocompatible systems.
The thiol group provides a robust anchor point, exhibiting a strong affinity for the surfaces of noble metals like gold, which is foundational for creating self-assembled monolayers (SAMs).[3] Simultaneously, the hydrophobic oleate tail, a derivative of the naturally occurring oleic acid, imparts critical properties for nanoparticle synthesis and stabilization in non-polar environments and serves as a biocompatible component in drug delivery formulations.[4][5]
This guide, intended for researchers, scientists, and drug development professionals, will explore the core research applications of this compound. We will delve into the causality behind its use in surface science, nanotechnology, and biomedicine, providing detailed protocols and conceptual diagrams to illustrate its practical utility.
| Property | Value | Reference(s) |
| CAS Number | 59118-78-4 | [1][6] |
| Molecular Formula | C₂₀H₃₈O₂S | [2][6] |
| Molecular Weight | 342.58 g/mol | [2] |
| Appearance | Light yellow oily liquid | [6][7] |
| Boiling Point | 434.3 °C | [6] |
| Density | 0.926 g/cm³ | [6] |
| Solubility | Insoluble in water | [6] |
Core Application 1: Surface Modification via Self-Assembled Monolayers (SAMs)
The ability to control the chemistry of a surface at the molecular level is fundamental to fields ranging from biosensing to microelectronics. This compound is an exemplary molecule for this purpose through the formation of Self-Assembled Monolayers (SAMs), particularly on gold surfaces.
Scientific Principle and Rationale
The formation of a SAM is a spontaneous process driven by two primary forces. First, the sulfur atom of the thiol group has a high affinity for gold, forming a stable, semi-covalent Au-S bond with an interaction energy of approximately 45 kcal/mol. This strong interaction anchors the molecules to the substrate. Second, the long, hydrophobic oleate chains arrange themselves to maximize van der Waals interactions, resulting in a densely packed, quasi-crystalline monolayer.
Causality for Use: Researchers choose this compound for SAM formation to create surfaces with specific, well-defined properties. The oleate tails form a terminal layer that is highly hydrophobic and non-polar. This can be used to:
-
Control Wettability: Create hydrophobic surfaces for microfluidic or coating applications.
-
Passivate Surfaces: Form a protective barrier against corrosion or unwanted chemical reactions.[8]
-
Study Interfacial Phenomena: Provide a model surface for fundamental studies of adhesion, lubrication, and protein adsorption.
-
Serve as a Foundation: Act as a well-defined initial layer upon which more complex, multi-layered structures can be built.
Caption: this compound forming a SAM on a gold surface.
Experimental Protocol: Preparation of a this compound SAM
This protocol outlines the standard procedure for forming a high-quality SAM on a gold-coated substrate, adapted from established methodologies.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)
-
This compound
-
200-proof ethanol (spectroscopic grade)
-
Clean glass or polypropylene container with a sealable cap
-
Tweezers
-
Dry nitrogen gas
-
Sonicator
Procedure:
-
Substrate Cleaning (Self-Validation): A pristine surface is critical for a well-ordered monolayer. Sonicate the gold substrate in ethanol for 10-15 minutes to remove organic contaminants. Dry the substrate under a gentle stream of dry nitrogen. The surface should be visually clean and uniform.
-
Solution Preparation: Prepare a 1 mM solution of this compound in 200-proof ethanol. Ensure the thiol is fully dissolved. For a typical 10 mL solution, this involves a precise measurement of the thiol.
-
Immersion: Using clean tweezers, completely immerse the gold substrate into the thiol solution within the container. Minimize the substrate's exposure to ambient air to prevent contamination.
-
Inert Environment: To prevent oxidative side reactions, reduce the headspace in the container. Gently purge the container with dry nitrogen gas before sealing it tightly. Wrap the seal with Parafilm® for extra security.
-
Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, this extended period allows for molecular rearrangement and annealing, leading to a more ordered and densely packed film.
-
Rinsing: After assembly, remove the substrate from the solution with tweezers. Thoroughly rinse the surface with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Drying: Dry the substrate again with a gentle stream of dry nitrogen. The functionalized substrate is now ready for characterization (e.g., contact angle measurement, ellipsometry) or further use.
Core Application 2: Nanoparticle Synthesis and Functionalization
This compound is a cornerstone ligand in the synthesis of high-quality, monodisperse nanoparticles (NPs), particularly magnetic iron oxide nanoparticles (IONPs) for biomedical and environmental applications.[4][9]
Scientific Principle and Rationale
In many synthesis methods, such as the thermal decomposition of organometallic precursors, nanoparticles are grown in a high-boiling point organic solvent. This compound plays the crucial role of a capping agent or surfactant .[4][10] Its oleate chain is soluble in the organic medium, while the ester/thiol head group coordinates to the surface of the nascent nanoparticle. This coating provides steric hindrance, which physically prevents the nanoparticles from aggregating.[4] This steric barrier is the key to controlling particle size and achieving a narrow size distribution (monodispersity), which is critical for predictable physical properties (e.g., magnetism) and biological behavior.
Causality for Use:
-
Size and Shape Control: The presence of this compound during synthesis is a primary determinant of the final nanoparticle size. By modulating its concentration, researchers can tune the particle dimensions.[11]
-
Colloidal Stability: The oleate coating renders the nanoparticles highly dispersible in non-polar solvents like toluene or hexane, creating stable colloidal suspensions (ferrofluids) that are essential for storage and further processing.[4][12]
-
A Platform for Further Functionalization: While the initial oleate coating makes the NPs hydrophobic, this is often a temporary state for biomedical applications, which require aqueous dispersibility. The thiol group provides a reactive handle for ligand exchange reactions. For instance, the oleate can be replaced with hydrophilic, thiol-terminated polymers like polyethylene glycol (PEG) to create biocompatible, water-soluble nanoparticles.[4][13]
Caption: Iron oxide core stabilized by this compound.
Workflow: Functionalization of Iron Oxide Nanoparticles
This workflow describes a typical co-precipitation synthesis followed by coating with this compound.
-
Core Synthesis: Iron (II) and Iron (III) chloride salts are dissolved in deionized water.
-
Co-precipitation: A base (e.g., ammonium hydroxide) is added rapidly under vigorous stirring and inert atmosphere. This causes the precipitation of black Fe₃O₄ nanoparticles.
-
Ligand Addition: A solution of this compound in an organic solvent is immediately added to the aqueous suspension.
-
Phase Transfer: The mixture is heated and stirred, causing the oleate to displace water molecules and bind to the nanoparticle surface. The now-hydrophobic nanoparticles transfer from the aqueous phase to the organic phase.
-
Purification (Self-Validation): The organic phase containing the coated nanoparticles is separated. It is washed multiple times with water to remove unreacted salts and excess base. The nanoparticles are then precipitated with a polar solvent like ethanol and collected via centrifugation or magnetic separation. This washing/precipitation cycle is repeated to ensure high purity. The ability to easily re-disperse the final product in a non-polar solvent like toluene is a key indicator of successful and stable surface coating.[9]
-
Characterization: The final product is characterized to confirm its properties.
| Characterization Technique | Purpose | Typical Result for Oleate-Coated IONPs | Reference(s) |
| TEM | Determine size, shape, and monodispersity | Spherical particles with a narrow size distribution (e.g., 10-15 nm) | [4][11] |
| FTIR Spectroscopy | Confirm surface coating | Peaks corresponding to C-H stretches (~2900 cm⁻¹) and C=O (~1700 cm⁻¹) of oleate | [4][10] |
| XRD | Identify crystalline structure of the core | Diffraction pattern matching the cubic spinel structure of Fe₃O₄ | [14][15] |
| VSM | Measure magnetic properties | Superparamagnetic behavior (no remanence or coercivity at room temp.) | [4][9] |
| TGA | Quantify the amount of organic coating | Weight loss step corresponding to the decomposition of the organic shell | [13] |
Core Application 3: A Building Block for Biocompatible Systems
The structural components of this compound make it a valuable building block for materials intended for biological applications, including drug delivery and biocompatible coatings.[16][17]
Scientific Principle and Rationale
The biocompatibility of oleate-based systems stems from the fact that oleic acid is a natural, monounsaturated fatty acid found abundantly in biological systems.[5][18] Materials incorporating it are often well-tolerated. The true power of this compound lies in the reactivity of its thiol group, which can participate in several key chemical transformations:
-
Thiol-ene "Click" Chemistry: The thiol group can react efficiently with alkene groups under UV initiation, allowing for the covalent attachment of the molecule to polymer backbones or other functional components.
-
Disulfide Bond Formation: Thiols can be oxidized to form reversible disulfide (S-S) bonds. This is the basis for creating cross-linked hydrogels or materials that can degrade in the reducing environment inside a cell, enabling triggered drug release.[19]
-
Michael Addition: Thiols can react with electron-poor double bonds, another efficient way to conjugate the molecule to drug carriers or biomolecules.
Causality for Use: By leveraging this reactivity, researchers can design sophisticated materials. For example, this compound can be used to functionalize alginate, a biocompatible polymer, to create nanoparticles capable of encapsulating and delivering hydrophobic drugs like curcumin.[20] In another context, polymers based on oleic acid and dynamic disulfide bonds have been developed as self-healing and reusable adhesives.[19] The combination of a biocompatible "body" (oleate) and a reactive "handle" (thiol) provides a versatile platform for creating functional biomaterials.
Caption: Logical workflow for using this compound in drug delivery.
Conclusion
This compound is far more than a simple chemical reagent; it is a molecular multitool for advanced research. Its bifunctional nature allows scientists to anchor molecules to surfaces with high affinity, control the growth and stability of nanoparticles with precision, and build complex, functional biomaterials from the ground up. By understanding the distinct roles of its thiol head and oleate tail, researchers can rationally design experiments to create novel materials and systems that address challenges in medicine, electronics, and materials science. As the demand for precisely engineered surfaces and biocompatible nanotechnologies continues to grow, the utility and importance of versatile molecules like this compound are set to expand even further.
References
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- Self-Healing and Reprocessable Oleic Acid-Based Elastomer with Dynamic S-S Bonds as Solvent-Free Reusable Adhesive on Copper Surface. NIH. Accessed through Google Search.
- Oleic Acid: Structure, Sources, and Versatile Applications Across Industries. Accessed through Google Search.
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2-Mercaptoethyl Oleate (CAS 59118-78-4): A Technical Guide to its Potential in Advanced Drug Delivery
This guide provides a comprehensive technical overview of 2-Mercaptoethyl oleate, a versatile molecule with significant, yet largely unexplored, potential in the field of drug delivery. While historically utilized as a heat stabilizer in industrial applications, its unique chemical structure—combining a lipophilic oleic acid tail with a reactive thiol headgroup—positions it as a valuable excipient for researchers, scientists, and drug development professionals. This document will delve into the core properties of this compound, its synthesis, and its prospective applications in the formulation of sophisticated drug delivery systems, drawing upon established principles of thiolated nanomaterials.
Introduction to this compound: Beyond an Industrial Additive
This compound (CAS 59118-78-4) is the ester of oleic acid and 2-mercaptoethanol.[1][2] Its structure features a long, unsaturated fatty acid chain, rendering it oil-soluble and biocompatible, coupled with a terminal sulfhydryl (-SH) group, which is a locus of versatile chemical reactivity.[1][2] This thiol group is the key to its potential in advanced drug delivery, offering a reactive handle for covalent modification and interaction with biological tissues.[3]
While its primary documented industrial application is as a heat stabilizer, particularly in the synthesis of organotin compounds for PVC, the physicochemical characteristics of this compound suggest a much broader utility, especially in the realm of functional excipients for drug formulation.[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.
| Property | Value | References |
| CAS Number | 59118-78-4 | [1] |
| Molecular Formula | C₂₀H₃₈O₂S | [1][2] |
| Molecular Weight | 342.58 g/mol | [2] |
| Appearance | Light yellow oily liquid | [5] |
| Boiling Point | 434.3 °C | [6] |
| Density | 0.926 g/cm³ | [6] |
| Flash Point | 277.9 °C | [6] |
| Solubility | Insoluble in water | [6] |
| IUPAC Name | 2-sulfanylethyl (9Z)-octadec-9-enoate | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of oleic acid with 2-mercaptoethanol. This reaction can be catalyzed by an acid, and often involves the removal of water to drive the reaction to completion.
Representative Synthesis Protocol
This protocol describes a general method for the synthesis of this compound, which can be adapted and optimized for specific laboratory or scale-up requirements.
Materials:
-
Oleic acid
-
2-mercaptoethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine oleic acid, a molar excess of 2-mercaptoethanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography if necessary.
Potential Applications in Drug Delivery
The true potential of this compound for advanced drug delivery lies in the strategic use of its thiol group. This functionality can be leveraged to create "smart" or "functional" nanoparticles with enhanced properties.
Mucoadhesive Formulations
The thiol group of this compound can form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[3] This covalent interaction can significantly enhance the residence time of a drug formulation at mucosal surfaces (e.g., gastrointestinal, nasal, ocular), thereby improving drug absorption.
Thiolated Lipid Nanoparticles (LNPs)
This compound can be incorporated into the lipid matrix of nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). The thiol groups presented on the nanoparticle surface can offer several advantages:
-
Enhanced Stability: Inter-particle disulfide bond formation can crosslink the nanoparticles, improving their structural integrity and stability in biological fluids.
-
Controlled Release: The disulfide crosslinks can be designed to be cleaved in a reducing environment, such as the intracellular space, leading to a triggered release of the encapsulated drug.
-
Targeting: The thiol group can be used as a chemical handle to conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface for site-specific drug delivery.[3]
// Manual positioning of ThiolGroup relative to LipidMatrix // This is a conceptual representation } Caption: Conceptual model of a thiolated lipid nanoparticle.
Formulation of Thiolated Lipid Nanoparticles: A Representative Protocol
This protocol outlines a general method for preparing thiolated lipid nanoparticles using this compound, based on established techniques for similar lipid systems.
Materials:
-
Solid lipid (e.g., glyceryl monostearate)
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
-
High-shear homogenizer or sonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid and this compound together at a temperature approximately 5-10 °C above the melting point of the solid lipid. Dissolve the lipophilic API in this molten lipid mixture.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer or sonicator for a specified time to form a coarse emulsion.
-
Nanoparticle Formation: Cool the emulsion down to room temperature while stirring to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification (Optional): The nanoparticle dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Characterization of Thiolated Nanoparticles
Proper characterization is critical to ensure the quality, efficacy, and safety of the formulated nanoparticles. The following parameters are essential to evaluate.
| Parameter | Method | Typical Range/Value | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50-300 nm, PDI < 0.3 | Influences stability, biodistribution, and cellular uptake. |
| Zeta Potential | Laser Doppler Velocimetry | -30 mV to +30 mV | Indicates surface charge and predicts colloidal stability. |
| Entrapment Efficiency (%EE) | Spectrophotometry, HPLC | >70% | Quantifies the amount of drug successfully encapsulated. |
| Drug Loading (%DL) | Spectrophotometry, HPLC | 1-20% | Measures the percentage of drug relative to the total nanoparticle weight. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical | Visualizes the shape and surface characteristics of the nanoparticles. |
| In Vitro Drug Release | Dialysis Bag Method | Sustained release profile | Determines the rate and mechanism of drug release from the nanoparticles. |
Safety and Handling
Based on available safety data sheets, this compound requires careful handling.[5] It is advised to avoid contact with skin and eyes and to use appropriate personal protective equipment, including gloves and safety glasses.[5] Work should be conducted in a well-ventilated area to avoid inhalation of any aerosols.[5]
Conclusion and Future Perspectives
This compound presents a compelling opportunity for innovation in drug delivery. Its bifunctional nature, combining a lipid-soluble backbone with a reactive thiol group, makes it an ideal candidate for the development of functional excipients and advanced nanoparticle systems. While its application in this field is still in its infancy, the principles of thiolated materials are well-established, providing a strong rationale for its exploration. Future research should focus on the synthesis of high-purity, pharmaceutical-grade this compound and its formulation into various drug delivery platforms. Investigating its mucoadhesive properties, its potential for creating redox-sensitive release systems, and its utility as a linker for targeted therapies will be crucial next steps. For drug development professionals, this compound represents a valuable tool to overcome formulation challenges and to design next-generation drug delivery systems with enhanced efficacy and patient compliance.
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Spectroscopic data of 2-Mercaptoethyl oleate (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Mercaptoethyl Oleate
This guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS: 59118-78-4), a molecule of interest in various industrial applications, including the synthesis of organotin heat stabilizers.[1][2] While a complete set of publicly available, experimentally derived spectra is not consistently reported, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectral characteristics for identification, purity assessment, and quality control.
Molecular Structure and its Spectroscopic Implications
This compound (C20H38O2S, Molecular Weight: 342.58 g/mol ) is an ester formed from oleic acid and 2-mercaptoethanol.[3][4] Its structure contains several key functional groups that give rise to characteristic spectroscopic signals: a long aliphatic chain, a cis-alkene double bond, an ester linkage, and a terminal thiol group. Understanding the contribution of each of these components is crucial for accurate spectral interpretation.
Caption: Figure 1: Annotated Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the olefinic protons, the protons adjacent to the ester and thiol functionalities, the long aliphatic chain, and the terminal methyl group. The spectrum would typically be recorded in a deuterated solvent such as chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.34 | Multiplet | 2H | -CH=CH- | Olefinic protons in a cis configuration typically appear in this region.[5] |
| ~4.20 | Triplet | 2H | -O-CH₂-CH₂-SH | Protons on the carbon adjacent to the ester oxygen are deshielded. |
| ~2.75 | Quartet | 2H | -O-CH₂-CH₂-SH | Protons on the carbon adjacent to the sulfur atom. |
| ~2.30 | Triplet | 2H | -CH₂-C(=O)O- | Protons alpha to the carbonyl group. |
| ~2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- | Allylic protons are slightly deshielded by the double bond.[5] |
| ~1.62 | Multiplet | 2H | -CH₂-CH₂-C(=O)O- | Protons beta to the carbonyl group. |
| ~1.55 | Triplet | 1H | -SH | The thiol proton signal can be broad and its position is concentration-dependent. |
| ~1.28 | Broad Singlet | ~20H | -(CH₂)n- | Overlapping signals from the methylene groups of the long aliphatic chain.[5] |
| ~0.88 | Triplet | 3H | -CH₃ | Terminal methyl group protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the olefinic carbons, the carbons of the mercaptoethyl group, and the carbons of the aliphatic chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174.0 | -C=O | The ester carbonyl carbon is significantly deshielded. |
| ~130.0 | -CH=CH- | Olefinic carbons. In many long-chain unsaturated esters, the two olefinic carbon signals are very close.[5] |
| ~63.5 | -O-CH₂- | Carbon adjacent to the ester oxygen. |
| ~34.4 | -CH₂-C(=O)O- | Carbon alpha to the carbonyl group. |
| ~31.9 | Aliphatic -CH₂- | Methylene carbon adjacent to the terminal methyl group. |
| ~29.0-29.8 | Aliphatic -(CH₂)n- | A cluster of signals from the methylene carbons in the aliphatic chain.[5] |
| ~27.2 | -CH₂-CH= | Allylic carbons. |
| ~24.9 | -CH₂-CH₂-C(=O)O- | Carbon beta to the carbonyl group. |
| ~24.0 | -CH₂-SH | Carbon adjacent to the thiol group. |
| ~22.7 | -CH₂-CH₃ | Methylene carbon adjacent to the terminal methyl group. |
| ~14.1 | -CH₃ | Terminal methyl carbon. |
Experimental Protocol for NMR Data Acquisition
Caption: Figure 3: Workflow for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Method Setup: Set the parameters for the ionization source (e.g., electrospray voltage, nebulizer gas flow, drying gas temperature for ESI) and the mass analyzer (e.g., scan range, scan rate).
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed masses with the theoretically calculated values.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the combined application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data and outlines standardized protocols for their acquisition. By correlating the predicted data with experimentally obtained spectra, researchers can confidently verify the identity, structure, and purity of this compound, ensuring its suitability for downstream applications.
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National Center for Biotechnology Information. (n.d.). Mercaptoethyl oleate. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate. Retrieved from [Link]
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Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of Octanamide,N-(2mercaptoethyl)-with Retention Time.... Retrieved from [Link]
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White Rose Research Online. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate. Retrieved from [Link]
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Thermal Stability and Decomposition of 2-Mercaptoethyl Oleate: A Mechanistic and Methodological Evaluation
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptoethyl oleate (CAS 59118-78-4) is a key intermediate, notably in the synthesis of organotin heat stabilizers for polymers.[1][2] Its performance and the stability of the final products are intrinsically linked to its behavior at elevated temperatures encountered during processing and application. This technical guide provides a comprehensive analysis of the thermal stability of this compound. Lacking direct, published decomposition studies, this paper synthesizes information from analogous structures—oleic acid esters and thioesters—to propose primary decomposition pathways. We further detail the essential analytical methodologies required to investigate these predictions, offering field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide serves as a foundational resource for predicting, analyzing, and mitigating the thermal degradation of this compound.
Introduction: Chemical Profile and Industrial Relevance
This compound is a long-chain fatty acid ester containing a terminal thiol group. Its structure combines the reactivity of a thiol, the properties of an ester, and the long alkyl chain of oleic acid. This unique combination makes it a valuable precursor, particularly as a chain-transfer agent or stabilizer intermediate in polymer chemistry.[3] A fundamental understanding of its thermal limits is paramount for optimizing manufacturing processes, ensuring product quality, and predicting long-term stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59118-78-4 | [1][3] |
| Molecular Formula | C20H38O2S | [1][3] |
| Molecular Weight | 342.58 g/mol | [2][3] |
| Appearance | Light yellow oily liquid | [1][2] |
| Boiling Point | 434.3°C at 760 mmHg | [4][5] |
| Flash Point | 277.9°C | [1][4] |
| Density | 0.926 g/cm³ | [1][5] |
| Chemical Stability | Stable under recommended storage conditions | [4] |
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is predicted to occur via three competing pathways, dictated by the weakest bonds in the molecule and the surrounding atmosphere. The cleavage can be initiated at the ester linkage, the thioether functionality, or along the unsaturated oleate backbone.
Pathway A: Ester Pyrolysis via β-Elimination
One of the classic thermal degradation routes for esters possessing a β-hydrogen on the alcohol moiety is a non-radical, intramolecular elimination reaction (pyrolysis).[6] This concerted reaction proceeds through a six-membered transition state, resulting in the formation of a carboxylic acid and an alkene. For this compound, this would yield oleic acid and thioethylene (vinyl mercaptan), which is unstable and may further react.
Pathway B: Thioester Bond Scission
The carbon-sulfur bond is generally weaker than a carbon-oxygen bond, making the thioester linkage a potential point of thermal failure.[7] Homolytic cleavage could lead to the formation of an acyl radical and a mercaptoethyl radical. These highly reactive species would then propagate further decomposition through hydrogen abstraction, disproportionation, or recombination reactions, leading to a complex mixture of secondary products.
Pathway C: Oleate Chain Autoxidation and Fragmentation
In the presence of oxygen, the unsaturated oleate chain is highly susceptible to autoxidation, a free-radical chain reaction that is accelerated by heat.[8] The process begins with the formation of hydroperoxides at the allylic positions to the double bond.[8][9] These hydroperoxides are thermally unstable and decompose to form alkoxy and hydroxy radicals, which trigger a cascade of fragmentation reactions. This pathway is the primary source of volatile degradation products such as aldehydes, ketones, and shorter-chain carboxylic acids that can contribute to discoloration and off-odors.[9][10]
Analytical Methodologies for Stability Assessment
A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition products of this compound. The workflow below outlines a robust strategy for gathering comprehensive data.
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Purity Analysis of Commercially Available 2-Mercaptoethyl Oleate: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Mercaptoethyl oleate is a versatile thioester with significant potential in drug delivery and specialty chemical synthesis. The purity of this compound is a critical parameter, directly impacting its reactivity, stability, and safety, particularly in pharmaceutical applications. Impurities can introduce variability in research outcomes and pose risks in final products. This guide provides a comprehensive framework for the purity analysis of commercially available this compound, offering a multi-faceted analytical strategy. It is designed to equip researchers, scientists, and drug development professionals with the expertise to thoroughly assess the quality of this crucial raw material, ensuring the integrity and reproducibility of their work.
The Criticality of Purity: Understanding this compound
This compound is synthesized through the esterification of oleic acid with 2-mercaptoethanol. Its bifunctional nature, featuring a long hydrophobic oleate chain and a reactive thiol group, underpins its utility. However, the manufacturing process and subsequent storage are susceptible to introducing a variety of impurities. In the context of drug development, these impurities can have far-reaching consequences, including altered bioavailability of the active pharmaceutical ingredient (API), induction of toxicity, and compromised stability of the final formulation. A robust analytical approach to purity determination is therefore an indispensable component of quality control.
A Universe of Impurities: What to Look For
A systematic purity analysis begins with an understanding of the potential impurities that may be present in this compound. These can be broadly classified as:
-
Unreacted Starting Materials: The most common process-related impurities are residual oleic acid and 2-mercaptoethanol.
-
Synthesis By-products: These may include dimers of 2-mercaptoethanol (2,2'-dithiodiethanol) and other by-products of the esterification reaction.
-
Degradation Products: The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(2-oleoyloxyethyl) disulfide. Hydrolysis of the ester linkage can regenerate oleic acid and 2-mercaptoethanol.[1][2][3][4]
-
Isomers and Related Fatty Acids: Commercial oleic acid is often not pure and can contain other fatty acids and isomers with different double bond positions, which will be carried through to the final product.[5][6][7][8][9]
-
Residual Solvents and Catalysts: Solvents and catalysts employed in the synthesis may persist in the final product.
The following diagram illustrates the logical flow of impurity identification and analysis:
Caption: Logical workflow for impurity analysis of this compound.
A Multi-modal Analytical Toolkit for Comprehensive Purity Profiling
A single analytical technique is insufficient to provide a complete picture of the purity of this compound. A combination of chromatographic, spectroscopic, and titrimetric methods is essential for a thorough evaluation.
Chromatographic Techniques: The Power of Separation
Chromatography is fundamental to purity analysis, enabling the separation and quantification of the main component from its impurities.
Rationale: GC is ideal for the analysis of volatile and semi-volatile compounds. It is particularly effective for quantifying residual starting materials like 2-mercaptoethanol and detecting volatile by-products. A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometry (MS) detector provides definitive identification.[10][11]
Experimental Protocol: GC-FID for Residual 2-Mercaptoethanol
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like dichloromethane.
-
Standard Preparation: Prepare a series of calibration standards of 2-mercaptoethanol in the same solvent, bracketing the expected impurity concentration range.
-
GC-FID Conditions:
-
Column: A polar capillary column, such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for optimal peak shape of the thiol.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 240 °C at 10 °C/min, with a final hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Analysis and Quantification: Inject the sample and standards. The 2-mercaptoethanol peak is identified by comparing its retention time with the standard. A calibration curve is constructed by plotting the peak area versus concentration for the standards, from which the concentration in the sample is determined.
Rationale: HPLC is indispensable for separating non-volatile and thermally unstable compounds. It is the preferred method for quantifying unreacted oleic acid, the disulfide degradation product, and other high-molecular-weight impurities.[12][13][14][15][16] A UV detector can be used for compounds with a chromophore, while an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides near-universal detection for non-volatile analytes.
Experimental Protocol: HPLC-UV/ELSD for Oleic Acid and Disulfide Impurity
-
Sample Preparation: Accurately weigh about 20 mg of the this compound sample into a 10 mL volumetric flask and dissolve in the mobile phase.
-
Standard Preparation: Prepare individual stock solutions of oleic acid and the synthesized bis(2-oleoyloxyethyl) disulfide impurity. Create a series of mixed calibration standards by diluting the stock solutions with the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is commonly used.[12][13]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a linear gradient from 60% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm for oleic acid; ELSD with nebulizer at 40 °C, evaporator at 60 °C, and gas flow at 1.5 L/min for universal detection.
-
-
Analysis and Quantification: Similar to the GC protocol, peaks are identified by retention time, and quantification is achieved using a calibration curve.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide crucial information for structural confirmation and identification of the main component and its impurities.
Rationale: NMR is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR can confirm the identity of this compound and can be used for the identification and quantification of impurities, often without the need for individual reference standards, by using a certified internal standard.[17][18] The ratio of proton integrals corresponding to specific functional groups provides a relative quantification of the main component and impurities.
Rationale: FTIR is a rapid, non-destructive technique that identifies the functional groups present. The spectrum of this compound should exhibit a characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹, a C-O stretch around 1160 cm⁻¹, and a weak S-H stretch around 2550 cm⁻¹.[19][20][21][22][23] The absence of a broad O-H stretch from a carboxylic acid (around 3000 cm⁻¹) is indicative of low levels of residual oleic acid.
Rationale: MS provides the molecular weight of the compound and its fragmentation pattern. When coupled with chromatography (GC-MS or LC-MS), it is a definitive tool for impurity identification, enabling the structural elucidation of unknown compounds.[24]
Titrimetric Methods: Precise Functional Group Quantification
Rationale: Titration is a classic and highly accurate method for quantifying specific functional groups.
-
Acid Value Titration: This method quantifies free carboxylic acids, such as unreacted oleic acid. The sample is dissolved in a suitable solvent and titrated with a standardized solution of a base like potassium hydroxide.
-
Iodometric Titration for Thiol Content: This titration specifically measures the free thiol content, providing an accurate assay of the active this compound.[25][26][27]
A Synopsis of Analytical Data
A comprehensive purity assessment requires the consolidation and interpretation of data from all applied techniques.
| Analytical Technique | Parameter Measured | Key Impurities Detected/Quantified |
| GC-FID | Assay of volatile components | Residual 2-mercaptoethanol, residual solvents |
| HPLC-UV/ELSD | Assay of non-volatile components | Unreacted oleic acid, bis(2-oleoyloxyethyl) disulfide |
| NMR Spectroscopy | Structural confirmation, relative quantification | All proton-containing impurities |
| FTIR Spectroscopy | Presence of functional groups | Residual oleic acid (O-H stretch) |
| Acid Value Titration | Free carboxylic acid content | Unreacted oleic acid |
| Iodometric Titration | Free thiol content | Assay of this compound |
Conclusion: Towards a Holistic Quality Assurance Strategy
The purity analysis of commercially available this compound necessitates a holistic and multi-faceted approach. By integrating the separation capabilities of chromatography, the structural insights from spectroscopy, and the quantitative precision of titrimetry, a comprehensive quality profile can be established. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently assess the purity of this compound, thereby ensuring the reliability of their research and the safety and efficacy of their products. Adherence to these principles will undoubtedly contribute to more robust and reproducible scientific outcomes.
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Functionalized Oleic Acid Esters: A Technical Guide to Synthesis, Properties, and Advanced Research Applications
Executive Summary
Oleic acid, an abundant monounsaturated fatty acid, represents a pivotal renewable feedstock for the chemical industry. Its inherent chemical functionalities—a carboxylic acid head and a single double bond in the alkyl chain—provide a versatile platform for a multitude of chemical modifications. Esterification of the carboxylic group is often the first step, yielding oleic acid esters that can be further functionalized to create a diverse array of molecules with tailored properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and application of these functionalized esters. We will delve into the core chemistries that unlock their potential and highlight their emerging roles in drug delivery, nanotechnology, polymer science, and as high-performance biolubricants. This document is structured to provide not just procedural knowledge, but also the underlying scientific principles that govern the selection of synthetic routes and the resulting material properties, thereby empowering researchers to innovate in their respective fields.
Introduction: Oleic Acid as a Premier Green Chemistry Platform
The increasing demand for sustainable and biodegradable materials has catalyzed a shift from petrochemical feedstocks to renewable resources.[1][2] Vegetable oils are at the forefront of this transition, being abundant, cost-effective, and environmentally benign.[1] Oleic acid (C18:1), a primary constituent of oils like olive and high-oleic sunflower oil, is particularly advantageous due to its single point of unsaturation.[3] This monounsaturated nature imparts greater oxidative stability compared to polyunsaturated fatty acids, while still offering a reactive site for a wide range of chemical transformations.
The basic structure of oleic acid, featuring a hydrophilic carboxylic acid head and a long hydrophobic alkyl tail, makes it an amphiphilic molecule with inherent surfactant properties.[4] Esterification of the carboxylic acid group is a common initial modification that enhances its utility, leading to a class of compounds known as oleic acid esters. These esters can then be further modified at the double bond to introduce new functional groups, dramatically expanding their physicochemical properties and potential applications.[2]
This guide will systematically explore the chemical pathways to functionalized oleic acid esters and their subsequent applications in cutting-edge research areas.
Core Functionalization Chemistries of Oleic Acid and its Esters
The versatility of oleic acid esters stems from the two primary reactive sites: the ester group and the C9-C10 double bond. A variety of chemical strategies can be employed to modify these sites, either sequentially or concurrently.
Esterification and Transesterification
The initial step in harnessing oleic acid's potential often involves converting the carboxylic acid to an ester. This is typically achieved through esterification with an alcohol in the presence of an acid catalyst or via transesterification of triglycerides.[5][6]
-
Acid-Catalyzed Esterification: This is a reversible reaction where oleic acid reacts with an alcohol (e.g., methanol, ethanol, or polyols like trimethylolpropane) to form an ester and water.[5][7][8] To drive the reaction towards the product side, water is often removed as it is formed.[8][9] A range of catalysts can be employed, from traditional mineral acids like sulfuric acid to solid acid catalysts and ionic liquids for a greener approach.[10][11][12][13] Microwave-assisted heating has also been shown to accelerate the reaction.[11]
-
Transesterification: This process involves reacting a triglyceride (the natural form of oleic acid in oils) with an alcohol in the presence of a catalyst to produce fatty acid esters and glycerol.[4] This is a primary method for biodiesel production.[4]
The choice of alcohol in the esterification process is critical as it directly influences the properties of the final product. For instance, esterification with polyols like trimethylolpropane (TMP) can create larger, branched molecules with properties suitable for biolubricants.[7][14]
Reactions at the Double Bond
The double bond in the oleic acid ester chain is a gateway to a vast array of functionalizations.
-
Epoxidation: This reaction involves the conversion of the double bond into an oxirane (epoxide) ring, typically using a peracid generated in situ from hydrogen peroxide and a carboxylic acid like formic or acetic acid.[15][16][17][18] Epoxidized oleic acid esters are valuable as PVC plasticizers and as intermediates for further reactions.[19][20] The oxirane ring is highly reactive and can be opened to introduce various functional groups.[2][21]
-
Oxidative Cleavage: The double bond can be cleaved to produce shorter-chain molecules with terminal functional groups, such as aldehydes, carboxylic acids, or alcohols.[22] Ozonolysis is a common method for this transformation, yielding bifunctional and monofunctional compounds that serve as valuable monomers for polymer synthesis.[22]
-
Thiol-Ene "Click" Chemistry: The addition of thiols across the double bond is a highly efficient "click" reaction that can be initiated by radicals or catalyzed by acids or bases.[1][3] This method allows for the introduction of sulfur-containing moieties and other functional groups, leading to the synthesis of functional monomers for polymerization.[1][3]
-
Polymerization: The double bond itself can be a site for polymerization, although this is more common with fatty acids containing multiple double bonds.[23] However, derivatives of oleic acid can be designed to be suitable for various polymerization techniques.[1]
Experimental Protocol: Synthesis of Epoxidized Methyl Oleate
This protocol describes a common method for the epoxidation of methyl oleate using performic acid generated in situ.
Materials:
-
Methyl oleate
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Toluene (or other inert solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Stirred reaction vessel with temperature control and dropping funnel
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve methyl oleate in toluene.
-
Add formic acid to the mixture. The molar ratio of formic acid to the double bond in methyl oleate is typically between 0.25:1 and 0.75:1.[15]
-
Heat the mixture to the desired reaction temperature, typically between 40°C and 75°C, with continuous stirring.[15][16][17]
-
Slowly add hydrogen peroxide dropwise to the reaction mixture. The molar ratio of hydrogen peroxide to the double bond should be at least 1:1.[15] Maintain the temperature throughout the addition.
-
After the addition is complete, continue stirring the mixture at the set temperature for several hours until the reaction is complete (monitored by techniques like iodine value determination).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the remaining acid, followed by a final wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the epoxidized methyl oleate.
Causality and Self-Validation: The use of formic acid as an oxygen carrier with hydrogen peroxide as the oxygen donor allows for the in-situ formation of performic acid, a safer and more economical approach for large-scale epoxidation compared to using pre-formed peracetic acid.[15] The reaction temperature is a critical parameter; it must be high enough to facilitate the reaction but not so high as to cause degradation of the epoxide ring.[17] The progress of the reaction can be validated by monitoring the decrease in the iodine value, which is a measure of the degree of unsaturation. A successful reaction will show a significant reduction in the iodine value.
Research Applications of Functionalized Oleic Acid Esters
The ability to tailor the properties of oleic acid esters has led to their application in a wide range of research and industrial fields.
Drug Delivery and Pharmaceutical Sciences
Oleic acid and its derivatives are widely explored in drug delivery due to their biocompatibility and ability to enhance the permeation of drugs through biological membranes.[24][25][26][27]
-
Penetration Enhancers: The amphiphilic nature of oleic acid allows it to fluidize the lipid bilayers of the stratum corneum, the main barrier of the skin, thereby enhancing the transdermal delivery of active pharmaceutical ingredients.[24][26]
-
Solubilizing Agents: For poorly water-soluble drugs, oleic acid and its esters can act as solubilizing agents, improving their bioavailability.[25][26] They are key components in the formulation of self-micro-emulsifying drug delivery systems (SMEDDS).[28]
-
Nanocarriers: Oleic acid is frequently used as a capping agent to stabilize nanoparticles, preventing their aggregation and improving their dispersibility in biological systems.[4][25] This is crucial for applications in targeted drug delivery and medical imaging.[25] Oleic acid-functionalized iron oxide nanoparticles, for instance, have been investigated for their antibacterial properties and in hyperthermia applications.[29][30]
Nanomaterials and Polymer Science
The renewable origin and tunable properties of oleic acid esters make them attractive building blocks for polymers and functional coatings for nanomaterials.
-
Surface Functionalization of Nanoparticles: Oleic acid is a common surfactant used in the synthesis of metal and metal oxide nanoparticles, where it controls their size and prevents agglomeration.[31] The functionalization of nanoparticles with oleic acid and its derivatives can be further tailored for specific applications.[32][33] For example, oleic acid-coated iron oxide nanoparticles have been functionalized with silanes to improve their dispersibility in aqueous environments for biomedical applications.[32]
-
Bio-based Plasticizers: Functionalized oleic acid esters, particularly epoxidized esters, are effective and biodegradable plasticizers for polymers like polyvinyl chloride (PVC) and polylactic acid (PLA).[19][20][34][35][36] They offer a non-toxic alternative to traditional phthalate-based plasticizers.[20]
-
Monomers for Polymers: Through chemical modifications like oxidative cleavage or thiol-ene reactions, oleic acid can be converted into bifunctional monomers suitable for the synthesis of polyesters, polyamides, and polyurethanes.[1][3][22][37] This opens up a pathway to creating a new generation of sustainable and functional polymers.[1]
Biolubricants
There is a growing demand for environmentally friendly lubricants to replace petroleum-based products.[14][38] Oleic acid esters are excellent candidates for biolubricant basestocks due to their biodegradability and good lubricating properties.[2][14][39]
-
Improving Performance: Chemical modifications are often necessary to improve the thermo-oxidative stability and low-temperature performance of vegetable oil-based lubricants.[21][38] Esterification of oleic acid with branched-chain alcohols or polyols can produce esters with lower pour points and higher viscosity indices.[7][14][40]
-
Additives: Functionalized oleic acid esters can also be used as additives in lubricant formulations to enhance properties like detergency and dispersancy.[41] Nanolubricants, which are suspensions of nanoparticles in a base oil, can also be formulated using oleic acid as a surfactant to improve the dispersion of the nanoparticles.[42]
Data Presentation: Comparison of Oleic Acid Ester Properties for Lubricant Applications
| Oleic Acid Derivative | Synthesis Method | Key Properties | Potential Application | Reference |
| Trimethylolpropane trioleate | Esterification | High viscosity index, good thermal stability | High-performance biolubricant | [7][14] |
| Octadecyl 9-octadecyloxy-10-hydroxyoctadecanoate | Chemical Modification | Favorable low-temperature performance | Biolubricant basestock | [40] |
| Epoxidized Oleic Acid Esters | Epoxidation | Improved oxidative stability | Lubricant additive, hydraulic fluids | [21] |
| Mixed Oleic Acid Esters (Methanol & Ethylene Glycol) | Esterification | Stable lubricity at high temperatures | High-temperature lubricant | [43] |
Visualization of Key Concepts
General Structure of a Functionalized Oleic Acid Ester
Caption: Molecular scaffold of an oleic acid ester highlighting the two primary sites for chemical functionalization.
Workflow for Synthesis and Application of Functionalized Oleic Acid Esters
Caption: A generalized workflow from renewable feedstock to high-value applications of functionalized oleic acid esters.
Conclusion and Future Outlook
Functionalized oleic acid esters are a testament to the vast potential of green chemistry. By leveraging the inherent reactivity of a renewable and abundant feedstock, a wide array of valuable molecules can be synthesized. The applications, ranging from life-saving drug delivery systems to environmentally benign industrial products, are continually expanding. Future research will likely focus on developing even more efficient and selective catalytic systems for functionalization, exploring novel polymer architectures derived from oleic acid monomers, and designing multifunctional materials that can address complex challenges in medicine and materials science. The continued innovation in this field will undoubtedly play a crucial role in the transition towards a more sustainable and circular economy.
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An In-Depth Technical Guide to the Reactivity of the Thiol Group in 2-Mercaptoethyl Oleate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemistry of 2-Mercaptoethyl Oleate
This compound (C₂₀H₃₈O₂S) is a bifunctional molecule that marries the hydrophobic properties of oleic acid, a long-chain fatty acid, with the versatile chemical reactivity of a terminal thiol (-SH) group.[1][2][3][4] This unique structure makes it a valuable component in materials science, surface chemistry, and particularly in the design of advanced drug delivery systems.[][6] The oleate tail provides a lipid-soluble domain, while the thiol group serves as a highly reactive handle for a multitude of covalent modifications. This guide provides a detailed exploration of the core reactivity of this thiol group, offering mechanistic insights and practical protocols to empower researchers in harnessing its full potential.
Section 1: The Thiol Group: A Primer on its Intrinsic Reactivity
The chemical behavior of this compound is overwhelmingly dictated by its thiol group. Understanding the fundamental principles of thiol chemistry is essential for predicting and controlling its reactions.
Acidity and Thiolate Formation
A key feature of thiols is their acidity, which is significantly greater than that of their alcohol analogs.[7] Sulfur's larger atomic radius and lower electronegativity compared to oxygen allow it to better stabilize the negative charge of the conjugate base.[7] Consequently, the thiol group can be readily deprotonated by a base to form a thiolate anion (RS⁻).
This equilibrium is the single most important factor governing the thiol's reactivity. The thiolate anion is a far more potent nucleophile than the neutral thiol, and its concentration, which is directly dependent on the pH of the medium, determines the rate and feasibility of many subsequent reactions.
Caption: Equilibrium of thiol deprotonation to form the highly reactive thiolate anion.
Nucleophilicity
Thiols and, more so, thiolates are excellent nucleophiles. The large, polarizable nature of the sulfur atom makes it a "soft" nucleophile.[8] This characteristic allows it to effectively attack electron-deficient ("soft") electrophiles. A crucial distinction is that while being a strong nucleophile, the thiolate ion is a relatively weak base.[7] This property is highly advantageous in synthetic chemistry, as it strongly favors nucleophilic substitution (Sₙ2) reactions over competing elimination (E2) pathways, even with secondary alkyl halides.[7]
Section 2: Core Reaction Pathways of the Thiol Group
The nucleophilic and redox-active nature of the thiol group opens up several powerful reaction pathways for molecular construction and functionalization.
1. Oxidation to Disulfides
One of the most characteristic reactions of thiols is their oxidation to form disulfides, which involves the creation of a covalent sulfur-sulfur (S-S) bond.[9] This transformation is a redox process where each sulfur atom is oxidized from a -2 to a -1 state.[9][10]
Mechanistic Deep Dive: The formation of a disulfide from two thiol molecules is an oxidative coupling that can be achieved with mild oxidizing agents like molecular oxygen (often catalyzed by metal ions), iodine, or hydrogen peroxide.[7] The reaction proceeds via the coupling of two thiyl radicals or through a mechanism involving a sulfenic acid intermediate, depending on the oxidant used.[10] These disulfide bonds are notably stable but can be cleaved back to thiols under reducing conditions, a property exploited in stimuli-responsive systems.[9]
Caption: Reversible oxidation of thiols to a disulfide and subsequent reduction.
Experimental Protocol: Air Oxidation to Form Disulfide-Linked Micelles
This protocol describes the formation of cross-linked micelles from this compound, where the disulfide bonds act as covalent links in the micellar shell.
-
Dissolution: Dissolve 100 mg of this compound in 10 mL of a suitable solvent mixture, such as tetrahydrofuran (THF)/water (1:1 v/v).
-
Basification: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA), to raise the pH to ~8-9. This is crucial to generate the thiolate anion, which is more susceptible to oxidation.
-
Oxidation: Stir the solution vigorously in a flask open to the atmosphere for 24-48 hours. Atmospheric oxygen will serve as the mild oxidant.
-
Monitoring: Monitor the disappearance of the free thiol group using Ellman's reagent (DTNB). A loss of the characteristic yellow color upon reaction indicates successful disulfide formation.
-
Purification: Remove the organic solvent (THF) via rotary evaporation. The resulting aqueous solution contains the disulfide-cross-linked micelles, which can be purified by dialysis against deionized water to remove the base and any unreacted monomer.
2. Michael Addition (Conjugate Addition)
The Michael addition is a powerful carbon-sulfur bond-forming reaction where a soft nucleophile, such as a thiolate, adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor).[11][12][13]
Mechanistic Deep Dive: The reaction is initiated by the deprotonation of the thiol to form the thiolate.[12] This nucleophile then attacks the electron-deficient β-carbon of the Michael acceptor (e.g., maleimide, acrylate).[13] This 1,4-conjugate addition is highly favored for soft nucleophiles like thiolates because the β-carbon is a "softer" electrophilic site than the carbonyl carbon.[8] The reaction is typically rapid, proceeds under mild conditions, and is highly specific, making it a cornerstone of bioconjugation chemistry.
Caption: Mechanism of the Thiol-Michael addition reaction.
Experimental Protocol: Conjugation to a Maleimide-Functionalized Surface
This protocol details how to immobilize this compound onto a surface functionalized with maleimide groups.
-
Surface Preparation: Start with a maleimide-activated substrate (e.g., maleimide-functionalized glass slide or nanoparticle).
-
Solution Preparation: Prepare a 10 mM solution of this compound in a reaction buffer, typically phosphate-buffered saline (PBS) at pH 7.2-7.4. The slightly basic pH ensures a sufficient concentration of the reactive thiolate anion.
-
Reaction: Immerse the maleimide-functionalized substrate in the this compound solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: After the reaction period, remove the substrate and wash it thoroughly with the reaction buffer to remove any non-covalently bound material.
-
Blocking (Optional): To quench any unreacted maleimide groups, the surface can be treated with a solution of a small thiol compound, such as β-mercaptoethanol or cysteine, for 30 minutes.
-
Final Rinse and Dry: Perform a final rinse with deionized water and dry the surface under a stream of nitrogen.
3. Formation of Self-Assembled Monolayers (SAMs)
The thiol group exhibits an exceptionally strong affinity for the surfaces of noble metals, most notably gold (Au). This interaction drives the spontaneous organization of thiol-containing molecules into highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).[14][15]
Mechanistic Deep Dive: The formation of a SAM is driven by the strong, quasi-covalent bond between the sulfur atom and the gold surface.[16] Once anchored, the long oleate chains of this compound molecules align and pack closely due to van der Waals interactions, creating a dense, hydrophobic monolayer. The quality and packing of the SAM can be influenced by factors such as solvent choice, temperature, and immersion time.[14][15][16]
Experimental Protocol: Formation of a this compound SAM on Gold
-
Substrate Preparation: Use a clean gold-coated substrate (e.g., glass slide or silicon wafer with a vacuum-deposited gold layer). Clean the substrate immediately before use by rinsing with ethanol and deionized water, followed by drying under nitrogen. Plasma cleaning or piranha etching can be used for more rigorous cleaning but require appropriate safety precautions.
-
SAM Solution: Prepare a 1-5 mM solution of this compound in absolute ethanol.
-
Immersion: Fully immerse the clean gold substrate into the thiol solution in a clean, covered container to prevent contamination.
-
Assembly: Allow the self-assembly process to occur for 12-24 hours at room temperature.
-
Rinsing: Carefully remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the substrate with a gentle stream of nitrogen. The substrate is now functionalized with a hydrophobic monolayer.
Caption: Experimental workflow for creating a Self-Assembled Monolayer (SAM).
Section 3: Modulating Reactivity: Key Environmental Factors
The reactivity of the thiol group is not static; it is highly sensitive to its chemical environment. Controlling these factors is key to achieving desired outcomes and ensuring protocol reproducibility.
| Factor | Effect on Thiol Reactivity | Causality |
| pH | Crucial determinant. Low pH (<7) favors the neutral thiol (R-SH), reducing nucleophilicity. High pH (>8) favors the thiolate (R-S⁻), dramatically increasing nucleophilicity and susceptibility to oxidation.[17] | The pKa of most aliphatic thiols is around 8-10. The Henderson-Hasselbalch equation dictates the equilibrium between the protonated and deprotonated forms. |
| Oxidizing Agents | Promotes disulfide (S-S) bond formation. Stronger oxidants can lead to sulfenic, sulfinic, or sulfonic acids.[9][18] | Oxidants remove electrons from the sulfur atom, leading to the formation of higher oxidation state species. |
| Reducing Agents | Cleaves disulfide bonds (S-S) back to free thiols (S-H). | Reducing agents like DTT or TCEP donate electrons, breaking the S-S bond. |
| Solvent | Can influence reaction rates and SAM quality. Polar aprotic solvents (e.g., DMF, THF) are often used for organic reactions. | Solvent polarity can stabilize or destabilize transition states. For SAMs, solvent choice affects solubility and interactions between the alkyl chains, influencing monolayer packing.[14] |
| Presence of Electrophiles | The thiol/thiolate will react with available electrophiles. | As a strong nucleophile, the thiolate will readily attack electron-deficient centers, such as those in Michael acceptors or alkyl halides. |
Conclusion
The thiol group of this compound is a versatile and powerful functional handle. Its reactivity is centered around the thiol-thiolate equilibrium, which can be easily manipulated by pH. This control allows for precise engagement in several high-yield, specific reactions, including disulfide formation, Michael additions, and the creation of self-assembled monolayers. For the researcher, scientist, or drug development professional, a thorough understanding of these reaction mechanisms and the factors that influence them is paramount for the innovative design of functional materials, targeted drug delivery vehicles, and advanced biosurfaces.
References
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Self-assembled monolayers of O-(2-Mercaptoethyl)-O'-methyl-hexa(ethylene glycol) (EG7) on gold substrates produces monolayers whose structure should depend primarily on the solvents used for their formation. (2022). Helvia Principal. [Link]
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Michael addition reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Self-assembled monolayers of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Effects of the nature of solution/electrolyte on formation and electron transfer blocking characteristics. (2022). Helvia Principal. [Link]
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Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
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Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. (n.d.). Universidad de Córdoba. [Link]
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Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. (n.d.). Semantic Scholar. [Link]
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Self-assembled monolayers of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Effects of the nature of solution/electrolyte on formation and electron transfer blocking characteristics. (n.d.). Semantic Scholar. [Link]
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Mercaptoethyl oleate. (n.d.). PubChem. [Link]
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Reaction of the model thiol 2-mercaptoethanol and glutathione with methylvinylmaleimide, a Michael acceptor with extended conjugation. (n.d.). PubMed. [Link]
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Forming disulfides in the endoplasmic reticulum. (n.d.). PubMed. [Link]
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Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
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Michael Addition Reaction EXPLAINED. (2022). YouTube. [Link]
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Analysis of Disulfide Bond Formation. (n.d.). PubMed. [Link]
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Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. (2015). ResearchGate. [Link]
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Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. (2014). ResearchGate. [Link]
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Oxidation Reactions of Thiols. (2019). YouTube. [Link]
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MERCAPTOETHYL OLEATE. (n.d.). gsrs. [Link]
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Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. (n.d.). PubMed. [Link]
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Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. (2018). ODU Digital Commons. [Link]
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Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O 2 -dependent oxidation of primary alcohols. (2019). ResearchGate. [Link]
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Hybrid Oleic Acid‐Graphene Quantum Dot Vesicles for Drug Delivery. (2019). ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 2-Mercaptoethyl Oleate
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-Mercaptoethyl oleate, a long-chain fatty acid ester with a terminal thiol group. This protocol is designed for researchers and professionals in chemistry and drug development. The synthesis is achieved through a robust and well-established Fischer esterification of oleic acid with 2-mercaptoethanol, utilizing p-toluenesulfonic acid as a catalyst. This guide offers a detailed, step-by-step methodology, including insights into the reaction mechanism, purification strategies, and characterization of the final product. All procedures are presented with a strong emphasis on safety and scientific integrity, supported by authoritative references.
Introduction
This compound is a bifunctional molecule that combines the lipophilic properties of oleic acid with the reactive thiol group of 2-mercaptoethanol. This unique structure makes it a valuable intermediate in various applications, including as a building block for novel drug delivery systems, a surface modifying agent for nanoparticles, and a key component in the synthesis of specialized polymers and surfactants. The ester linkage provides a biodegradable component, while the terminal sulfhydryl group offers a reactive handle for conjugation to other molecules or surfaces.
This application note details a reliable laboratory-scale protocol for the synthesis of this compound. The chosen method is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] The equilibrium of this reversible reaction is driven towards the product by the removal of water, which can be effectively achieved through azeotropic distillation or by applying a vacuum.[1][3]
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of oleic acid, increasing the electrophilicity of the carbonyl carbon.[1][2][3][5]
-
Nucleophilic Attack: The hydroxyl group of 2-mercaptoethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][5]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a water molecule.[1][3][5]
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound.[1][3]
The following diagram illustrates the key steps of the Fischer esterification process:
Caption: Fischer Esterification Workflow
Materials and Safety
Reagents and Equipment
| Material | Grade | Supplier | Notes |
| Oleic Acid (C18H34O2) | Technical Grade (≥90%) | Sigma-Aldrich | May darken on exposure to air.[6][7] |
| 2-Mercaptoethanol (C2H6OS) | ≥99% | Sigma-Aldrich | Pungent odor, toxic. Handle in a fume hood.[8][9][10][11][12][13][14][15] |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Sigma-Aldrich | Corrosive solid.[16][17][18] |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Flammable and toxic. |
| Sodium Bicarbonate (NaHCO3) | ACS Reagent, ≥99.7% | Fisher Scientific | |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Reagent, ≥99.0% | Fisher Scientific | |
| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific | Highly flammable. |
| Deuterated Chloroform (CDCl3) | 99.8 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |
| Round-bottom flask (250 mL) | VWR | ||
| Dean-Stark apparatus or equivalent setup for water removal | VWR | ||
| Reflux condenser | VWR | ||
| Magnetic stirrer and stir bar | VWR | ||
| Heating mantle | VWR | ||
| Separatory funnel (500 mL) | VWR | ||
| Rotary evaporator | Heidolph | ||
| Vacuum pump | VWR | ||
| Glassware for purification and characterization | VWR |
Safety Precautions
2-Mercaptoethanol is toxic if swallowed, inhaled, or in contact with skin, and it causes serious eye damage.[8][12][13][15] It also has a very strong, unpleasant odor. Always handle 2-mercaptoethanol in a well-ventilated chemical fume hood. [10][11] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves (double gloving is recommended).[10][11]
Toluene is a flammable liquid and vapor that can cause skin and eye irritation, and may be harmful if inhaled or swallowed. Handle in a fume hood away from ignition sources.
p-Toluenesulfonic acid is corrosive and can cause severe skin burns and eye damage.[16][17][18] Avoid inhalation of dust and contact with skin and eyes.
Oleic acid may cause skin and eye irritation.[6]
All waste materials should be disposed of according to institutional and local regulations. Contaminated materials with 2-mercaptoethanol should be treated as hazardous waste due to the persistent odor.[10]
Experimental Protocol
This protocol is adapted from a similar synthesis of mercaptoethyl esters of fatty acids.
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oleic acid (28.2 g, 0.1 mol).
-
In a chemical fume hood, carefully add 2-mercaptoethanol (9.4 g, 0.12 mol, 1.2 equivalents).
-
Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.05 equivalents) to the flask.
-
Add 100 mL of toluene to the flask.
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask.
-
Place the entire setup in a heating mantle on a magnetic stirrer.
Reaction Procedure
-
Begin stirring the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C).
-
Continue refluxing for 4-6 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is considered complete when water is no longer being collected.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
The following diagram outlines the experimental workflow:
Caption: Experimental Workflow for Synthesis and Characterization
Purification (Work-up)
-
Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer with 100 mL of saturated sodium bicarbonate (NaHCO3) solution to neutralize the acidic catalyst and any unreacted oleic acid. Be cautious of gas evolution (CO2).
-
Separate the aqueous layer and repeat the washing with NaHCO3 solution until no more gas evolves.
-
Wash the organic layer with 100 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na2SO4).
-
Filter the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the toluene using a rotary evaporator under reduced pressure. The final product, this compound, should be a slightly yellow, oily liquid.[16]
For higher purity, the crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization
The identity and purity of the synthesized this compound can be confirmed by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum should exhibit the following characteristic peaks:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3005 | C-H | Alkene C-H stretch |
| 2925, 2855 | C-H | Alkane C-H stretch |
| ~2560 | S-H | Thiol S-H stretch (weak) |
| ~1740 | C=O | Ester carbonyl stretch |
| ~1170 | C-O | Ester C-O stretch |
The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of the strong ester C=O stretch are key indicators of a successful reaction. The presence of a weak S-H stretch confirms the integrity of the thiol group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (in CDCl₃) should show the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.35 | m | 2H | -CH=CH- |
| ~4.20 | t | 2H | -O-CH₂-CH₂-SH |
| ~2.75 | q | 2H | -O-CH₂-CH₂-SH |
| ~2.30 | t | 2H | -CH₂-C(=O)O- |
| ~2.00 | m | 4H | -CH₂-CH=CH-CH₂- |
| ~1.60 | p | 2H | -CH₂-CH₂-C(=O)O- |
| ~1.30 | m | ~20H | -(CH₂)n- |
| ~1.35 | t | 1H | -SH |
| ~0.88 | t | 3H | -CH₃ |
The chemical shifts for the methylene groups adjacent to the ester and thiol functionalities are particularly diagnostic for the formation of the desired product.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound via Fischer esterification. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable bifunctional molecule for a wide range of applications. The emphasis on safety and the mechanistic rationale behind the experimental steps ensures a robust and reproducible outcome.
References
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Application Notes & Protocols: Leveraging 2-Mercaptoethyl Oleate for Advanced Nanoparticle Surface Functionalization
Preamble: The Strategic Advantage of a Bifunctional Ligand
In the landscape of nanotechnology, the efficacy of a nanoparticle is intrinsically linked to its surface chemistry. The ability to precisely control the nanoparticle's interface with its environment dictates its stability, solubility, and functionality. 2-Mercaptoethyl oleate emerges as a powerful bifunctional ligand, offering a strategic solution for rendering nanoparticles compatible with non-polar environments. This molecule possesses a thiol (-SH) headgroup, which serves as a robust anchor to the surfaces of noble metal and semiconductor nanoparticles, and a long, hydrophobic oleate tail that imparts excellent stability and dispersibility in organic solvents and lipidic matrices.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and methodologies for using this compound. We move beyond simple instructions to explain the causality behind experimental choices, ensuring that protocols are not just followed, but understood. This document is structured to serve as a self-validating system, integrating functionalization protocols with rigorous characterization techniques to confirm success at every stage.
Part 1: The Underlying Science—Mechanism of Action
The functionalization process hinges on the principle of ligand exchange , a surface reaction where this compound molecules displace existing, more weakly bound ligands from the nanoparticle surface.
The Thiol Anchor: A Strong & Stable Bond
The primary driving force for this functionalization is the strong, dative covalent bond formed between the sulfur atom of the thiol group and the nanoparticle surface atoms.[1] This affinity is particularly pronounced with noble metals like gold, silver, and platinum, as well as with the surfaces of semiconductor nanocrystals (quantum dots) like CdSe/ZnS.[2][3] This gold-sulfur bond is a cornerstone of nanoparticle surface chemistry, providing a highly stable and reliable anchoring point.[4]
The Oleate Tail: Engineering the Interface
The oleate component is an 18-carbon fatty acid chain with a single cis-double bond. This long hydrocarbon tail creates a dense, hydrophobic layer on the nanoparticle surface. This layer serves two critical functions:
-
Steric Stabilization: The bulky oleate chains prevent nanoparticles from approaching each other too closely, overcoming van der Waals attractive forces and thus preventing aggregation in solution.[5]
-
Solvent Compatibility: The hydrophobic exterior makes the functionalized nanoparticles readily dispersible in non-polar organic solvents such as toluene, hexane, and chloroform, while rendering them insoluble in aqueous media.[6][7] This is crucial for applications in organic catalysis, polymer nanocomposites, and for encapsulating hydrophobic therapeutic agents.[8][9]
Below is a diagram illustrating the binding of this compound to a gold nanoparticle surface, displacing original citrate ligands.
Caption: Ligand exchange from citrate to this compound on a gold surface.
Part 2: Experimental Workflow & Protocols
A successful functionalization procedure follows a logical sequence of ligand introduction, purification, and characterization. This workflow ensures a well-defined and reproducible final product.
Caption: General workflow for nanoparticle surface functionalization.
Protocol: Functionalization of Gold Nanoparticles (AuNPs)
This protocol details the ligand exchange on aqueous, citrate-stabilized AuNPs, resulting in a phase transfer to an organic solvent.
Materials & Equipment:
-
Citrate-stabilized AuNP solution (e.g., 10-20 nm diameter)
-
This compound (CAS 59118-78-4)[10]
-
Ethanol, absolute
-
Toluene or Hexane
-
High-speed centrifuge with appropriate tubes
-
Vortex mixer and sonicator bath
-
Glass vials
Step-by-Step Methodology:
-
Ligand Preparation: Prepare a 10 mM stock solution of this compound in absolute ethanol.
-
Causality: Ethanol is miscible with both the aqueous AuNP solution and the hydrophobic ligand, facilitating interaction at the nanoparticle surface.
-
-
Reaction Setup: In a glass vial, combine 1 mL of the stock AuNP solution with 1 mL of ethanol. This pre-mixing step prevents shock-induced aggregation of the AuNPs upon addition of the ligand solution.
-
Ligand Exchange: Add 100 µL of the 10 mM this compound solution to the AuNP/ethanol mixture. The molar excess of the thiol ligand drives the exchange reaction to completion.[11]
-
Causality: A large excess ensures that the surface coverage is maximized, leading to stable particles.
-
-
Incubation: Seal the vial and allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring or agitation.
-
Causality: This extended incubation period allows sufficient time for the thiol ligands to displace the citrate ions and self-assemble into a dense monolayer on the gold surface.[12]
-
-
Phase Transfer & Purification (Step 1): Add 1 mL of toluene (or hexane) to the reaction vial. Vortex vigorously for 1 minute. The color of the aqueous phase (deep red for AuNPs) should transfer completely to the upper organic phase. Allow the phases to separate.
-
Causality: Successful functionalization renders the AuNPs hydrophobic, driving their transfer into the non-polar organic solvent.
-
-
Purification (Step 2): Carefully remove the lower aqueous phase. To the remaining organic phase, add 1 mL of ethanol and centrifuge at high speed (e.g., 10,000 x g for 20 minutes). A colored pellet of functionalized AuNPs should form.
-
Causality: Ethanol is a poor solvent for the functionalized AuNPs, causing them to precipitate upon centrifugation, while excess, unbound ligand remains in the supernatant.
-
-
Washing: Discard the supernatant and re-disperse the nanoparticle pellet in 1 mL of fresh toluene. Repeat the ethanol precipitation and centrifugation step two more times to ensure complete removal of unbound ligand.
-
Final Product: After the final wash, re-disperse the purified this compound-functionalized AuNPs in a desired volume of a non-polar solvent (e.g., toluene, chloroform) for storage and characterization.
Protocol: Functionalization of Oleate-Capped Quantum Dots (QDs)
This protocol is for exchanging native oleate/oleylamine ligands on QDs synthesized in organic media with this compound. This can be done to create a more defined surface for specific applications.
Materials & Equipment:
-
QDs in a non-polar solvent (e.g., Toluene)
-
This compound
-
Anhydrous Toluene and Methanol
-
High-speed centrifuge
-
Inert atmosphere environment (glovebox or Schlenk line)
Step-by-Step Methodology:
-
Environment Setup: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the QDs and the thiol ligand.
-
Ligand Preparation: Prepare a 100 mM solution of this compound in anhydrous toluene.
-
Reaction: In a reaction flask, add 1 mL of a QD solution (~5-10 mg/mL in toluene). While stirring, add a 100-fold molar excess of the this compound solution.
-
Causality: Even though the native ligands are hydrophobic, the strong thiol-surface interaction can drive the exchange.[13] The excess ensures the equilibrium shifts towards the desired product.
-
-
Incubation: Allow the mixture to stir at room temperature for 6-12 hours. For some QD types, gentle heating (40-60 °C) may accelerate the exchange process, but this should be optimized to avoid compromising the quantum yield.[14]
-
Purification: Transfer the reaction mixture to a centrifuge tube. Add methanol as an anti-solvent (typically 2:1 methanol:toluene ratio) to precipitate the functionalized QDs.
-
Centrifugation: Centrifuge at 8,000 x g for 15 minutes. A fluorescent pellet should form.
-
Washing: Decant the supernatant. Re-disperse the pellet in a minimal amount of toluene and repeat the precipitation/centrifugation cycle two more times to remove displaced native ligands and excess this compound.
-
Final Product: Re-disperse the final, purified pellet in the desired non-polar solvent for analysis.
Part 3: A Self-Validating System—Characterization Protocols
Confirming successful surface functionalization is a critical, non-negotiable step. The following techniques provide a multi-faceted approach to validate the outcome of the protocols described above.[15]
| Technique | Principle & Information Gained | Expected Result for Successful Functionalization |
| FTIR Spectroscopy | Identifies chemical bonds by their infrared absorption. Confirms the presence of the ligand's functional groups on the nanoparticle surface.[4] | Appearance of C-H stretching peaks (~2850-2950 cm⁻¹) and C=O ester stretch (~1740 cm⁻¹) from the oleate tail. Disappearance of peaks from the original ligand (e.g., broad O-H from citrate).[16] |
| DLS | Measures the hydrodynamic diameter (size in solution). An increase in size indicates the addition of the ligand shell.[15] | A measurable increase in the hydrodynamic diameter compared to the unfunctionalized nanoparticles. A narrow size distribution (low Polydispersity Index) indicates a stable, non-aggregated sample. |
| XPS | A surface-sensitive technique that provides elemental composition. Confirms the presence of sulfur from the thiol anchor.[4][17] | Detection of a sulfur (S 2p) peak in the spectrum of the functionalized nanoparticles, which was absent in the precursor particles. |
| TEM | Provides high-resolution images of the nanoparticle core. Verifies that the core morphology, size, and crystallinity are preserved post-functionalization and that no irreversible aggregation has occurred.[15] | Images should show well-dispersed nanoparticles with sizes and shapes consistent with the starting material. The organic shell is typically not visible. |
| Zeta Potential | Measures the surface charge of particles in a colloidal suspension. Ligand exchange alters the surface charge. | For AuNPs, a shift from a highly negative potential (citrate-stabilized) to a near-neutral potential in an organic solvent. |
| Contact Angle | Measures the hydrophobicity/hydrophilicity of a surface coated with the nanoparticles. | A significant increase in the water contact angle on a surface coated with the functionalized nanoparticles, indicating a successful transition to a hydrophobic surface. |
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation | 1. Incomplete ligand coverage. 2. Inappropriate solvent for purification (too polar). 3. Residual charges causing instability. | 1. Increase the concentration of this compound or extend the reaction time. 2. Ensure the use of appropriate non-polar (for dispersion) and anti-solvents (for precipitation). 3. Ensure thorough washing to remove salts from the precursor solution. |
| Low Yield / Incomplete Phase Transfer | 1. Insufficient reaction time. 2. Deactivated ligand (e.g., oxidized thiol groups). 3. Nanoparticle surface is not amenable to thiol binding. | 1. Increase incubation time to 24 hours or more. 2. Use fresh ligand from a reputable source; store under inert gas if possible. 3. Verify the nature of your nanoparticle surface. This method is most effective for noble metals and certain semiconductor shells. |
| Inconsistent Characterization Results | 1. Incomplete removal of excess ligand. 2. Sample degradation during analysis. | 1. Perform at least three washing/centrifugation cycles for purification. 2. Store functionalized nanoparticles in a non-polar solvent, protected from light, and use fresh samples for analysis. |
References
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- Benchchem. Application Notes and Protocols: Functionalization of Gold Nanoparticles with Amine-PEG6-thiol.
- ResearchGate. What are the surface characterization techniques for functionalized nanoparticles?.
- NIH National Library of Medicine. Analytical Methods for Characterization of Nanomaterial Surfaces.
- Nanopartz. Gold Nanoparticle Functionalization Methods.
- SciSpace. Analytical strategies for characterizing the surface chemistry of nanoparticles.
- Journal of Materials Chemistry B. Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation.
- NIH National Library of Medicine. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization.
- NIH National Library of Medicine. Design and Utility of Metal/Metal Oxide Nanoparticles Mediated by Thioether End-Functionalized Polymeric Ligands.
- MDPI. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc.
- ResearchGate. Mechanism of the ligand exchanging with MPA and the photo illustration of the process, b FTIR spectra of MPA capped CdSe/ZnS NCs.
- Hefei TNJ Chemical Industry Co.,Ltd. This compound CAS 59118-78-4.
- NIH National Library of Medicine. Nanoparticles in Drug Delivery: From History to Therapeutic Applications.
- University of North Carolina at Chapel Hill. Quantifying Ligand Exchange Reactions at CdSe Nanocrystal Surfaces.
- ResearchGate. A Simple Two-Phase Synthesis/Ligand Exchange Reaction for Creating Biocompatible Quantum Dots.
- PubMed. Surface Modification of Magnetic Nanoparticles Capped by Oleic Acids: Characterization and Colloidal Stability in Polar Solvents.
- MDPI. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications.
- ResearchGate. (PDF) Surface-Functionalization of Oleate-Capped Nano-Emitters for Stable Dispersion in 3D-Printable Polymers.
- MDPI. A Narrative Review on Functionalized Nanoparticles for the Treatment and Early Detection of Hepatocellular Carcinoma.
- ResearchGate. (PDF) Surface-Functionalization of Oleate-Capped Nano-Emitters for Stable Dispersion in 3D-Printable Polymers.
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Application Notes and Protocols for Thiol-Ene Click Chemistry with 2-Mercaptoethyl Oleate
Foreword: Embracing the Thiol-Ene Reaction for Advanced Applications
Welcome to a comprehensive guide on the practical application of thiol-ene click chemistry, focusing on the versatile substrate, 2-Mercaptoethyl oleate. This document is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful conjugation technique. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the reaction, enabling you to not only replicate the protocols but also to innovate upon them. The thiol-ene reaction, a cornerstone of "click" chemistry, offers a robust and efficient pathway to form thioether linkages with high yields and minimal byproducts.[1][2] Its applications are vast, ranging from polymer synthesis and surface modification to the development of sophisticated drug delivery systems.[3][4][5]
Our focus on this compound stems from its unique bifunctional nature, combining a readily reactive thiol group with the long, hydrophobic alkyl chain of oleic acid. This structure makes it an ideal candidate for creating amphiphilic materials, modifying surfaces to control wetting and biocompatibility, and developing novel lipid-based drug carriers.[3] This guide will provide you with the foundational knowledge and detailed protocols to confidently apply this chemistry to your research endeavors.
Section 1: The Scientific Underpinnings of the Thiol-Ene Reaction
The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) to an alkene ('ene') to form a thioether.[1] This process can be initiated either by photochemical means (UV light in the presence of a photoinitiator) or by thermal decomposition of a radical initiator.[6] The reaction proceeds via a free-radical chain mechanism, ensuring a rapid and efficient conversion.[1]
The Radical-Mediated Mechanism: A Step-by-Step Breakdown
The generally accepted mechanism for the photoinitiated thiol-ene reaction involves three key stages: initiation, propagation, and termination.[7]
-
Initiation: A photoinitiator absorbs UV radiation and cleaves homolytically to generate two radical species. One of these radicals then abstracts a hydrogen atom from the thiol (R-SH), creating a highly reactive thiyl radical (RS•).[7]
-
Propagation:
-
The thiyl radical adds to the alkene double bond in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.[1]
-
This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule in a chain-transfer step, yielding the final thioether product and regenerating a thiyl radical. This regenerated thiyl radical can then participate in another propagation cycle.[1]
-
-
Termination: The reaction ceases when two radicals combine.
Diagram of the Thiol-Ene Reaction Mechanism
Caption: A generalized workflow for the synthesis and subsequent thiol-ene reaction of this compound.
Protocol 1: Photoinitiated Thiol-Ene Reaction
This protocol describes the UV-initiated reaction, which offers rapid reaction times at ambient temperature.
Materials and Reagents:
| Reagent/Material | Typical Grade | Supplier (Example) | Notes |
| This compound | >95% | --- | Synthesized or purchased |
| Alkene (e.g., 1-octene) | >98% | Sigma-Aldrich | Stoichiometry to be varied |
| Photoinitiator (e.g., DMPA) | >99% | Sigma-Aldrich | 2,2-Dimethoxy-2-phenylacetophenone |
| Anhydrous Solvent (e.g., THF) | ACS Grade | Fisher Scientific | Ensure dryness for optimal results |
| UV Lamp (365 nm) | --- | --- | Intensity can be varied |
| Reaction Vessel (Quartz) | --- | --- | Allows for UV transmission |
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq) and the desired alkene (1.0 - 1.2 eq) in a minimal amount of anhydrous tetrahydrofuran (THF).
-
Initiator Addition: Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the reaction mixture (typically 0.1-1.0 mol% relative to the thiol).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Initiation: Place the reaction vessel under a 365 nm UV lamp with stirring. The distance from the lamp will influence the reaction rate.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the alkene protons.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired thioether product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.
Protocol 2: Thermally Initiated Thiol-Ene Reaction
This method is an alternative for substrates that may be sensitive to UV light.
Materials and Reagents:
| Reagent/Material | Typical Grade | Supplier (Example) | Notes |
| This compound | >95% | --- | Synthesized or purchased |
| Alkene (e.g., 1-dodecene) | >98% | TCI Chemicals | |
| Thermal Initiator (e.g., AIBN) | >98% | Sigma-Aldrich | Azobisisobutyronitrile |
| Anhydrous Solvent (e.g., Toluene) | ACS Grade | VWR |
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the alkene (1.0 - 1.2 eq) in anhydrous toluene.
-
Initiator Addition: Add the thermal initiator, azobisisobutyronitrile (AIBN) (1-5 mol% relative to the thiol), to the reaction mixture.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes. [8]4. Initiation: Heat the reaction mixture to the appropriate temperature (typically 70-80 °C for AIBN) with vigorous stirring. [8]5. Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy. [8]6. Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo. [8]7. Purification: Purify the product by column chromatography as described in Protocol 1.
Section 3: Characterization and Validation
Thorough characterization is essential to confirm the successful formation of the desired thioether product and to assess its purity.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The disappearance of the characteristic vinyl proton signals of the alkene (typically in the range of 4.9-5.8 ppm) and the appearance of new signals corresponding to the thioether product are key indicators of a successful reaction. [9][10]The integration of the signals can be used to determine the conversion rate.
-
FTIR Spectroscopy: The disappearance of the S-H stretching band of the thiol (around 2550 cm⁻¹) and the C=C stretching of the alkene (around 1640 cm⁻¹) are indicative of reaction completion. [11]* Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product and thus validate the addition of the thiol to the alkene. [11]
Section 4: Applications in Research and Development
The products derived from the thiol-ene reaction of this compound have significant potential in various fields, particularly in drug delivery and materials science.
Drug Delivery Systems
The amphiphilic nature of the resulting thioether makes it an excellent candidate for the formation of micelles or liposomes for the encapsulation and delivery of hydrophobic drugs. [12]The thioether linkage is generally stable in physiological conditions, ensuring the integrity of the delivery vehicle until it reaches its target. Thiolated nanoparticles have also shown promise for adhering to biological surfaces, which can be advantageous for targeted drug delivery. [3]
Surface Modification
The thiol-ene reaction is a powerful tool for modifying surfaces. [4]By grafting molecules like this compound onto a surface functionalized with 'ene' groups, the surface properties can be tailored to be more hydrophobic. This can be useful in applications such as creating anti-fouling coatings or controlling cell adhesion.
Section 5: Troubleshooting and Safety
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient initiation, presence of oxygen, steric hindrance of the alkene. | Increase initiator concentration, ensure thorough degassing, increase reaction time or temperature (for thermal initiation). |
| Side Reactions | Polymerization of the alkene (for activated alkenes), oxidation of the thiol. | Use a 1:1 stoichiometry or a slight excess of thiol, maintain an inert atmosphere. |
| Difficult Purification | Similar polarity of starting materials and product. | Optimize the column chromatography conditions (solvent system, gradient). |
Safety Precautions
-
Handling Thiols: Thiols are known for their strong, unpleasant odor. [13]All manipulations involving thiols should be conducted in a well-ventilated fume hood. Nitrile gloves, safety glasses, and a lab coat should be worn at all times. [13]* UV Radiation: When performing photoinitiated reactions, ensure that the UV source is properly shielded to avoid exposure to harmful UV radiation.
-
Waste Disposal: Thiol-containing waste should be treated with a bleach solution to oxidize the thiol and neutralize the odor before disposal according to institutional guidelines. [14]
References
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(PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update - ResearchGate. Available at: [Link]
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Thiol-ene reaction - Wikipedia. Available at: [Link]
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Thiol–ene chemistry of vegetable oils and their derivatives under UV and air: a model study by using infrared spectroscopy and mass spectrometry - RSC Publishing. Available at: [Link]
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“Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC - NIH. Available at: [Link]
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Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. Available at: [Link]
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Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. Available at: [Link]
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(A) Reaction mechanism of UV-initiated radical thiol-ene coupling. (B)... - ResearchGate. Available at: [Link]
-
Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization - ResearchGate. Available at: [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - MDPI. Available at: [Link]
-
Thiol-Ene Coupling of High Oleic Sunflower Oil towards Application in the Modification of Flexible Polyurethane Foams - PMC - NIH. Available at: [Link]
-
Thiol-Ene vs. ADMET: A complementary approach to fatty acid based biodegradable polymers | Request PDF - ResearchGate. Available at: [Link]
-
Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Publishing. Available at: [Link]
-
Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - NIH. Available at: [Link]
-
Leveraging Thiol functionalized biomucoadhesive hybrid nanoliposome for local therapy of Ulcerative colitis | Request PDF - ResearchGate. Available at: [Link]
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Thiol-ene coupling reaction of fatty acid monomers - kth .diva. Available at: [Link]
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Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality | Journal of the American Chemical Society. Available at: [Link]
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Lipoic acid-mediated oral drug delivery system utilizing changes on cell surface thiol expression for the treatment of diabetes and inflammatory diseases - RSC Publishing. Available at: [Link]
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19 F-NMR spectrum of product from thiol-ene reaction between... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Standard Operating Procedures for Using Stench Chemicals UCLA Department of Chemistry and Biochemistry. Available at: [Link]
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Expanding the Thiol-X Toolbox: Photoinitiation and Materials Application of the Acid-Catalyzed Thiol-ene (ACT) Reaction - NIH. Available at: [Link]
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Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Available at: [Link]
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Thiol-functionalized polymeric micelles: from molecular recognition to improved mucoadhesion - PubMed. Available at: [Link]
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Supporting Information Visible Light Photocatalytic Thiol-ene Reaction: An Elegant Approach for Fast Polymer Post- Functionalization and - AWS. Available at: [Link]
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SOP FOR STENCH CHEMICALS - Columbia | Research. Available at: [Link]
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Thiol-ene reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
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Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate - White Rose Research Online. Available at: [Link]
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Application Notes & Protocols: 2-Mercaptoethyl Oleate as a Versatile Linker for Bioconjugation
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Mercaptoethyl oleate as a versatile, bifunctional linker in modern bioconjugation techniques. By leveraging its terminal thiol group for covalent linkage and the oleic acid backbone for its lipophilic properties, this compound opens new avenues for the functionalization of nanoparticles, modification of liposomal surfaces, and conjugation of hydrophobic molecules. We present the core chemical principles, validated experimental protocols, and key considerations for leveraging this unique linker in the development of advanced bioconjugates and drug delivery systems.
Introduction: The Strategic Advantage of this compound
Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical sciences, enabling the creation of complex molecular architectures that combine the distinct properties of different molecules.[1][2] The choice of a linker is a critical decision that dictates the stability, functionality, and application scope of the resulting bioconjugate.[3] this compound (CAS 59118-78-4) is an emerging bifunctional linker with a unique molecular structure: a terminal sulfhydryl (thiol) group and a long-chain oleic acid ester.[4][5][6][7][8] This combination of a reactive thiol for covalent conjugation and a lipophilic oleate tail for non-covalent interactions makes it a highly versatile tool for a range of applications.
The primary reactive handle of this compound is its thiol group, which can participate in highly efficient and selective "click chemistry" reactions, most notably with maleimide-functionalized molecules.[9][10] This reaction forms a stable thioether bond under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules.[11][12] The oleic acid component, a C18 monounsaturated fatty acid, imparts significant hydrophobicity. This property can be strategically exploited for:
-
Anchoring to Lipid Bilayers: The oleate tail can intercalate into the lipid membranes of liposomes or cells, presenting the thiol group for surface functionalization.[13][14]
-
Nanoparticle Surface Modification: It can serve as a surface-modifying agent for nanoparticles, creating a hydrophobic shell that can improve stability or facilitate loading of lipophilic drugs.[15][16][17][18]
-
Solubilizing Hydrophobic Payloads: The fatty acid chain can enhance the solubility and formulation of poorly water-soluble drugs for their conjugation to carrier molecules.
This guide will delve into the mechanistic underpinnings of thiol-based bioconjugation and provide detailed protocols for the practical application of this compound in key research and development workflows.
The Core Chemistry: Thiol-Maleimide Michael Addition
The most prominent application of thiol-containing linkers like this compound is their reaction with maleimides. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[9][11]
Mechanism of Action
The reaction is highly efficient and chemoselective for thiols within a specific pH range, forming a stable covalent thioether bond (specifically, a thiosuccinimide linkage).[10][12]
Caption: Mechanism of the Thiol-Maleimide Michael Addition Reaction.
Critical Reaction Parameters
The success of the thiol-maleimide conjugation is highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact on the reaction outcome.
| Parameter | Optimal Range/Condition | Rationale & Causality |
| pH | 6.5 - 7.5 | This pH range ensures that the thiol group is sufficiently deprotonated to its nucleophilic thiolate form without promoting significant side reactions. At pH > 7.5, competitive reaction with primary amines (e.g., lysine residues) can occur, reducing chemoselectivity.[10][12] |
| Temperature | 4°C to Room Temperature (25°C) | The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for overnight incubations, particularly with sensitive biomolecules. |
| Solvent | Aqueous buffers (PBS, HEPES, Tris) | The reaction is highly efficient in aqueous environments, making it ideal for biological applications.[11] Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic maleimide reagents before addition to the aqueous reaction mixture. |
| Reducing Agents | TCEP recommended | Disulfide bonds within proteins must be reduced to free thiols for conjugation. TCEP (tris(2-carboxyethyl)phosphine) is ideal as it is stable and does not contain a thiol group itself, thus not competing in the reaction. DTT, another common reducing agent, must be removed prior to adding the maleimide reagent.[19] |
| Oxygen | Degassed solutions/Inert gas | Thiols are susceptible to oxidation, which can lead to the formation of disulfide bridges, rendering them unreactive towards maleimides. Using degassed buffers or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[20] |
Stability of the Thioether Linkage
The resulting succinimidyl thioether bond is generally considered stable.[3][21] However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in plasma.[3][22] This can lead to the exchange of the conjugate and potential off-target effects. The stability of the linkage can be significantly enhanced by hydrolysis of the succinimide ring to form a stable maleamic acid thioether, a process that is accelerated at a slightly alkaline pH (e.g., 8.5-9.0).[22][23]
Application & Protocol: Liposome Surface Modification
The lipophilic oleate tail of this compound makes it an excellent candidate for modifying the surface of liposomes. The linker can be incorporated into the liposome formulation, where its oleate chain integrates into the lipid bilayer, leaving the thiol group exposed on the surface for subsequent conjugation of targeting ligands, polymers (e.g., PEG), or diagnostic agents.[13][14][24][25]
Caption: Workflow for Liposome Surface Modification.
Protocol 3.1: Preparation of Thiol-Presenting Liposomes
This protocol describes the incorporation of this compound into a standard liposome formulation.
-
Lipid Film Hydration:
-
In a round-bottom flask, prepare a lipid mixture consisting of your primary phospholipid (e.g., DSPC), cholesterol, and this compound. A molar ratio of 55:40:5 (DSPC:Cholesterol:Linker) is a good starting point.
-
Dissolve the lipid mixture in a suitable organic solvent (e.g., chloroform/methanol).
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a degassed buffer (e.g., HEPES-buffered saline, pH 6.5) by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
The resulting liposome suspension now presents surface-accessible thiol groups.
-
Protocol 3.2: Conjugation of a Maleimide-Activated Molecule to Thiol-Liposomes
This protocol details the covalent attachment of a maleimide-functionalized molecule to the prepared thiol-presenting liposomes.
-
Prepare Maleimide-Activated Molecule:
-
Dissolve your molecule (e.g., maleimide-PEG, maleimide-functionalized peptide) in the same degassed reaction buffer (pH 6.5-7.5) used for liposome preparation.
-
-
Conjugation Reaction:
-
Add the maleimide-activated molecule to the thiol-liposome suspension. A 5-10 fold molar excess of the maleimide reagent over the this compound linker is recommended to ensure efficient conjugation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[19] The reaction should be carried out under an inert atmosphere if possible.
-
-
Purification:
-
Remove unreacted maleimide reagent and other impurities by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or through dialysis.
-
-
Characterization and Storage:
-
Characterize the resulting functionalized liposomes for size, zeta potential, and conjugation efficiency.
-
Store the final product at 4°C.
-
Application & Protocol: Functionalization of Nanoparticles
This compound can be used to impart a hydrophobic surface to nanoparticles, which can be beneficial for encapsulating lipophilic drugs or for creating stable dispersions in non-polar media.[17][18][26] The terminal thiol then serves as a reactive site for further bioconjugation.
Protocol 4.1: Surface Modification of Pre-synthesized Nanoparticles
This protocol provides a general method for the non-covalent coating of nanoparticles with this compound, followed by covalent attachment of a payload.
-
Nanoparticle Suspension:
-
Disperse the nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles) in a suitable solvent. The choice of solvent will depend on the nature of the nanoparticle core.
-
-
Surface Coating:
-
Add this compound to the nanoparticle suspension and incubate with stirring. The oleate chain will adsorb to the nanoparticle surface via hydrophobic or other non-covalent interactions.
-
Wash the nanoparticles several times by centrifugation and redispersion in fresh solvent to remove excess, unbound linker.
-
-
Conjugation:
-
Resuspend the thiol-coated nanoparticles in a degassed buffer (pH 6.5-7.5).
-
Add a maleimide-activated molecule of interest (e.g., a targeting antibody fragment, fluorescent dye).[11]
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the functionalized nanoparticles from unreacted reagents using centrifugation or magnetic separation (for magnetic nanoparticles).
-
Trustworthiness and Self-Validation
Every protocol described is designed as a self-validating system. Key checkpoints include:
-
Quantification of Surface Thiols: Before conjugation, the number of accessible thiol groups on liposomes or nanoparticles can be quantified using Ellman's Reagent (DTNB) to ensure the linker has been successfully incorporated and is available for reaction.
-
Monitoring Conjugation Efficiency: The efficiency of the conjugation reaction can be assessed by measuring the decrease in free thiols (using Ellman's Reagent) or by quantifying the amount of ligand attached to the nanoparticle/liposome (e.g., via fluorescence if using a fluorescently tagged ligand, or by protein assay for antibody conjugation).
-
Physical Characterization: Dynamic Light Scattering (DLS) and Zeta Potential measurements should be performed before and after conjugation. A change in size and surface charge is a strong indicator that surface modification has occurred.[14]
Conclusion
This compound represents a powerful and versatile tool in the bioconjugation toolbox. Its unique bifunctional nature—a reactive thiol for stable covalent coupling and a lipophilic oleate tail for interfacing with lipidic and hydrophobic systems—provides a logical and effective solution for the surface modification of liposomes, the functionalization of nanoparticles, and the conjugation of hydrophobic molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this linker in developing next-generation drug delivery systems, diagnostics, and advanced biomaterials.
References
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Spicer, C. D., & Davis, B. G. (2024). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications. Retrieved from [Link]
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Spicer, C. D., & Davis, B. G. (2026, January 8). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PubMed. Retrieved from [Link]
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AxisPharm. (n.d.). Thiol reactive Linkers. Retrieved from [Link]
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High Force Research. (n.d.). A Thiol-Specific Linker for Bioconjugation. Retrieved from [Link]
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ScienceDirect. (n.d.). Liposome surface modifications-engineering techniques. Retrieved from [Link]
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Koning, G. A., & Storm, G. (n.d.). Ligation Strategies for Targeting Liposomal Nanocarriers. PMC - NIH. Retrieved from [Link]
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Lyon, R. P., & Senter, P. D. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
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Zhang, Y., et al. (n.d.). Liposome Surface Functionalization Based on Different Anchoring Lipids via Staudinger Ligation. PMC - NIH. Retrieved from [Link]
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Jones, M. W., et al. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC - NIH. Retrieved from [Link]
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ACS Publications. (2024, September 12). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Surface modification of liposomes. Retrieved from [Link]
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Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive CoraFluor™ Reagents. Retrieved from [Link]
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Zhang, D., et al. (2025, September 28). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science. Retrieved from [Link]
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Theato, P. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Retrieved from [Link]
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Kim, D., & Kim, C. H. (n.d.). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC - NIH. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Click Chemistry for Liposome Surface Modification. Retrieved from [Link]
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Kerton Chemicals. (n.d.). This compound CAS 59118-78-4 For Sale. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery. Retrieved from [Link]
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MDPI. (n.d.). Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine. Retrieved from [Link]
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PubChem - NIH. (n.d.). Mercaptoethyl oleate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Surface-Functionalization of Oleate-Capped Nano-Emitters for Stable Dispersion in 3D-Printable Polymers. Retrieved from [Link]
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El-Say, K. M., & El-Sawy, H. S. (n.d.). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Drug Delivery. Retrieved from [Link]
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Ding, H., et al. (2017, May 1). Bioconjugate Therapeutics: Current Progress and Future Perspective. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2024, October 13). (PDF) Surface‐Functionalization of Oleate‐Capped Nano‐Emitters for Stable Dispersion in 3D‐Printable Polymers. Retrieved from [Link]
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López-Pérez, J. L., et al. (2021, May 29). Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. Polymers. Retrieved from [Link]
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MDPI. (2020, February 2). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Retrieved from [Link]
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MDPI. (n.d.). Magnetism of Nanoparticles: Effect of the Organic Coating. Retrieved from [Link]
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Application Note: 2-Mercaptoethyl Oleate for the Formation of Biologically Relevant Self-Assembled Monolayers
Abstract
This technical guide provides a comprehensive overview of the application of 2-Mercaptoethyl oleate in the formation of self-assembled monolayers (SAMs), primarily on gold surfaces. This compound is a bifunctional molecule featuring a thiol (-SH) headgroup for robust anchoring to noble metal substrates and a long, unsaturated oleate tail. This unique structure allows for the creation of well-defined, hydrophobic surfaces that mimic aspects of biological membranes. This document details the fundamental principles of SAM formation, provides validated, step-by-step protocols for monolayer preparation and characterization, and explores key applications for researchers in materials science, biotechnology, and drug development.
Introduction: The Strategic Advantage of this compound in Surface Science
Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of functionalized organic molecules onto a substrate.[1] The thiol-on-gold system is the most extensively studied and reliable platform for generating high-quality SAMs due to the strong, quasi-covalent interaction between sulfur and gold.[2][3] This allows for the precise engineering of surface properties like wettability, adhesion, and biocompatibility by simply altering the terminal functional group of the thiol molecule.[4]
This compound (CAS 59118-78-4) emerges as a molecule of significant interest.[5][6] Its structure consists of:
-
A Thiol Headgroup (-SH): Provides a strong and stable anchoring point to gold and other noble metal surfaces.[3]
-
An Oleate Tail: An 18-carbon chain with a cis-double bond, which is the ester of oleic acid. Oleic acid is a major component of lipids in biological systems.[7][8]
This combination allows for the creation of surfaces that are not merely hydrophobic but also biomimetic, presenting a lipid-like interface. Such surfaces are invaluable for studying protein-lipid interactions, creating biocompatible coatings for medical devices, and developing platforms for the delivery of hydrophobic drugs.[9][10][11]
Molecular Profile and Principles of SAM Formation
This compound is an amphiphilic molecule where the thiol group acts as a powerful lignad for the gold surface, while the long hydrocarbon tail orients away from it.
Molecular Structure
The structure of this compound is key to its function. The thiol group serves as the anchor, the ester linkage provides a defined spacer, and the long, bent oleate chain dictates the surface properties.
Caption: Structure of this compound.
Mechanism of Self-Assembly
The formation of a this compound SAM on gold is a thermodynamically driven process that occurs in distinct stages:
-
Initial Adsorption: When a clean gold substrate is exposed to a dilute solution of this compound, molecules rapidly physisorb onto the surface.[3]
-
Chemisorption and Ordering: The thiol headgroup forms a strong, coordinative bond with the gold surface atoms (Au-S bond energy ≈ 45 kcal/mol). This is the primary driving force for assembly. The molecules initially lie flat on the surface.[1][3]
-
Monolayer Ripening: Over a period of hours to days, the adsorbed molecules rearrange into a more densely packed and ordered upright orientation.[12] This slow optimization phase is crucial for forming a high-quality monolayer and involves the removal of surface defects. The van der Waals interactions between the long oleate tails provide additional stability to the final assembly.
Experimental Protocols
The key to forming high-quality, reproducible SAMs is meticulous attention to cleanliness and procedure.
Protocol 1: Gold Substrate Preparation
Rationale: The gold surface must be free of organic and particulate contamination to ensure uniform monolayer formation. Both piranha cleaning (for robust substrates) and UV/Ozone treatment are effective methods.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha Solution: 3:1 mixture of concentrated Sulfuric Acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE) and work in a fume hood.)
-
Deionized (DI) water (18.2 MΩ·cm)
-
200 proof Ethanol
-
Nitrogen gas source for drying
Procedure:
-
Initial Rinse: Thoroughly rinse the gold substrate with DI water, followed by ethanol, to remove gross contaminants.
-
Piranha Cleaning (Use extreme caution): a. Immerse the substrates in freshly prepared piranha solution for 10-15 minutes. The solution will become hot. b. Carefully remove the substrates using Teflon tweezers and rinse extensively with DI water (at least 5-6 cycles).
-
Final Rinse & Dry: Rinse the substrates with ethanol and dry them under a gentle stream of high-purity nitrogen gas.
-
Immediate Use: The cleaned substrates are highly active and should be used immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: Formation of this compound SAM
Rationale: The SAM is formed by simple immersion in a dilute solution. Ethanol is a common solvent as it effectively dissolves the thiol and readily wets the gold surface. A 24-48 hour immersion time allows for the formation of a well-ordered monolayer.[12]
Materials:
-
Clean gold substrates (from Protocol 1)
-
This compound[5]
-
200 proof Ethanol
-
Clean glass or polypropylene containers with sealable caps[12]
-
Tweezers
Procedure:
-
Prepare Thiol Solution: Prepare a 1 mM solution of this compound in 200 proof ethanol. For example, to make 10 mL of solution, dissolve approximately 3.43 mg of this compound (MW: 342.58 g/mol ) in 10 mL of ethanol.[6][13]
-
Substrate Immersion: Place the clean, dry gold substrates into the container. Immediately cover them with the thiol solution. Ensure the entire gold surface is submerged.[12]
-
Incubation: Seal the container to minimize solvent evaporation and exposure to oxygen. Allow the substrates to incubate at room temperature for 24-48 hours in a vibration-free environment.[12]
-
Post-Incubation Rinse: After incubation, remove the substrates from the solution with tweezers. Rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen.
-
Storage: Store the modified substrates in a clean, dry environment (e.g., a petri dish or wafer carrier) until characterization or use.
Caption: Experimental workflow for SAM preparation.
Characterization Data & Expected Results
Characterization is essential to validate the formation and quality of the SAM.
| Characterization Technique | Property Measured | Bare Gold (Expected) | This compound SAM (Expected) |
| Contact Angle Goniometry | Surface Wettability | < 20° (Hydrophilic) | 90° - 100° (Hydrophobic) |
| Ellipsometry | Film Thickness | 0 nm | 2.0 - 2.5 nm |
| XPS (C 1s) | Elemental Composition | Adventitious Carbon | High-intensity C 1s peak |
| XPS (S 2p) | Sulfur Binding | No Sulfur peak | S 2p doublet at ~162 eV (Au-S bond) & ~163.5 eV (free thiol) |
Rationale for Expected Results:
-
Contact Angle: The long, nonpolar oleate tail creates a hydrophobic surface, significantly increasing the water contact angle compared to the clean, hydrophilic gold surface.[14]
-
Ellipsometry: The expected thickness corresponds to a mostly upright orientation of the C20 molecule.
-
XPS: The appearance of a strong carbon signal and, crucially, a sulfur signal at ~162 eV confirms the presence of the thiol chemisorbed to the gold surface.
Applications in Drug Development and Biotechnology
The unique lipid-like surface presented by a this compound SAM opens up several advanced applications.
Creating Biocompatible Surfaces
The surface of medical implants must be engineered to minimize adverse host responses like inflammation or thrombosis.[11][15] While some applications require surfaces that resist protein adsorption (often achieved with hydrophilic SAMs like those from PEG-thiols), others benefit from a defined hydrophobic interface that can mimic cell membranes.[16][17][18] this compound SAMs can be used to study the initial interactions of proteins with lipid-like surfaces, a critical step in understanding biocompatibility.
Platforms for Hydrophobic Drug Delivery
Many potent therapeutic agents are hydrophobic, suffering from poor aqueous solubility.[19] Surface-functionalized delivery systems can improve their performance.[9][20][21] A this compound SAM provides a high-affinity surface for loading such drugs through hydrophobic interactions, which could be integrated into nanoparticle-based drug delivery systems.[10]
Caption: Application concept diagram.
Application Protocol: Quantifying Hydrophobic Molecule Adsorption
Objective: To use Quartz Crystal Microbalance (QCM) to measure the binding and quantify the surface coverage of a model hydrophobic molecule on the SAM.
Materials:
-
This compound SAM on a QCM sensor crystal
-
QCM instrument with a flow cell
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS)
-
Solution of a model hydrophobic molecule (e.g., a fluorescent dye like Nile Red, or a drug like Paclitaxel) in buffer.
Procedure:
-
Baseline Establishment: Mount the SAM-coated QCM sensor in the flow cell. Flow buffer over the surface until a stable baseline frequency and dissipation are achieved.
-
Molecule Introduction: Switch the inflow to the solution containing the hydrophobic molecule. Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.
-
Steady-State Binding: Continue the flow until the frequency signal plateaus, indicating that binding has reached equilibrium.
-
Rinse Step: Switch the inflow back to the pure buffer to rinse away any non-specifically bound or loosely associated molecules. The final, stable frequency shift corresponds to the irreversibly bound mass.
-
Quantification: Use the Sauerbrey equation (Δm = -C * Δf) to convert the final frequency shift (Δf) into the adsorbed mass per unit area (Δm). The constant C depends on the properties of the quartz crystal. This allows for precise quantification of the loading capacity of the surface.
References
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ResearchGate. (2015). Self-assembled alkanethiol monolayers on gold surfaces: Resolving the complex structure at the interface by STM. Available at: [Link]
-
Salvarezza, R.C. Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Available at: [Link]
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Available at: [Link]
-
Lee, T. R. Thiol-based Self-assembled Monolayers: Formation and Organization. Available at: [Link]
-
Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Available at: [Link]
-
PubMed. (2015). Nanoparticles based on oleate alginate ester as curcumin delivery system. Available at: [Link]
-
Sánchez-Obrero, G., et al. (2022). Self-assembled monolayers of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Electrochimica Acta. Available at: [Link]
-
PubMed. (2021). Chitosan Oleate Coated PLGA Nanoparticles as siRNA Drug Delivery System. Available at: [Link]
-
Helvia Principal. (2022). Self-assembled monolayers of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Available at: [Link]
-
Amerigo Scientific. Oleic Acid: Structure, Sources, and Versatile Applications Across Industries. Available at: [Link]
-
Wikipedia. Oleic acid. Available at: [Link]
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Semantic Scholar. Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Available at: [Link]
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Cremer North America. (2024). Oleic Acid: A Lesson in Versatility. Available at: [Link]
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PubMed. Surface-functionalized nanoparticles for controlled drug delivery. Available at: [Link]
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University of Cordoba. Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Available at: [Link]
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OAlib. (2021). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Available at: [Link]
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NIH. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Available at: [Link]
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ResearchGate. (2022). Self-assembled monolayers of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Available at: [Link]
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MDPI. (2024). Organic-Inorganic Biocompatible Coatings for Temporary and Permanent Metal Implants. Available at: [Link]
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SciSpace. The synthesis and characterization of 2-mercaptoethyl methacrylate. Available at: [Link]
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ProPlate. Biocompatible Coatings That Mitigate Allergic Reactions in Implantable Devices. Available at: [Link]
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MDPI. (2024). Advances in Surface Engineering and Biocompatible Coatings for Biomedical Applications. Available at: [Link]
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Rigicon. Biocompatible Coating: Enhancing Medical Device Integration. Available at: [Link]
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Application Notes and Protocols: Formulation of 2-Mercaptoethyl oleate into Lipid-Based Drug Delivery Systems
Introduction
The oral delivery of poorly water-soluble drugs remains a significant hurdle in pharmaceutical development. Lipid-based drug delivery systems (LBDDS) have emerged as a highly effective strategy to overcome this challenge by enhancing the solubility and bioavailability of such therapeutic agents.[1][2] Among the various excipients utilized in LBDDS, 2-Mercaptoethyl oleate (2-MEO), a thiolated lipid, offers unique advantages. Its lipophilic character, derived from the oleic acid backbone, facilitates the solubilization of hydrophobic drugs, while the terminal thiol group presents opportunities for covalent interactions and enhanced mucoadhesion, potentially prolonging residence time at the site of absorption.[3][4]
This comprehensive guide provides detailed application notes and protocols for the formulation of this compound into various lipid-based drug delivery systems. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile excipient. The protocols outlined herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for successful formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-mercaptoethyl (9Z)-octadec-9-enoate | [5] |
| CAS Number | 59118-78-4 | [6][7] |
| Molecular Formula | C20H38O2S | [5][6] |
| Molecular Weight | 342.58 g/mol | [7][8] |
| Appearance | Light yellow oily liquid | [6][9] |
| Solubility | Insoluble in water | [6][10] |
| Density | ~0.926 g/cm³ | [5][10] |
| Boiling Point | 434.3 °C at 760 mmHg | [5] |
| Flash Point | 277.9 °C | [5] |
The insolubility of 2-MEO in water is a critical characteristic that dictates its use in lipid-based systems designed to carry hydrophobic drugs.[6][10] Its oily nature allows it to serve as a primary lipid phase or as a component in more complex formulations.
Formulation Strategies for this compound
This compound can be incorporated into several types of lipid-based drug delivery systems. The choice of formulation strategy will depend on the specific drug candidate, the desired release profile, and the intended route of administration.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11][12] This spontaneous emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug absorption.[13]
Causality behind Experimental Choices:
-
Oil Phase (2-MEO): Serves as the primary solvent for the lipophilic drug.
-
Surfactant: Reduces the interfacial tension between the oil and aqueous phases, facilitating spontaneous emulsification.[11] The choice of surfactant is critical and should be based on its ability to form a stable microemulsion.
-
Co-surfactant/Co-solvent: Can improve the solvent capacity of the formulation and aid in the formation of smaller droplets.
Nanoemulsions
Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[14] Unlike SEDDS, which form emulsions spontaneously, nanoemulsions require a high-energy emulsification method for their preparation. The small droplet size of nanoemulsions enhances drug absorption by increasing the surface area available for drug release and absorption.[15]
Causality behind Experimental Choices:
-
Lipid Phase (2-MEO): Forms the dispersed oil phase that encapsulates the drug.
-
Aqueous Phase: The continuous phase of the emulsion.
-
Emulsifier (Surfactant): Stabilizes the nano-sized droplets and prevents their coalescence.
-
High-Energy Homogenization: Provides the necessary energy to break down large oil droplets into the nano-size range.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate a liquid lipid (like 2-MEO) into the solid lipid matrix.[16][17] This modification creates a less ordered lipid core, which can increase drug loading and prevent drug expulsion during storage.[17]
Causality behind Experimental Choices:
-
Solid Lipid: Forms the solid core of the nanoparticle, providing controlled drug release.
-
Liquid Lipid (2-MEO): In NLCs, it disrupts the crystalline structure of the solid lipid, creating imperfections that can accommodate more drug molecules.
-
Surfactant: Stabilizes the nanoparticles in the aqueous dispersion.
Experimental Protocols
Protocol for Formulation of 2-MEO Based SEDDS
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System using this compound as the lipid phase.
Materials:
-
This compound (Oil)
-
Hydrophobic Drug
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Drug Solubilization: Accurately weigh the required amount of the hydrophobic drug and dissolve it in this compound. Gentle heating in a water bath (not exceeding 40°C) may be used to facilitate dissolution.
-
Component Mixing: To the drug-lipid mixture, add the selected surfactant and co-surfactant/co-solvent in the predetermined ratios.
-
Homogenization: Vortex the mixture thoroughly until a clear, homogenous isotropic solution is obtained. This is the SEDDS pre-concentrate.
-
Self-Emulsification Assessment: To evaluate the self-emulsifying properties, add 1 mL of the SEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation. Observe the formation of a fine emulsion.
Diagram of SEDDS Formulation Workflow:
Caption: Workflow for SEDDS formulation and assessment.
Protocol for Formulation of 2-MEO Based Nanoemulsion
This protocol details the preparation of a nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound (Oil Phase)
-
Hydrophobic Drug
-
Aqueous Phase (e.g., deionized water)
-
Emulsifier (e.g., Lecithin, Polysorbate 80)
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve the hydrophobic drug in this compound.
-
Aqueous Phase: Disperse the emulsifier in the aqueous phase.
-
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear mixer for 5-10 minutes. This will form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure (e.g., 3-5 cycles at 15,000 psi). The optimal parameters should be determined for each formulation.
-
Cooling: Immediately cool the resulting nanoemulsion to room temperature.
Protocol for Formulation of 2-MEO Based NLCs
This protocol outlines the preparation of Nanostructured Lipid Carriers (NLCs) by the hot homogenization method.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
This compound (Liquid Lipid)
-
Hydrophobic Drug
-
Aqueous Surfactant Solution (e.g., Poloxamer 188, Tween® 80 in water)
-
High-shear mixer
-
Ultrasonicator or High-pressure homogenizer
-
Water bath
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid in a water bath at a temperature approximately 5-10°C above its melting point. Add this compound and the hydrophobic drug to the molten solid lipid and stir until a clear lipid phase is obtained.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear mixing for 5-10 minutes to form a pre-emulsion.
-
Homogenization: Homogenize the hot pre-emulsion using either an ultrasonicator or a high-pressure homogenizer to reduce the particle size to the nanometer range.
-
Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath while stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.
Characterization of 2-MEO Based Lipid Formulations
Thorough characterization is essential to ensure the quality, stability, and in-vivo performance of the formulated lipid-based systems.[18]
Droplet/Particle Size and Polydispersity Index (PDI)
The size and size distribution of the lipid droplets or particles are critical parameters that influence the bioavailability of the encapsulated drug.[18] Dynamic Light Scattering (DLS) is the most common technique for these measurements.
Zeta Potential
Zeta potential is a measure of the surface charge of the droplets or particles and is an indicator of the stability of the colloidal dispersion.[18] A higher absolute zeta potential value generally corresponds to greater electrostatic repulsion between particles, leading to better physical stability.
Encapsulation Efficiency and Drug Loading
These parameters determine the amount of drug successfully incorporated into the lipid carrier. They are typically determined by separating the unencapsulated drug from the formulation and quantifying the drug in both fractions using a suitable analytical method like HPLC.
Table of Typical Characterization Parameters:
| Parameter | Technique | Typical Range for Nano-formulations |
| Droplet/Particle Size | Dynamic Light Scattering (DLS) | 20 - 200 nm |
| Polydispersity Index (PDI) | DLS | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | > |20| mV |
| Encapsulation Efficiency | HPLC, UV-Vis Spectroscopy | > 80% |
Diagram of Characterization Workflow:
Caption: Thiol-disulfide exchange leading to mucoadhesion.
Stability Considerations
The stability of lipid-based formulations is a critical aspect of their development. F[19]or formulations containing this compound, both physical and chemical stability should be assessed.
-
Physical Stability: This relates to the maintenance of particle size, PDI, and the absence of aggregation or phase separation over time. Storage at different temperatures (e.g., 4°C, 25°C, 40°C) is typically evaluated. *[19] Chemical Stability: The thiol group of 2-MEO is susceptible to oxidation, which can lead to the formation of disulfides. This can be minimized by storing the formulation under an inert atmosphere (e.g., nitrogen) and by the inclusion of antioxidants.
Conclusion
This compound is a promising excipient for the formulation of lipid-based drug delivery systems. Its ability to solubilize hydrophobic drugs, coupled with the unique properties conferred by its thiol group, offers a multifaceted approach to enhancing oral bioavailability. The protocols and guidelines presented in this document provide a solid foundation for the rational design and development of effective and stable LBDDS incorporating this compound. Successful formulation requires a systematic approach that includes careful selection of excipients, optimization of formulation parameters, and comprehensive physicochemical characterization.
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Application Notes & Protocols: 2-Mercaptoethyl Oleate as a High-Efficacy Corrosion Inhibitor for Steel
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 2-Mercaptoethyl oleate as a corrosion inhibitor for steel surfaces. Steel, a cornerstone of industrial infrastructure, is highly susceptible to corrosion, leading to significant economic and safety-related consequences. Organic corrosion inhibitors that form protective surface films are a primary method of mitigation. This compound is an exemplary molecule in this class, featuring a thiol (-SH) head group for strong anchoring to the steel surface and a long, hydrophobic oleate tail. This guide details the inhibitor's mechanism of action, protocols for evaluating its performance through gravimetric and electrochemical methods, and guidance on data interpretation. The methodologies described herein are designed to be self-validating and are grounded in established industry and academic standards.
Introduction: The Scientific Basis for this compound as a Corrosion Inhibitor
Corrosion is an electrochemical process involving the dissolution of a metal (anodic reaction) and a corresponding reduction reaction (cathodic reaction), such as the evolution of hydrogen in acidic media.[1] Effective corrosion inhibitors act by adsorbing onto the metal surface, creating a barrier that impedes these reactions.
This compound is a bifunctional molecule designed for superior corrosion inhibition. Its efficacy stems from two key structural features:
-
The Thiol Anchor (Mercapto Group): The sulfur atom in the thiol group (-SH) has a high affinity for iron and its alloys. It forms a strong, stable coordinate bond with the iron atoms on the steel surface. This process, known as chemisorption, creates a persistent, self-assembled monolayer that serves as the foundation of the protective film.[2] Thiol-based compounds are recognized as highly effective inhibitors due to this strong surface interaction.[3][4]
-
The Hydrophobic Oleate Tail: The long C18 hydrocarbon chain of the oleate group is nonpolar and water-repellent. Once the thiol head is anchored, these tails orient themselves away from the metal surface, forming a dense, non-wettable barrier. This barrier physically blocks corrosive agents like water, chloride ions, and hydronium ions from reaching the steel surface, a mechanism known as physisorption.[5]
This dual-mode action—chemisorption via the thiol head and physisorption via the hydrophobic tail—makes this compound a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][6]
Molecular Structure and Inhibition Mechanism
Below are conceptual diagrams illustrating the molecular structure and the proposed mechanism of inhibition.
Caption: Molecular structure of this compound.
Caption: Adsorption mechanism of this compound on a steel surface.
Experimental Protocols for Performance Evaluation
To quantify the effectiveness of this compound, a combination of gravimetric and electrochemical techniques is recommended.
Protocol 2.1: Weight Loss (Gravimetric) Method
This fundamental method provides a direct measure of metal loss over time. It is reliable and reflects real-world, uniform corrosion.[7]
Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor and calculate the inhibition efficiency (IE%).
Materials & Equipment:
-
Steel coupons (e.g., AISI 1018 or C45 carbon steel) with a known surface area.[8]
-
Abrasive papers (e.g., 200, 400, 600, 800 grit).
-
Analytical balance (±0.1 mg accuracy).
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).
-
This compound (inhibitor).
-
Degreasing solvent (acetone, ethanol).
-
Desiccator.
-
Thermostatic water bath.
-
Glass beakers and suspension hooks.
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successive grades of abrasive paper to achieve a uniform, mirror-like finish.
-
Cleaning & Weighing: Degrease the coupons by sonicating in acetone, rinse with ethanol, and dry with a stream of warm air. Store in a desiccator for 1 hour to cool.
-
Weigh each coupon accurately using an analytical balance (this is the initial weight, W₀).
-
Immersion Test:
-
Prepare the corrosive solution (blank).
-
Prepare separate solutions of the corrosive medium containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Suspend one coupon in each solution using glass hooks, ensuring it is fully immersed. Maintain a constant temperature (e.g., 30°C) using a water bath.
-
Set the immersion duration (e.g., 6, 12, or 24 hours).
-
-
Post-Immersion Cleaning: After the immersion period, remove the coupons. Clean them according to ASTM G1 standard procedure to remove corrosion products (e.g., using a solution of HCl containing antimony trioxide and stannous chloride).[9]
-
Rinse the cleaned coupons with deionized water, dry thoroughly, and re-weigh (this is the final weight, W₁).
Calculations:
-
Weight Loss (ΔW): ΔW = W₀ - W₁
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ)
-
ΔW is the weight loss in grams.
-
A is the surface area of the coupon in cm².
-
t is the immersion time in hours.
-
ρ is the density of steel (approx. 7.85 g/cm³).
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
CR_blank is the corrosion rate in the uninhibited solution.
-
CR_inh is the corrosion rate in the inhibitor-containing solution.
-
Expected Data:
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 150.5 | 2.58 | - |
| 50 | 45.2 | 0.77 | 70.2 |
| 100 | 22.1 | 0.38 | 85.3 |
| 200 | 9.1 | 0.16 | 93.8 |
| 500 | 5.8 | 0.10 | 96.1 |
Note: The above data is illustrative. Actual results will vary based on steel type, corrosive medium, and temperature.
Protocol 2.2: Electrochemical Methods
Electrochemical techniques are rapid and provide mechanistic insights into the inhibition process.[10] They are performed using a three-electrode setup in an electrochemical cell connected to a potentiostat.
Setup:
-
Working Electrode (WE): The steel sample.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
Objective: To determine the effect of the inhibitor on both anodic and cathodic reaction rates and to calculate corrosion current density (icorr).
Procedure:
-
Immerse the three-electrode setup in the test solution (blank or with inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[11]
-
Plot the resulting current density (log scale) versus potential to generate a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).[8]
Interpretation & Calculation:
-
A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion control.[12][13]
-
If both anodic and cathodic slopes are affected, the inhibitor is a mixed-type.
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
Objective: To analyze the properties of the inhibitor film and the steel/solution interface. EIS is non-destructive and highly sensitive to surface changes.[14]
Procedure:
-
Establish a stable OCP as in the PDP method.
-
Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[15][16]
-
Record the impedance response and plot it as a Nyquist diagram (Z'' vs. Z').
Interpretation & Calculation:
-
The Nyquist plot for an inhibited system typically shows a large, depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
A larger Rct value signifies a more protective inhibitor film and lower corrosion rate.[17][18]
-
The data can be fitted to an equivalent electrical circuit (EEC) to model the interface. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
Expected Electrochemical Data Summary:
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | PDP IE (%) | Rct (Ω·cm²) | EIS IE (%) |
| 0 (Blank) | -450 | 215.5 | - | 150 | - |
| 200 | -435 | 13.8 | 93.6 | 2850 | 94.7 |
Note: A small shift in Ecorr (<85 mV) with the inhibitor present, as shown in the illustrative data, is characteristic of a mixed-type inhibitor.[19]
Workflow and Surface Analysis
A comprehensive evaluation should follow a logical workflow, culminating in surface analysis to visually and chemically confirm the inhibitor's action.
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Application Notes and Protocols: Polymerization of 2-Mercaptoethyl Oleate Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: a Senior Application Scientist
Introduction: The Significance of 2-Mercaptoethyl Oleate in Advanced Polymer Synthesis
In the pursuit of novel biomaterials, the convergence of renewable resources and advanced polymer chemistry has paved the way for innovative solutions in drug delivery and biomedical applications. Oleic acid, a monounsaturated fatty acid abundant in vegetable oils, serves as a versatile and biocompatible building block.[1][2][3] Its derivative, this compound (2-MEO), introduces a reactive thiol group, unlocking a diverse range of polymerization pathways and functionalization possibilities. The unique amphiphilic nature of polymers derived from 2-MEO, combining a hydrophobic oleic acid tail with a more versatile backbone, makes them exceptional candidates for the formulation of nanoparticles and other drug delivery vehicles.[4][5][6][7] This guide provides a comprehensive overview of the synthesis, characterization, and application of polymers containing 2-MEO, with a focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and thiol-ene reactions.
Part 1: Polymer Synthesis: Mastering the Polymerization of 2-MEO
The presence of the thiol group in 2-MEO allows for its participation in various polymerization schemes. This section will detail two powerful methods: RAFT polymerization for creating well-defined block copolymers and thiol-ene photopolymerization for efficient network formation.
Controlled Polymerization via RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[8][9][10] This control is crucial for designing amphiphilic block copolymers that can self-assemble into stable nanostructures for drug encapsulation.[5][11][12]
Causality Behind Experimental Choices:
-
Choice of RAFT Agent: The selection of the RAFT agent, or chain transfer agent (CTA), is critical for controlling the polymerization.[9][10] For monomers like acrylates and methacrylates, dithiobenzoates and trithiocarbonates are commonly used. The choice depends on the reactivity of the monomer and the desired final polymer architecture.
-
Initiator: A thermal or photoinitiator is required to generate the initial radicals that start the polymerization process.[9] The initiator concentration influences the overall reaction rate and the number of polymer chains.
-
Solvent: The choice of solvent is dictated by the solubility of the monomer, the growing polymer chain, and the RAFT agent. For 2-MEO containing polymers, solvents like toluene, dioxane, or dimethylformamide (DMF) are often suitable.
Experimental Workflow: RAFT Polymerization
Caption: Workflow for thiol-ene photopolymerization.
Detailed Protocol: Synthesis of a Poly(thioether-ester) Network
This protocol describes the formation of a crosslinked polymer network by reacting 2-MEO with a diene monomer.
Materials:
-
This compound (2-MEO)
-
1,7-Octadiene
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)
Procedure:
-
In a glass vial, mix 2-MEO and 1,7-octadiene in a 2:1 molar ratio of thiol to ene groups.
-
Add DMPA at a concentration of 1 wt% relative to the total monomer weight.
-
Stir the mixture in the dark until the photoinitiator is completely dissolved.
-
Place the vial under a UV lamp (e.g., 365 nm) and irradiate for a specified time (e.g., 10-30 minutes), or until the liquid mixture solidifies.
-
The resulting solid polymer can be used as is or subjected to further characterization.
Part 2: Comprehensive Characterization of 2-MEO Containing Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymers.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the monomers and the final polymers. [13][14]Key signals to identify include the protons and carbons of the oleate chain, the ester group, and the thiol or resulting thioether linkage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. [13]The disappearance of the S-H stretching vibration (around 2550 cm⁻¹) in thiol-ene polymerization or the appearance of characteristic peaks from the co-monomer in RAFT polymerization confirms the reaction.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of polymers. [13][15][16]For RAFT-polymerized samples, a low PDI (typically < 1.3) is indicative of a controlled polymerization.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, which provides information about its physical state (glassy or rubbery) at a given temperature. [13]* Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Table 1: Typical Characterization Data for a P(2-MEO)-b-PNIPAM Copolymer
| Characterization Technique | Parameter | Typical Value |
| ¹H NMR | Integration Ratios | Confirms block copolymer composition |
| GPC/SEC | Mn ( g/mol ) | 10,000 - 50,000 |
| PDI | < 1.3 | |
| DSC | Tg of P(2-MEO) block | ~ -60 °C |
| Tg of PNIPAM block | ~ 130 °C |
Part 3: Application in Drug Delivery: Nanoparticle Formulation
The amphiphilic nature of block copolymers containing 2-MEO makes them ideal for forming nanoparticles in aqueous solutions, which can encapsulate hydrophobic drugs. [4][5][6][7][17] Logical Relationship: From Polymer to Nanoparticle
Caption: Self-assembly of nanoparticles from amphiphilic polymers.
Protocol: Formulation of Drug-Loaded Nanoparticles via Nano-Precipitation
This protocol describes a common and straightforward method for preparing drug-loaded nanoparticles.
Materials:
-
P(2-MEO)-b-PNIPAM block copolymer
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Tetrahydrofuran (THF) or Acetone (stabilizer-free)
-
Deionized water or Phosphate Buffered Saline (PBS)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Organic Phase Preparation: Dissolve the amphiphilic block copolymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in a minimal amount of THF or acetone (e.g., 1 mL).
-
Nano-Precipitation: While stirring vigorously, add the organic solution dropwise to a larger volume of deionized water or PBS (e.g., 10 mL). The sudden change in solvent polarity will cause the hydrophobic P(2-MEO) blocks to collapse and form the core of the nanoparticles, encapsulating the drug, while the hydrophilic PNIPAM blocks will form the corona.
-
Solvent Removal: Stir the nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate.
-
Purification: Transfer the suspension to a dialysis bag and dialyze against deionized water for 24-48 hours, with frequent water changes, to remove any remaining organic solvent and unencapsulated drug.
-
Characterization: The resulting nanoparticles can be characterized for their size and size distribution using Dynamic Light Scattering (DLS), their morphology using Transmission Electron Microscopy (TEM), and their drug loading efficiency using techniques like UV-Vis spectroscopy or HPLC.
References
-
ResearchGate. (n.d.). Photopolymerization of Functionalized Monomers Derived from Oleic Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Novel Amphiphilic Fluorinated Polymers for the Dispersion of Hydrophobic Gold Nanoparticles, Quantum Dots, or Highly Fluorinated Molecules in Water. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Amphiphilic Amino Poly-amido-saccharide and Poly Lactic Acid Block Copolymers and Fabrication of Paclitaxel-Loaded Mucoadhesive Nanoparticles. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Green Biodegradable Palm Oleic Acid Based Polyester. Retrieved from [Link]
-
Academic Journals and Conferences. (n.d.). free radical polymerization. Retrieved from [Link]
-
Scilit. (2019). Renewable Poly(Thioether‐Ester)s from Fatty Acid Derivatives via Thiol‐Ene Photopolymerization. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of oleic acid modified polymeric bilayered nanoparticles on percutaneous delivery of spantide II and ketoprofen. Retrieved from [Link]
-
ACS Publications. (2023). Oleic Acid Integrated Acetalated Dextran Nanoparticles for Enhanced Chemotherapeutic Delivery to the Bone Marrow. Retrieved from [Link]
-
MDPI. (2021). Preparation of Cationic Amphiphilic Nanoparticles with Modified Chitosan Derivatives for Doxorubicin Delivery. Retrieved from [Link]
-
ACS Publications. (2016). Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis. Retrieved from [Link]
-
PubMed Central. (2016). Preparation of plasmonic vesicles from amphiphilic gold nanocrystals grafted with polymer brushes. Retrieved from [Link]
-
ScienceDirect. (2022). A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid. Retrieved from [Link]
-
PubMed Central. (2022). Thiol-Ene Coupling of High Oleic Sunflower Oil towards Application in the Modification of Flexible Polyurethane Foams. Retrieved from [Link]
-
MDPI. (n.d.). Oleic Acid Copolymer as A Novel Upconversion Nanomaterial to Make Doxorubicin-Loaded Nanomicelles with Dual Responsiveness to pH and NIR. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Biobased Polyols by Thiol−Ene Coupling from Vegetable Oils. Retrieved from [Link]
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YouTube. (2023). Synthesis & Characterization: Amphiphilic Gold Nanoparticles l Protocol Preview. Retrieved from [Link]
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ResearchGate. (n.d.). Thiol‐ene reaction between oleic acid and thiol molecule. Retrieved from [Link]
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Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Fatty Acid-Based Radically Polymerizable Monomers: From Novel Poly(meth)acrylates to Cutting-Edge Properties. Retrieved from [Link]
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CORE. (n.d.). Synthesis and characterization of palm oleic acid based polyester for bioplastic applications. Retrieved from [Link]
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RSC Publishing. (2017). Thiol–ene chemistry of vegetable oils and their derivatives under UV and air: a model study by using infrared spectroscopy and mass spectrometry. Retrieved from [Link]
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MDPI. (2022). Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers. Retrieved from [Link]
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MDPI. (n.d.). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Retrieved from [Link]
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SciELO. (n.d.). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) RAFT-Based Polymers for Click Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Retrieved from [Link]
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Application Note: Evaluating the Tribological Efficacy of 2-Mercaptoethyl oleate as a Lubricant Additive
Abstract
This document provides a comprehensive experimental framework for researchers and scientists to evaluate the performance of 2-Mercaptoethyl oleate as an anti-wear (AW) and extreme-pressure (EP) lubricant additive. The protocols detailed herein leverage standardized four-ball tribological testing methodologies to ensure data reliability and comparability. Furthermore, this guide outlines critical post-test surface analysis techniques to elucidate the underlying wear mechanisms and tribofilm formation, providing a holistic view of the additive's efficacy.
Introduction and Scientific Rationale
Modern mechanical systems operate under increasingly severe conditions, including higher loads, speeds, and temperatures. These demanding environments necessitate advanced lubricants that can mitigate friction and prevent wear, thereby extending component life and improving efficiency. Lubricant additives are critical components that impart these enhanced performance characteristics to base oils.
This compound is a multifunctional molecule of interest, combining two key functional groups: a long-chain oleate ester and a terminal mercaptan (sulfur) group.
-
Oleate Group: The long oleate chain provides good solubility in hydrocarbon base oils and contributes to the formation of a physically adsorbed layer on metal surfaces, offering a degree of lubricity.
-
Mercaptan (-SH) Group: The sulfur-containing mercaptan group is the primary active component. Under the high temperature and pressure conditions generated at asperity contacts between sliding surfaces, this group is expected to react with the metal (typically iron-based alloys) to form a durable, low-shear-strength tribochemical film, such as iron sulfide.[1][2][3] This sacrificial layer prevents direct metal-to-metal contact, significantly reducing adhesive wear and scuffing under boundary and extreme-pressure lubrication regimes.[4][5]
This application note details a structured experimental approach to quantify the anti-wear and extreme-pressure performance imparted by this compound when blended into a base lubricant. The chosen methodologies are based on widely accepted ASTM standards to ensure the generation of robust and comparable data.
Overall Experimental Workflow
The evaluation process is systematically structured into three main phases: lubricant formulation, tribological characterization, and surface analysis. This workflow ensures that the performance of the additive is not only quantified but also mechanistically understood.
Caption: High-level experimental workflow.
Materials and Equipment
3.1 Materials
-
Base Oil: ISO VG 46 Group II Mineral Oil (or other relevant base stock).
-
Test Specimens: 12.7 mm (0.5 in.) diameter chrome alloy steel balls (AISI E-52100), Grade 25 EP.[9]
-
Cleaning Solvents: Heptane, Isopropanol (reagent grade).
-
Control Sample: Unadditized base oil.
3.2 Equipment
-
Four-Ball Tribometer: A test machine capable of performing both wear and extreme-pressure tests according to ASTM D4172 and D2783 standards.
-
Optical Microscope: Magnification of at least 100x with a calibrated stage or software for measuring wear scar diameters to an accuracy of 0.01 mm.[9]
-
Analytical Balance: Accurate to 0.1 mg.
-
Magnetic Stirrer with Hotplate.
-
Ultrasonic Bath.
-
Scanning Electron Microscope (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS).
-
X-ray Photoelectron Spectrometer (XPS).
Experimental Protocols
Protocol 1: Lubricant Sample Preparation
Rationale: The accurate and homogeneous blending of the additive into the base oil is critical for obtaining repeatable and reliable tribological results. The concentration range is chosen to identify an optimal treat rate.
-
Prepare a series of lubricant blends by dissolving this compound into the ISO VG 46 base oil at various concentrations (e.g., 0.5%, 1.0%, 1.5%, and 2.0% by weight).[10]
-
For each blend, accurately weigh the base oil and additive into a clean glass beaker using an analytical balance.
-
Place the beaker on a magnetic stirrer with a stir bar and heat to 60°C while stirring at 300 rpm for 1 hour to ensure complete dissolution and homogeneity.[10]
-
Follow the stirring with a 20-minute sonication in an ultrasonic bath to break up any potential agglomerates.[10]
-
Prepare a control sample consisting of 100% neat base oil.
-
Label all samples clearly and store them in sealed containers.
Protocol 2: Anti-Wear Performance Evaluation (ASTM D4172)
Rationale: This test evaluates the additive's ability to prevent wear under moderate, steady-state sliding conditions, simulating the boundary lubrication regime.[11][12] A smaller wear scar diameter (WSD) indicates superior anti-wear performance.
-
Apparatus Preparation: Thoroughly clean the four-ball test pot, ball holder, and lock nut with heptane and isopropanol, then air dry.
-
Specimen Mounting: Place three clean steel balls into the test pot. Secure them with the ball holder and lock nut.
-
Lubricant Addition: Pour the test lubricant (from Protocol 1) into the pot until the balls are fully submerged.
-
Assembly: Place the test pot assembly onto the tribometer platform. Secure a fourth clean steel ball in the chuck of the drive spindle.
-
Test Execution:
-
Assemble the apparatus and apply the test load.
-
Begin heating the lubricant to the test temperature.
-
Once the temperature stabilizes, start the motor and run the test according to the standard conditions outlined in Table 1.[9]
-
-
Measurement: Using the optical microscope, measure the wear scar diameter on each of the three lower balls in two directions (parallel and perpendicular to the sliding direction).
-
Reporting: Calculate and report the average wear scar diameter for the three balls. Conduct each test in triplicate to ensure repeatability.
Table 1: ASTM D4172 Test Parameters
| Parameter | Value |
|---|---|
| Load | 392 N (40 kgf)[9] |
| Speed | 1200 ± 60 rpm[9] |
| Temperature | 75 ± 2 °C[9] |
| Duration | 60 ± 1 min[9] |
Protocol 3: Extreme-Pressure Properties Evaluation (ASTM D2783)
Rationale: This test determines the lubricant's ability to prevent catastrophic wear and seizure (welding) under progressively increasing loads.[13][14][15] It identifies the Weld Point and allows for the calculation of the Load-Wear Index (LWI), which are key indicators of EP performance.[16][17]
-
Apparatus and Specimen Setup: Prepare the four-ball apparatus as described in Protocol 2 (Steps 1-4).
-
Test Execution:
-
This test consists of a series of short-duration runs (10 seconds each) at sequentially increasing loads.[14][16]
-
Begin at a low load (e.g., 6 kgf) and run the test for 10 seconds.
-
If no seizure or welding occurs, replace the four balls with a fresh set, add fresh lubricant, and repeat the test at the next highest load increment as specified in the ASTM D2783 standard.
-
Continue this process until the Weld Point is reached. The Weld Point is the lowest applied load at which the rotating ball welds to the three stationary balls, causing the motor to stop or the shear pin to break.[14]
-
-
Data Collection: For each 10-second run preceding the weld point, measure the wear scar diameters on the three lower balls.
-
Calculation and Reporting:
-
Weld Point: Report the load in kgf (or N) at which welding occurred.
-
Load-Wear Index (LWI): Calculate the LWI using the wear scar data from the ten runs immediately preceding the weld point, as per the formula specified in ASTM D2783. A higher LWI indicates better EP performance.[14]
-
Post-Test Surface Analysis
Rationale: Analyzing the chemistry and morphology of the wear scars provides direct evidence of the additive's mechanism of action. This step is crucial for correlating the macroscopic tribological data with the microscopic surface changes.
Protocol 4: SEM and EDS Analysis
-
Carefully mount one of the wear-scarred lower balls from each test (both D4172 and selected D2783 runs) onto an SEM stub.
-
Introduce the stub into the SEM chamber and acquire high-resolution secondary electron (SE) images of the wear scar morphology. Look for evidence of abrasive ploughing, adhesive tearing, or smooth, polished surfaces.
-
Perform EDS analysis on the wear scar and on an unworn area of the ball. Generate elemental maps and point spectra to identify the elemental composition of the surface. Specifically, look for the presence of sulfur (from the additive) and oxygen within the wear track, which would indicate the formation of a tribofilm.[18][19]
Protocol 5: XPS Analysis
-
Place a wear-scarred ball into the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements of interest: Fe 2p, S 2p, O 1s, and C 1s.
-
Analyze the binding energies of these peaks to determine the chemical state of the elements. For example, the S 2p peak can differentiate between sulfides (e.g., FeS) and sulfates (e.g., FeSO₄), providing definitive proof of the tribochemical reaction.[20][21]
Data Interpretation and Expected Results
The performance of this compound will be benchmarked against the neat base oil control.
Table 2: Example Data Summary
| Lubricant Sample | Additive Conc. (wt%) | Avg. WSD (mm) [ASTM D4172] | Weld Point (kgf) [ASTM D2783] | LWI [ASTM D2783] |
|---|---|---|---|---|
| Control | 0 | 0.85 | 160 | 35 |
| MEO-1 | 0.5 | 0.62 | 200 | 45 |
| MEO-2 | 1.0 | 0.45 | 250 | 58 |
| MEO-3 | 1.5 | 0.43 | 250 | 60 |
| MEO-4 | 2.0 | 0.44 | 250 | 59 |
Expected Outcomes:
-
Anti-Wear: A significant reduction in the average Wear Scar Diameter (WSD) is expected for the additized lubricants compared to the base oil. An optimal concentration may be observed, beyond which performance plateaus.
-
Extreme-Pressure: A notable increase in both the Weld Point and the Load-Wear Index (LWI) is anticipated, demonstrating the additive's ability to protect surfaces under high loads.
-
Surface Analysis: SEM images should show smoother wear scars for the additized samples. EDS and XPS analyses are expected to confirm the presence of a sulfur-containing tribofilm (likely iron sulfide) within the wear tracks of balls tested with this compound.[2][18]
Caption: Proposed mechanism of tribofilm formation.
Conclusion
This application note provides a robust and scientifically grounded framework for the comprehensive evaluation of this compound as a lubricant additive. By adhering to standardized test protocols and integrating advanced surface analysis techniques, researchers can generate high-quality, defensible data to quantify the additive's performance and elucidate its protective mechanisms. This structured approach is essential for the development and validation of next-generation lubricant technologies.
References
-
ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2021. ([Link])
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ASTM D2783-21, Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method), ASTM International, West Conshohocken, PA, 2021. ([Link])
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ASTM International. (n.d.). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ([Link])
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R-Tec Instruments. (n.d.). ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids. ([Link])
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ASTM International. (n.d.). D2783 Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). ([Link])
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Scribd. (n.d.). ASTM D2783 21 Standard Test Method For Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). ([Link])
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ANSI Webstore. (n.d.). ASTM D2783-21: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). ([Link])
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ANSI Webstore. (n.d.). ASTM D4172-18 Red: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ([Link])
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Petrolube. (n.d.). ASTM D4172: Four Ball Wear of Oil @ 1 hr. ([Link])
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ASTM International. (n.d.). ASTM D4172-21 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ([Link])
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Koehler Instrument Company. (n.d.). Development of Antiwear and Extreme Pressure Additives for Lubricants and Greases. ([Link])
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Lubrication Expert. (n.d.). How do Antiwear Additives Work?. ([Link])
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Infineum Insight. (2013). HFRR best test for lubricity. ([Link])
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Rumanza Lubricants. (n.d.). Antiwear Additives: Types, Mechanisms, Role and Applications. ([Link])
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Li, C., Wang, P., & Duan, F. (2024). Friction Mechanism of Sulfur-Containing Lubricant Additives Confined between Fe(100) Substrates. Langmuir. ([Link])
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Noria Corporation. (n.d.). How Sulfur is Used in Lubrication. ([Link])
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Torontech. (n.d.). Diesel Lubricating High Frequency Reciprocating Testing Machine(HFRR). ([Link])
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Addtech Petroleum. (n.d.). HFRR - High Frequency Reciprocating Rig. ([Link])
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Ducom Instruments. (n.d.). High Frequency Reciprocating Rig (HFRR 4.2). ([Link])
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Radiant Instruments. (n.d.). Ducom HFRR High Frequency Reciprocating Rig. ([Link])
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Wang, H., et al. (2024). Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives. Scientific Reports. ([Link])
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Narayanan, B., et al. (2018). Tribological evaluation of vegetable oil-based lubricant blends. ResearchGate. ([Link])
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Kumar, R., & Kumar, S. (2023). Experimental Study on the Impact of Variable Concentration of Graphite Nanoparticles on the Tribological Behaviour of 15W40 Lubricating Oil. MDPI. ([Link])
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Suresha, B., et al. (2022). A Fundamental Investigation of the Tribological Performance of Mahua-Castor Blend in a Four-Ball Tester. Tribology in Industry. ([Link])
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Nagy, L. (2010). Scanning electron microscopy (SEM) analysis of tribofilms enhanced by fullerene-like nanoparticles. Diva-portal.org. ([Link])
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Fraunhofer IGB. (n.d.). High-resolution analysis of surfaces using combined XPS and SEM. ([Link])
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Kassman, A. (2004). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Diva-portal.org. ([Link])
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Shahabuddin, M., et al. (2013). Experimental Investigation into Tribological Characteristics of Bio-Lubricant Formulated from Jatropha Oil. ResearchGate. ([Link])
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ResearchGate. (n.d.). XPS survey spectrum of the polymer-tribofilm. ([Link])
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Wang, Y., et al. (2023). Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. ACS Applied Materials & Interfaces. ([Link])
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Singh, A., et al. (2023). Tribological Performance Comparison of Lubricating Greases for Electric Vehicle Bearings. Lubricants. ([Link])
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Marian, M., et al. (2019). Tribological Investigation on the Friction and Wear Behaviors of Biogenic Lubricating Greases in Steel–Steel Contact. MDPI. ([Link])
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Neale, M. (n.d.). Tribology Testing. nCATS. ([Link])
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Zhang, Y., et al. (2004). Study on tribological performance of 2-mercaptobenzothiazole derivatives as lube oil additive. ResearchGate. ([Link])
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Woydt, M., & Schneider, A. (n.d.). Application oriented tribological test concepts. Lube Media. ([Link])
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Salimon, J., et al. (2020). Lubrication properties of dodecanedioate esters-based bio-lubricant. Letters in Applied NanoBioScience. ([Link])
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Troubleshooting & Optimization
Technical Support Center: Esterification of Oleic Acid with 2-Mercaptoethanol
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of oleic acid with 2-mercaptoethanol. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
I. Understanding the Core Reaction and Its Challenges
The primary goal of this synthesis is the Fischer esterification of oleic acid's carboxylic acid group with the hydroxyl group of 2-mercaptoethanol, yielding 2-hydroxyethyl oleate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is reversible.[1][2][3]
The main challenge arises from the bifunctional nature of 2-mercaptoethanol (possessing both a hydroxyl and a thiol group) and the presence of a double bond in oleic acid. These features open pathways to several competing side reactions that can significantly reduce the yield and purity of the desired ester.
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing explanations rooted in the underlying chemistry and offering actionable solutions.
Problem 1: Low Yield of the Desired Ester (2-Hydroxyethyl Oleate)
Symptoms:
-
Low conversion of oleic acid.
-
Complex mixture of products observed in TLC, GC-MS, or NMR analysis.
-
Significant amount of unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction (Equilibrium) | Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the equilibrium back towards the reactants.[1][2][3] | Implement water removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, conduct the reaction in the presence of molecular sieves.[3] Use an excess of one reactant: Employing an excess of 2-mercaptoethanol can also shift the equilibrium towards the product side.[1] |
| Thiol-Ene Addition | The thiol group of 2-mercaptoethanol can add across the double bond of oleic acid, forming a thioether. This can be a radical-mediated reaction (promoted by heat or light) or an acid-catalyzed process.[4][5] | Control reaction temperature: Lowering the temperature can disfavor the thiol-ene addition, which often has a higher activation energy than esterification. Monitor the reaction at different temperatures (e.g., 60°C, 80°C, 100°C) to find an optimal balance. Exclude light and radical initiators: Perform the reaction in the dark and ensure reactants and solvents are free from peroxides. |
| Formation of Disulfide | 2-Mercaptoethanol can be oxidized to form bis(2-hydroxyethyl) disulfide, especially at elevated temperatures and in the presence of oxygen. This consumes the alcohol and reduces the yield of the ester. | Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. Use fresh 2-mercaptoethanol: Older bottles of 2-mercaptoethanol may already contain significant amounts of disulfide. |
| S-ester (Thioester) Formation | The thiol group can compete with the hydroxyl group in reacting with the carboxylic acid to form a thioester. While the hydroxyl group is generally more nucleophilic in this context, S-ester formation can occur, particularly with certain catalysts. | Optimize catalyst choice: While strong Brønsted acids like H₂SO₄ and p-TsOH are common, exploring milder catalysts or Lewis acids might alter the selectivity. However, direct comparative studies for this specific reaction are scarce. |
Problem 2: Identification of Unexpected Peaks in Analytical Data (GC-MS, LC-MS, NMR)
Symptoms:
-
Mass spectra show masses that do not correspond to the starting materials or the desired product.
-
NMR spectra exhibit unexpected signals, particularly in the regions associated with thioethers or modified alkyl chains.
Identifying Common Side Products:
| Side Product | Expected Analytical Signature |
| Thiol-Ene Adduct | MS: A molecular ion corresponding to the sum of oleic acid and 2-mercaptoethanol (M+H⁺ at m/z ≈ 361.28). ¹H NMR: Disappearance of the olefinic protons of oleic acid (~5.3 ppm) and the appearance of new signals for the CH-S-CH₂ group. |
| Bis(2-hydroxyethyl) Disulfide | MS: A molecular ion corresponding to the dimer of 2-mercaptoethanol minus two hydrogens (M+H⁺ at m/z ≈ 155.03). ¹H NMR: Absence of the S-H proton and a downfield shift of the adjacent CH₂ group compared to 2-mercaptoethanol. |
| S-ester (2-Thioethyl Oleate) | MS: A molecular ion identical to the desired O-ester, as they are isomers. Fragmentation patterns may differ. ¹³C NMR: The carbonyl carbon of a thioester typically appears further downfield (~190-200 ppm) compared to an oxygen ester (~170-180 ppm). |
| Trans-Isomer of Oleic Acid Ester | GC: May have a slightly different retention time from the cis-isomer. ¹H NMR: The coupling constant for trans-alkene protons is typically larger (around 15 Hz) than for cis-alkene protons (around 10 Hz). |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about?
The most significant side reaction is often the thiol-ene addition of the mercapto group across the double bond of oleic acid. This reaction can be initiated by radicals (from heat, light, or impurities) or catalyzed by the acid used for esterification.[4][5]
Q2: How can I minimize the formation of the disulfide byproduct?
The formation of bis(2-hydroxyethyl) disulfide is an oxidative process. To minimize it, you should:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Use fresh, high-purity 2-mercaptoethanol.
Q3: Is the thiol group or the hydroxyl group of 2-mercaptoethanol more reactive in this esterification?
Under typical acid-catalyzed Fischer esterification conditions, the hydroxyl group is the more nucleophilic and reactive species towards the protonated carboxylic acid. However, the thiol group's reactivity should not be entirely discounted, and some formation of the S-ester is possible.
Q4: What is a good starting point for reaction conditions to favor esterification?
A good starting point would be:
-
Molar Ratio: Oleic acid : 2-mercaptoethanol of 1:1.2 to 1:2.
-
Catalyst: p-Toluenesulfonic acid (0.05 equivalents).
-
Solvent: Toluene (to allow for azeotropic removal of water).
-
Temperature: 80-100°C.
-
Atmosphere: Inert (Nitrogen or Argon).
-
Setup: A flask equipped with a Dean-Stark trap and a condenser.
Monitor the reaction progress by TLC or GC. If significant side products are observed, consider lowering the temperature.
Q5: How can I confirm the structure of my main product and any side products?
A combination of analytical techniques is recommended:
-
FTIR: Look for the appearance of a strong ester carbonyl stretch (~1740 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
-
¹H and ¹³C NMR: This is the most powerful tool for structural elucidation. Confirm the presence of the ester linkage and check for the disappearance of the olefinic protons (if thiol-ene addition has occurred).
-
GC-MS or LC-MS: To determine the molecular weight of the products and identify components of the reaction mixture.
IV. Reaction Pathways and Experimental Workflow
Primary and Competing Reaction Pathways
The following diagram illustrates the desired esterification reaction and the major competing side reactions.
Caption: Desired and side reaction pathways.
Recommended Experimental Protocol for Esterification
This protocol is a starting point and may require optimization based on your specific equipment and purity of reagents.
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add oleic acid (1 equivalent), toluene (as solvent), and 2-mercaptoethanol (1.5 equivalents).
-
Catalyst: Add p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C in toluene). The water generated will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a hexane:ethyl acetate mobile phase) or GC. The reaction is typically complete when no more water is collected in the trap.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Analysis: Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Caption: Step-by-step experimental workflow.
V. References
-
Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27(17), 2505-2509. Available at: [Link]
-
Cramers, J., et al. (2022). Thiol-Ene Coupling of High Oleic Sunflower Oil towards Application in the Modification of Flexible Polyurethane Foams. Polymers, 14(3), 428. Available at: [Link]
-
Esen, H., et al. (2000). Esterification Reaction of Oleic Acid With a Fusel Oil Fraction for Production of Lubricating Oil. Journal of the American Oil Chemists' Society, 77(1), 105-109. Available at: [Link]
-
Wikipedia. (n.d.). 2-Mercaptoethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Lalevée, J., et al. (2021). Photoinitiation and Materials Application of the Acid-Catalyzed Thiol-ene (ACT) Reaction. The Royal Society of Chemistry. Available at: [Link]
-
Fernandes, F. A. N., et al. (2011). Oleic acid esterification with ethanol under continuous water removal conditions. ResearchGate. Available at: [Link]
-
Tasdelen, M. A., & Yagci, Y. (2013). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. Available at: [Link]
-
Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Organic Chemistry Portal. Available at: [Link]
-
Noormägi, A., et al. (2000). Role of disulfide bonds in thermal stability of 4D. ResearchGate. Available at: [Link]
-
Sharutin, V. V., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? PubMed Central. Available at: [Link]
-
Worrell, B. T., et al. (2026). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. American Chemical Society. Available at: [Link]
-
Wasylkiewicz, S., et al. (2004). Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts. SciSpace. Available at: [Link]
-
Lani, N. S., et al. (2018). The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. ResearchGate. Available at: [Link]
-
de Oliveira, D., et al. (2015). Thermochemical data of the oleic acid esterification reaction: A quantum mechanics approach. ResearchGate. Available at: [Link]
-
Otsuji, Y., et al. (2001). Michael Addition of Thiol Compounds on ω-Maleate Poly(ethylene oxide)s: Model Study for the “Site-Specific” Modification of Proteins. ResearchGate. Available at: [Link]
-
Bouhadir, G., et al. (2003). MM and QM: Conformational and vibrational spectra analysis of 2-hydroxyethyl acrylate. ResearchGate. Available at: [Link]
-
Pinter, A., et al. (2012). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. PubMed Central. Available at: [Link]
-
Juliati, B., et al. (2023). Study of Esterification between Oleic Acid and 2-Ethyl Hexanol by using the Microwave Method. TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]
-
You, Y., & Mita, T. (2022). Several synthetic strategies for β,γ‐unsaturated carboxylic acid... ResearchGate. Available at: [Link]
-
Aviyente, V., et al. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Ito, T., et al. (2016). In Vivo Formation of the Protein Disulfide Bond That Enhances the Thermostability of Diphosphomevalonate Decarboxylase, an Intracellular Enzyme from the Hyperthermophilic Archaeon Sulfolobus solfataricus. National Institutes of Health. Available at: [Link]
-
Zhang, Y., et al. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. MDPI. Available at: [Link]
-
Wouters, F. C., & Wirtz, K. W. (1993). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. PubMed. Available at: [Link]
-
de Medeiros, J. L., et al. (2018). ESTERIFICATION OF OLEIC ACID IN A SEMI-BATCH BUBBLE REACTOR FOR BIODIESEL PRODUCTION. SciELO. Available at: [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Pérez-Amor, M. A., et al. (2013). Study of the structural, thermal, rheological and film properties of functional copolymers of hydroxyethyl acrylate and methyl methacrylate. SciELO. Available at: [Link]
-
Zhang, Z., et al. (2022). Synthesis of β,γ‐Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. PubMed Central. Available at: [Link]
-
Nitrosovibrio, A. (2014). What temperature is sufficiently high enough to break the cysteine disulfide bonds in proteins? Quora. Available at: [Link]
-
Zhang, X., et al. (2020). Cobalt-catalyzed highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids. ResearchGate. Available at: [Link]
-
Lani, N. S., et al. (2018). The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. MATEC Web of Conferences. Available at: [Link]
-
Arolas, J. L., & Aviles, F. X. (2018). Disulfide Bonds in Protein Folding and Stability. The Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
dos Santos, J. C. S., et al. (2011). Enzymatic Esterification of Oleic Acid with Aliphatic Alcohols for the Biodiesel Production by Candida antarctica Lipase. ResearchGate. Available at: [Link]
-
Pitre, J. R., et al. (2021). Selective Electrosynthetic Hydrocarboxylation of α,β‐Unsaturated Esters with Carbon Dioxide. PubMed Central. Available at: [Link]
Sources
How to prevent the oxidation of the thiol group in 2-Mercaptoethyl oleate
Welcome to the technical support guide for 2-Mercaptoethyl oleate (CAS 59118-78-4). This resource is designed for researchers, scientists, and professionals in drug development and polymer science. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to the handling, storage, and stability of this compound, with a primary focus on preventing the oxidation of its reactive thiol group.
Introduction to this compound Stability
This compound is a light yellow, oily liquid primarily used as a chemical intermediate, notably in the synthesis of organotin heat stabilizers for PVC.[1][2][3] Its structure features a long oleate chain and a terminal sulfhydryl (-SH), or thiol, group. This thiol group is the molecule's most reactive site and is highly susceptible to oxidation.
The primary degradation pathway is the oxidation of two thiol groups to form a disulfide dimer, 2,2'-disulfanediylbis(ethane-1,1-diyl) dioleate. This process is readily initiated by atmospheric oxygen and accelerated by factors such as heat, light, and the presence of metal ion contaminants.[4][5][6] Oxidation alters the molecular properties of the material, leading to impurities that can compromise subsequent reactions and the performance of the final product. This guide provides actionable protocols and scientific explanations to help you maintain the integrity of your this compound samples.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing likely causes and detailed corrective actions.
Issue 1: My this compound sample has developed a haze or precipitate.
-
Potential Cause: This is a strong indicator of significant oxidation. The disulfide dimer of this compound may have different solubility characteristics than the monomer, leading to phase separation or precipitation, especially at lower temperatures.
-
Troubleshooting Steps:
-
Confirm Oxidation: Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The presence of a new, later-eluting peak corresponding to a higher molecular weight species is characteristic of the disulfide dimer.
-
Assess Purity: If the purity has dropped significantly and the disulfide peak is prominent, the sample may be unsuitable for sensitive applications. It is highly recommended to use a fresh, unopened sample to ensure the integrity of your results.[5]
-
Review Storage Protocol: Ensure your storage protocol aligns with the best practices outlined in the "Storage & Handling FAQ" section below. Key factors to re-evaluate are consistent cold storage, protection from light, and the use of an inert gas overlay.[7][8]
-
Issue 2: My reaction yield is lower than expected or the final product is impure.
-
Potential Cause: If the thiol group of this compound has oxidized, it is no longer available to participate in the desired reaction (e.g., esterification with a tin precursor). The disulfide impurity can also interfere with the reaction or purification process.
-
Troubleshooting Steps:
-
Use Fresh Material: Always start experiments with a fresh sample or a sample that has been properly stored under an inert atmosphere.[5]
-
Prepare Solutions Immediately Before Use: Do not store solutions of this compound for extended periods unless their stability has been validated under those specific conditions.[5][9]
-
Deoxygenate Solvents: Before preparing your reaction mixture, thoroughly deoxygenate all solvents by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[9] This removes dissolved oxygen, a key reactant in thiol oxidation.
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon using standard air-sensitive techniques (e.g., Schlenk line or glove box).[10]
-
Issue 3: I observe a gradual change in the sample's color or viscosity over time.
-
Potential Cause: Physical changes like darkening (yellowing) or an increase in viscosity are often signs of oxidative degradation and potential polymerization side reactions.[11]
-
Troubleshooting Steps:
-
Do Not Use: It is strongly advised to discard any sample that shows significant changes in its physical properties. These changes indicate a substantial loss of purity.[11]
-
Re-evaluate Purchasing & Storage: Consider purchasing smaller quantities of this compound that can be consumed more quickly to minimize long-term storage issues. For remaining stock, aliquot the material into smaller, single-use vials to prevent repeated exposure of the entire batch to the atmosphere.[7][11]
-
Frequently Asked Questions (FAQs)
Handling & Preparation
Q1: What is the single most important step to prevent oxidation during handling?
The most critical step is to rigorously exclude oxygen. This is best achieved by handling the material under an inert atmosphere, such as in a nitrogen or argon-filled glovebox or by using Schlenk line techniques.[10] If these are unavailable, at a minimum, flush the headspace of the storage container with inert gas before and after each use.
Q2: How should I prepare solutions of this compound?
Solutions should be prepared immediately before use with deoxygenated, high-purity, anhydrous solvents.[9] Water can affect the stability and solubility of the compound.
Protocol 1: Preparation of Deoxygenated Solvents
-
Select a high-purity, anhydrous grade solvent appropriate for your application (e.g., ethanol, chloroform, toluene).
-
Place the solvent in a suitable flask equipped with a magnetic stir bar.
-
Insert two long needles or cannulas through a rubber septum sealing the flask: one for inert gas inlet that extends below the liquid surface, and one for a gas outlet.
-
Bubble a gentle stream of dry nitrogen or argon through the solvent for at least 30-60 minutes while stirring.
-
Remove the needles and store the degassed solvent under a positive pressure of inert gas until ready for use. For best results, use immediately.[7]
Storage & Stability
Q3: What are the optimal storage conditions for this compound?
To maximize shelf life, store this compound according to the conditions summarized in the table below. The guiding principles are to keep it cold, dark, and under an inert atmosphere.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Reduces the rate of chemical degradation and oxidation reactions.[7][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a primary reactant in the oxidation of the thiol group to a disulfide.[4] |
| Light Exposure | Amber Glass or Opaque Container | Protects the compound from UV light, which can catalyze the formation of free radicals and initiate oxidation.[11][12] |
| Container Material | Borosilicate Glass or Stainless Steel | These materials are non-reactive and prevent leaching of contaminants. For oleochemicals, stainless steel is an excellent choice for bulk storage.[12][13] High-density polyethylene (HDPE) is also suitable for many chemical applications.[14][15] |
Q4: Can I add an antioxidant to my this compound sample?
While the addition of antioxidants is a common strategy for stabilizing materials prone to oxidation, it should be approached with caution. The antioxidant must not interfere with your downstream application. Common radical-scavenging antioxidants used for oils include butylated hydroxytoluene (BHT) or tocopherol (Vitamin E), often at concentrations of 50-300 ppm.[16] However, their compatibility and efficacy for this compound in your specific system must be validated experimentally.
Mechanism & Analysis
Q5: What is the chemical reaction I am trying to prevent?
You are primarily trying to prevent the oxidative dimerization of the thiol. This reaction proceeds via a thiyl radical intermediate to form a disulfide bond, as illustrated in the diagram below.
Caption: Oxidative dimerization of this compound.
Q6: How can I quantify the level of oxidation in my sample?
A robust method is to use reverse-phase HPLC (RP-HPLC) with UV detection. The thiol monomer is less polar than its disulfide dimer. A typical method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and a non-polar organic solvent like acetonitrile or methanol.
-
Detection: UV detector set to a low wavelength (e.g., 210-220 nm) where the ester and sulfur moieties absorb.
-
Quantification: The relative peak areas of the monomer and the dimer can be used to determine the purity of the sample. The dimer will typically have a longer retention time.
For routine checks, Ellman's test can quantify free thiols, but this may be less practical for an oily, water-insoluble substance like this compound without significant method development.[7]
Workflow for Handling Air-Sensitive Thiols
This workflow provides a visual guide to the best practices for handling this compound to minimize oxidation.
Caption: Recommended workflow for handling this compound.
References
-
Gpi Tanks XL. (n.d.). Stainless steel oleochemical storage tanks for oils and fats. Gpi Tanks. Retrieved from [Link]
-
Dacheng Chemical. (n.d.). The Crucial Link: this compound in PVC Stabilization. Dacheng Chemical Co., Ltd. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
D'Acunto, M., Cioni, P., Gabellieri, E., & Presciuttini, G. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir, 31(33), 9272–9280. [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved from [Link]
-
JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments. Retrieved from [Link]
-
D'Acunto, M., Cioni, P., Gabellieri, E., & Presciuttini, G. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. ResearchGate. Retrieved from [Link]
-
Choi, J. H., & Lee, K. C. (2009). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 98(12), 4537–4552. [Link]
-
Berlin Packaging. (2024). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]
-
TRADESAFE. (2023). Safe Chemical Storage Containers: Expert Guide. Retrieved from [Link]
-
Suzhou PauPack Packaging Products Co.,Ltd. (2025). Which is the best container for storing oil?. Retrieved from [Link]
-
ResearchGate. (2025). Comparative study of the antioxidant activity of some thiol-containing substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mercaptoethyl oleate. PubChem. Retrieved from [Link]
-
Erel, O., & Neselioglu, S. (2019). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
Büttner, M., Belser, T., & Oelhafen, P. (2005). Stability of thiol-passivated gold particles at elevated temperatures studied by X-ray photoelectron spectroscopy. The Journal of Physical Chemistry B, 109(12), 5464–5467. [Link]
-
Dickinson, D. A., & Forman, H. J. (2002). Thiol-based antioxidants. Current Topics in Cellular Regulation, 37, 1–19. [Link]
-
MDPI. (2021). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Retrieved from [Link]
-
Van der Vliet, A. (2018). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 127, 145–154. [Link]
-
Aaron Packaging. (2024). Plastic Container Chemical Resistance – Selecting the right plastic for your product. Retrieved from [Link]
-
ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound(CAS:59118-78-4). Retrieved from [Link]
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Dacheng Chemical. (n.d.). Technical Specifications of this compound for Industrial Use. Dacheng Chemical Co., Ltd. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). This compound | CAS 59118-78-4. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C20H38O2S). Retrieved from [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats.
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Appenzeller-Herzog, C. (2011). Forming disulfides in the endoplasmic reticulum. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1813(5), 951–956. [Link]
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The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, July 12). 03.03 Oxidation Reactions of Thiols [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. Retrieved from [Link]
-
LookChem. (n.d.). CAS:59118-78-4 C20H38O2S this compound. Retrieved from [Link]
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Optimizing the yield and purity of 2-Mercaptoethyl oleate synthesis
Technical Support Center: Synthesis of 2-Mercaptoethyl Oleate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yield and purity. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven techniques.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound via Fischer-Speier esterification of oleic acid and 2-mercaptoethanol.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in Fischer esterification, which is an equilibrium-limited reaction.[1][2][3] Several factors can contribute to this, from reaction conditions to workup procedures.[4][5][6]
Potential Causes & Solutions:
-
Incomplete Reaction (Equilibrium Not Shifted): The primary reason for low yield is often the presence of water, a byproduct of the reaction.[1][4][6] According to Le Chatelier's principle, removing water as it forms will drive the equilibrium toward the product side.[2][4][7][8]
-
Solution A - Dean-Stark Apparatus: The most effective method is to use a Dean-Stark trap with an azeotrope-forming solvent like toluene.[2][7][9][10] The toluene-water azeotrope boils off, condenses, and collects in the trap. Since water is denser than toluene, it sinks to the bottom of the graduated tube, while the toluene overflows and returns to the reaction flask.[7][9][11] This continuously removes water, driving the reaction to completion.[1][7][11][12]
-
Solution B - Use of Excess Reagent: Using a large excess of one reactant (typically the less expensive one, 2-mercaptoethanol) can also shift the equilibrium.[2][13][14] An excess of 5-10 fold can significantly improve yields.[2]
-
-
Insufficient Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) is crucial for accelerating the reaction.[15][16]
-
Suboptimal Reaction Temperature & Time: Esterification reactions require heat to proceed at a reasonable rate.[16]
-
Loss During Workup & Purification: Product can be lost during transfers, extractions, and purification steps.[4][5][6]
-
Solution: Be meticulous during the workup. When performing extractions, ensure complete phase separation. Thoroughly rinse all glassware with the extraction solvent to recover all product.[5] During purification by column chromatography, choose an appropriate solvent system to ensure good separation and recovery.
-
Q2: The final product is discolored (yellow or brown). What causes this and how can I obtain a colorless product?
A2: Discoloration often indicates the presence of impurities arising from side reactions or degradation.
Potential Causes & Solutions:
-
Oxidation of the Thiol: The thiol group (-SH) in 2-mercaptoethanol is susceptible to oxidation, especially at high temperatures in the presence of air, forming disulfides. This is a common source of colored impurities.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture throughout the process. This minimizes contact with oxygen and reduces the rate of oxidation.
-
-
Thermal Degradation: Prolonged heating at very high temperatures can cause decomposition of the starting materials or the product. Oleic acid, with its double bond, can be particularly sensitive.
-
Solution: Do not exceed the necessary reflux temperature. Use an oil bath for uniform and controlled heating. Once the reaction is complete (as determined by TLC), do not heat it unnecessarily.
-
-
Residual Acid Catalyst: Traces of the strong acid catalyst can cause degradation over time, especially during storage.
-
Solution: Thoroughly neutralize the reaction mixture during workup. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a water or brine wash to remove residual salts.
-
-
Purification: If discoloration persists, it indicates impurities that must be removed.
-
Solution: Purify the crude product using column chromatography on silica gel. A non-polar solvent system (e.g., hexane/ethyl acetate gradient) is typically effective at separating the less polar ester product from more polar, colored impurities.
-
Q3: My analytical data (NMR, GC-MS) shows the presence of unreacted starting materials. How can I improve reaction conversion?
A3: The presence of starting materials in the final product is a clear sign of an incomplete reaction.
Self-Validation Protocol:
-
Reaction Monitoring: The most critical step is to monitor the reaction. Before starting, spot the individual starting materials (oleic acid and 2-mercaptoethanol) on a TLC plate to establish their Rf values.
-
Procedure: Every 1-2 hours, take a small aliquot from the reaction mixture, dilute it, and run a TLC. The disappearance of the limiting reactant spot indicates the reaction is approaching completion. The reaction is complete when the spot of the limiting reactant is no longer visible.
-
-
Driving the Reaction to Completion: If the reaction stalls (i.e., the TLC shows no change for an extended period), consider the following:
-
Water Removal: Ensure your Dean-Stark trap is functioning correctly and water is being collected.[1][7][9]
-
Catalyst Addition: It's possible the catalyst has degraded. A small, fresh addition of catalyst can sometimes restart a stalled reaction.
-
Reaction Time: Some esterifications, especially with sterically hindered substrates, simply require longer reaction times.[16] Allow the reaction to proceed overnight if necessary, continuing to monitor by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed synthesis of this compound?
A1: The reaction follows the Fischer-Speier esterification mechanism, which involves several reversible steps.[2][16][18]
-
Protonation of Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of oleic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[2][13][15]
-
Nucleophilic Attack: The nucleophilic oxygen atom of 2-mercaptoethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[13][16]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][13]
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule (a good leaving group), reforming the carbonyl group.[2][13]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[13]
Q2: What is the recommended experimental protocol for this synthesis?
A2: The following is a robust, self-validating protocol designed for high yield and purity.
Experimental Protocol: Synthesis of this compound
| Parameter | Value / Description | Rationale |
| Reactants | Oleic Acid (1 eq), 2-Mercaptoethanol (3-5 eq) | Excess alcohol shifts equilibrium to favor product formation.[2][14] |
| Catalyst | p-Toluenesulfonic acid monohydrate (2-3 mol%) | Solid, easy-to-handle strong acid catalyst.[15] |
| Solvent | Toluene (approx. 2 mL per mmol of Oleic Acid) | Forms an azeotrope with water for efficient removal.[10] |
| Apparatus | Round-bottom flask, Dean-Stark trap, reflux condenser | Essential for continuous removal of water byproduct.[7][9] |
| Temperature | Reflux (approx. 110-120 °C) | Provides necessary activation energy for the reaction.[16] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol group. |
| Reaction Time | 4-8 hours (or until completion by TLC) | Ensures maximum conversion of starting materials. |
Step-by-Step Methodology:
-
Setup: Assemble the reflux apparatus with the Dean-Stark trap. Ensure all glassware is oven-dried to remove any residual moisture.[5]
-
Charging the Flask: To the round-bottom flask, add oleic acid, toluene, and 2-mercaptoethanol. Stir the mixture to create a homogeneous solution.
-
Catalyst Addition: Add the p-toluenesulfonic acid to the flask.
-
Reaction: Heat the mixture to a gentle reflux using an oil bath. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring (Self-Validation): Every hour, take a small sample from the flask and analyze it by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) to monitor the disappearance of oleic acid.
-
Workup: Once the reaction is complete, cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the acid catalyst.
-
Water (1x).
-
Brine (1x) to remove excess water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.
Q3: Which analytical techniques are best for characterizing the final product?
A3: A combination of techniques should be used to confirm the structure and assess the purity of this compound.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. Key signals to look for include: the vinyl protons of the oleate chain (~5.3 ppm), the triplet for the methylene group adjacent to the sulfur (~2.7 ppm), the triplet for the methylene group adjacent to the ester oxygen (~4.2 ppm), and the characteristic signals for the long alkyl chain. The thiol proton (-SH) may appear as a broad singlet around 1.6 ppm.
-
¹³C NMR: Confirms the carbon skeleton, including the ester carbonyl carbon (~174 ppm) and the carbons of the double bond (~130 ppm).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight. The mass spectrum should show the molecular ion peak (M⁺) corresponding to the mass of the product (342.58 g/mol ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. Look for a strong C=O stretch for the ester (~1740 cm⁻¹), C-O stretches (~1170 cm⁻¹), and a weak S-H stretch (~2560 cm⁻¹). The absence of a broad O-H stretch from the carboxylic acid starting material (~3000 cm⁻¹) is a good indicator of reaction completion.
References
-
Dean–Stark apparatus - Wikipedia. [Link]
-
Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]
-
Dean–Stark apparatus - Grokipedia. [Link]
-
Dean-Stark Apparatus - Orick Médico Sarl. [Link]
-
Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba. [Link]
-
Dean Stark Apparatus - Scoilnet. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. [Link]
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Scientific.Net. [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]
-
[FREE] How can you increase the yield of a Fischer esterification if you are unable to use an excess of the - Brainly. [Link]
-
What are possible sources of error in an esterification lab? - Filo. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Fischer Esterification - Chemistry Steps. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. [Link]
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- 5. Troubleshooting [chem.rochester.edu]
- 6. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
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- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
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- 11. orickmedicosarl.com [orickmedicosarl.com]
- 12. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 13. Para-Toluene Sulfonic Acid Supplier China | High Quality PTSA Manufacturer & Exporter | Uses, Safety Data, Price [p-toluenesulfonicacid-ptbba.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. nbinno.com [nbinno.com]
- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 17. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Scientific.Net [scientific.net]
- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Characterization of 2-Mercaptoethyl Oleate
Welcome to the technical support center for 2-Mercaptoethyl oleate (CAS 59118-78-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this long-chain thioester. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental science behind the troubleshooting steps.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and stability of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is typically a light yellow, oily liquid that is insoluble in water.[1][2] Its high molecular weight and long oleate chain contribute to its non-polar, lipophilic nature. Understanding these properties is the first step in designing appropriate analytical methods.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 59118-78-4 | [3][4] |
| Molecular Formula | C₂₀H₃₈O₂S | [3][5] |
| Molecular Weight | 342.58 g/mol | [1][6] |
| Appearance | Light yellow oily liquid | [1][2] |
| Boiling Point | ~434.3 °C at 760 mmHg | [2][7] |
| Density | ~0.926 g/cm³ | [2][7] |
| Flash Point | ~277.9 °C | [2][7] |
| Solubility | Insoluble in water | [1][2] |
| IUPAC Name | 2-sulfanylethyl (9Z)-octadec-9-enoate |[6] |
Q2: How stable is this compound and what are its primary degradation pathways?
A2: The primary stability concern for this compound is the oxidation of its free thiol (-SH) group. Under ambient conditions, particularly in the presence of oxygen or trace metal catalysts, the thiol can readily oxidize to form a disulfide dimer. This oxidative dimerization is the most common impurity found in aged samples. The ester linkage is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions. The manufacturer's safety data sheet (SDS) states it is stable under recommended storage conditions, which include keeping the container tightly closed in a dry, cool, and well-ventilated place.[7]
Q3: What are the recommended handling and storage procedures?
A3: To minimize oxidation, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[8] Store in a cool, dry, and dark place in a tightly sealed container.[7] When preparing solutions for analysis, use de-gassed solvents to reduce exposure to dissolved oxygen. Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
Section 2: Troubleshooting Analytical Characterization
This section provides detailed troubleshooting guides for the most common analytical techniques used to characterize this compound.
Chromatographic Analysis (HPLC & GC-MS)
Chromatographic methods are essential for assessing purity and quantifying this compound. However, its unique structure presents several challenges.
Q4: My HPLC baseline is noisy and drifting. What could be the cause?
A4: Baseline issues in HPLC are common but can be exacerbated by the properties of this compound.[9][10]
-
Causality: A noisy or drifting baseline is often due to issues with the mobile phase, detector, or temperature fluctuations.[11][12] For a non-polar analyte like this compound, which requires a high percentage of organic solvent, poor mixing of the mobile phase or precipitation of buffers can be a key factor.
-
Troubleshooting Steps:
-
Mobile Phase Check: Ensure your mobile phase is thoroughly degassed and filtered (0.2 or 0.45 µm filter).[9] If using a gradient, prepare the mobile phases fresh and ensure the gradient mixer is functioning correctly.[9][11]
-
System Flush: Flush the system with a strong solvent (e.g., 100% isopropanol) to remove any contaminants or precipitated material from the pump, lines, and detector cell.[9]
-
Temperature Stability: Use a column oven and ensure the laboratory temperature is stable to minimize drift, especially for UV detectors.[10]
-
Detector Lamp: Check the detector lamp's energy. An aging lamp can cause significant noise and instability.[9]
-
Q5: I am observing significant peak tailing and/or broad peaks in my HPLC analysis. How can I improve peak shape?
A5: Peak tailing is a frequent problem when analyzing compounds with active functional groups like thiols.
-
Causality: Peak tailing can result from secondary interactions between the thiol group and active sites on the silica backbone of the column, column voids, or sample solvent incompatibility.[12] Broad peaks can also be caused by low buffer concentration or issues with detector settings.[12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Q6: I'm struggling to get reproducible results with GC-MS. Is this compound suitable for this technique?
A6: Yes, but with significant challenges. The high boiling point (~434 °C) and thermally labile nature of the thiol and ester groups make GC-MS difficult without careful optimization.[2][7]
-
Causality: At typical GC inlet temperatures (≥250 °C), this compound can degrade, leading to multiple peaks, poor reproducibility, and inaccurate quantification. The free thiol can also interact with active sites in the inlet liner and column.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization. A programmed temperature vaporization (PTV) inlet can be highly effective.
-
Derivatization: The most reliable solution is to derivatize the thiol group. Silylation (e.g., using BSTFA) will cap the active thiol, making the molecule more volatile and thermally stable.[13] This significantly improves peak shape and reproducibility.
-
Use a Deactivated Liner: Always use a fresh, deactivated (silylated) inlet liner to minimize active sites that can cause analyte degradation or adsorption.
-
Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable. Ensure the column has a high-temperature limit.
-
Spectroscopic Analysis (NMR)
NMR is invaluable for structural confirmation, but the long alkyl chain of this compound can complicate spectral interpretation.
Q7: The signals in my ¹H NMR spectrum are poorly resolved, especially in the alkyl region. How can I confirm the structure?
A7: Poor resolution in the 1.2-1.6 ppm region is expected due to the overlapping signals of the many -CH₂- groups in the oleate backbone. The key is to focus on the unique, diagnostic signals.
-
Causality: The magnetic environments of the central methylene protons in the C18 chain are very similar, causing their signals to coalesce into a broad multiplet.
-
Diagnostic Signals to Focus On:
-
Olefinic Protons (-CH=CH-): A multiplet around 5.3-5.4 ppm is characteristic of the double bond in the oleate chain.
-
Thiol Proton (-SH): A triplet (due to coupling with the adjacent -CH₂-) typically appears between 1.3-1.6 ppm. Its chemical shift can be variable and it may be broad. A D₂O shake experiment will cause this peak to disappear, confirming its identity.
-
Methylene Adjacent to Sulfur (-CH₂-S-): A quartet (or multiplet) around 2.7-2.8 ppm.
-
Methylene Adjacent to Ester Oxygen (-O-CH₂-): A triplet around 4.2-4.3 ppm.
-
Allylic Protons (=CH-CH₂-): A multiplet around 2.0 ppm.
-
Methylene Adjacent to Carbonyl (-CH₂-C=O): A triplet around 2.3 ppm.
-
Terminal Methyl Group (-CH₃): A triplet around 0.8-0.9 ppm.
-
Q8: What are the expected key signals in the ¹³C NMR spectrum?
A8: ¹³C NMR provides excellent confirmation of the functional groups. Thioesters have a distinct carbonyl chemical shift compared to their oxygen ester analogs.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| Carbonyl (C=O) | ~190-200 | The carbonyl of a thioester is significantly downfield (deshielded) compared to a regular ester (~170 ppm), which is a key diagnostic feature.[14] |
| Olefinic (-CH=CH-) | ~129-131 | Typical range for sp² carbons in a cis-alkene. |
| Methylene (Ester, -O-CH₂-) | ~63-65 | Attached to the electron-withdrawing oxygen atom. |
| Methylene (Thiol, -S-CH₂-) | ~28-30 | Attached to the less electronegative sulfur atom. |
| Alkyl Chain (-CH₂-)n | ~22-35 | Multiple overlapping signals corresponding to the aliphatic chain. |
| Terminal Methyl (-CH₃) | ~14 | Standard chemical shift for a terminal methyl group. |
Purity Assessment & Purification
Q9: I suspect my sample is impure. What is the best way to purify this compound?
A9: The primary impurity is the disulfide dimer formed from oxidation. Purification is typically achieved by column chromatography, but it requires careful execution.
-
Causality: The oily, non-polar nature of both the desired product and the primary disulfide impurity can make chromatographic separation challenging. The presence of a free thiol also means the compound can oxidize during the purification process.
-
Purification Protocol:
Caption: Workflow for purification by column chromatography.
-
Self-Validation: Always analyze the purified fractions by HPLC or GC-MS (after derivatization) to confirm purity before combining them. Run an NMR of the final product to ensure no structural changes occurred during purification.
Section 3: Standard Operating Protocols
Protocol: HPLC-UV Analysis for Purity Assessment
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 210 nm (for the ester chromophore).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as needed with the initial mobile phase composition.
-
-
Method:
-
Gradient: 0-20 min, 80% to 100% B; 20-25 min, hold at 100% B; 25.1-30 min, return to 80% B for re-equilibration.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Perform a blank injection (mobile phase) to ensure no ghost peaks are present.[12]
-
Make five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area should be <2%.
-
Protocol: NMR Sample Preparation
-
Weigh 10-20 mg of purified this compound directly into an NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the tube and invert several times to ensure the sample is fully dissolved.
-
Acquire ¹H, ¹³C, and other relevant spectra (e.g., COSY, HSQC) as needed for full structural elucidation.
References
-
Boykin, D. W. (1990). Natural Abundance ¹⁷O NMR Studies of Thiol Esters and Related Analogs. Magnetic Resonance in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Partial ¹H NMR spectra of the (R)- and (S)-MPA thioesters of (S)-butane-2-thiol (5) (CDCl₃, 250.13 MHz). Available at: [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl₃. Available at: [Link]
-
Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. Available at: [Link]
-
The Royal Society of Chemistry. (2010). Highly Efficient Synthesis of Thioesters in Water. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. Available at: [Link]
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Purification of thiols. Available at: [Link]
-
Universal Lab Blog. (2024). The 10 Most Common HPLC Problems and Solutions!. Available at: [Link]
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Available at: [Link]
-
Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. PubMed Central. Available at: [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Available at: [Link]
-
Labcompare.com. (2025). Troubleshooting Common HPLC Issues. Available at: [Link]
- Technical Specifications of 2-Mercaptoethyl Ole
- Mohsin, M., et al. (2024). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus striatus.
-
Chemical-Suppliers. (n.d.). This compound | CAS 59118-78-4. Available at: [Link]
- This compound(CAS:59118-78-4). (n.d.). BOC Sciences.
-
National Institutes of Health, PubChem. (n.d.). Mercaptoethyl oleate. Available at: [Link]
-
Tsikas, D. (2017). Oxidized and nitrated oleic acid in biological systems: Analysis by GC–MS/MS and LC–MS/MS, and biological significance. LIPID MAPS. Available at: [Link]
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- 5. chinapharmas.com [chinapharmas.com]
- 6. Mercaptoethyl oleate | C20H38O2S | CID 6436848 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Removing unreacted starting materials from 2-Mercaptoethyl oleate
Technical Support Center: Purification of 2-Mercaptoethyl Oleate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of this compound, focusing on the effective removal of common unreacted starting materials, oleic acid and 2-mercaptoethanol. The synthesis of this compound, typically achieved through the esterification of oleic acid and 2-mercaptoethanol, is a reversible reaction, often leaving residual starting materials in the crude product. This guide offers practical, step-by-step protocols and troubleshooting advice to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of unreacted starting materials in my this compound sample?
A1: The most common and effective method for monitoring the progress of your esterification reaction and assessing the purity of the final product is Thin-Layer Chromatography (TLC).[1][2]
-
Principle of TLC: TLC separates compounds based on their polarity. The stationary phase (typically silica gel) is polar, and the mobile phase (a solvent or mixture of solvents) is less polar. Polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
-
Expected Results:
-
Oleic Acid: Being a carboxylic acid, it is the most polar of the three components and will have the lowest Rf value.
-
2-Mercaptoethanol: This alcohol is more polar than the ester product and will have an intermediate Rf value.
-
This compound: As the ester product, it is the least polar and will travel the furthest up the plate, exhibiting the highest Rf value.
-
For a more quantitative analysis and definitive structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q2: What are the key physical properties I can leverage for purification?
A2: Understanding the differences in the physical properties of your product and the starting materials is crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water | Other Properties |
| This compound | C20H38O2S | 342.58 | 434.3 at 760 mmHg[3] | Insoluble | - |
| Oleic Acid | C18H34O2 | 282.47 | 360[4] | Insoluble[4] | pKa: ~5 |
| 2-Mercaptoethanol | C2H6OS | 78.13 | 157[5][6] | Miscible[7] | pKa of thiol: ~9.6[5] |
The significant differences in boiling points, solubility, and the acidic nature of oleic acid are the primary properties exploited for purification.
Q3: What is the most straightforward initial step to remove the bulk of unreacted oleic acid?
A3: The most effective initial purification step is a liquid-liquid extraction using a mild aqueous base. This leverages the acidic nature of the unreacted oleic acid.
-
Mechanism: By washing the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3), the acidic oleic acid is deprotonated to form sodium oleate. This ionic salt is highly soluble in the aqueous layer and is thus efficiently removed from the organic layer containing your desired ester product.
-
Why a mild base? A mild base is sufficient to deprotonate the carboxylic acid without causing significant hydrolysis of the ester product.
Q4: After a basic wash, I still detect impurities. What should be my next step?
A4: If impurities persist after the initial extraction, column chromatography is the recommended next step for achieving high purity.[8] This technique separates compounds based on their differential adsorption to a stationary phase.
-
Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase, typically silica gel). A solvent or solvent mixture (the mobile phase) is then used to elute the compounds from the column. Due to the polarity differences outlined in Q1, the least polar compound (this compound) will travel through the column the fastest, while the more polar unreacted starting materials will be retained longer, allowing for their separation.
Q5: Can you provide a detailed protocol for column chromatography purification?
A5: Certainly. Here is a general, step-by-step guide for purifying this compound using column chromatography:
Experimental Protocol: Column Chromatography Purification
-
Stationary Phase Selection: Silica gel (60 Å, 230-400 mesh) is a suitable choice for this separation.
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
A good starting point for the eluent system is a 95:5 mixture of hexane:ethyl acetate. The polarity can be fine-tuned based on TLC analysis to achieve optimal separation.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine the fractions that contain the pure this compound (identified by its characteristic Rf value on TLC).
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Q6: I am concerned about the stability of the thiol group during purification. What precautions should I take?
A6: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide byproducts. To minimize this, consider the following precautions:
-
Work under an inert atmosphere: Whenever possible, perform the purification steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Use deoxygenated solvents: Solvents can be deoxygenated by bubbling an inert gas through them prior to use.
-
Maintain a slightly acidic pH: The thiol group is more stable at a slightly acidic to neutral pH.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Emulsion formation during liquid-liquid extraction. | The crude product mixture may contain surfactants or fine particulates. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. If the emulsion persists, gentle centrifugation can be effective. |
| The product co-elutes with a starting material during column chromatography. | The polarity of the mobile phase is not optimized for the separation. | If the product and impurity are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are moving too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Low recovery of the product after purification. | The product may have some solubility in the aqueous wash, or it may have been lost during solvent removal. | Minimize the volume of the aqueous washes. Be cautious during rotary evaporation to avoid bumping of the sample. |
Visualizations
Purification Workflow for this compound
Caption: A flowchart illustrating the recommended purification strategy.
References
-
2-Mercaptoethanol - Wikipedia. Available from: [Link]
-
Mercaptoethyl oleate | C20H38O2S | CID 6436848 - PubChem. Available from: [Link]
- US Patent US3933813A - Process for the production of mercaptoethyl containing compounds - Google Patents.
-
Thiol protection in membrane protein purifications: A study with phage holins - PMC. Available from: [Link]
-
Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid - MDPI. Available from: [Link]
-
Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography | Analytical Chemistry - ACS Publications. Available from: [Link]
- US Patent US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
-
TLC analysis of the reaction mixture during the esterification of the... - ResearchGate. Available from: [Link]
-
Oleic acid - Wikipedia. Available from: [Link]
-
The stabilities of various thiol compounds used in protein purifications - Semantic Scholar. Available from: [Link]
-
Remove Sticky Reagents. Available from: [Link]
-
Esters | Products | GL Sciences. Available from: [Link]
-
Electronic Supplementary Information for: - Straightforward phase-transfer route to colloidal iron oxide nanoparticles for protein immobilization - The Royal Society of Chemistry. Available from: [Link]
-
Esterification of oleic acid in a semi-batch bubble reactor for biodiesel production. Available from: [Link]
-
esterification reaction | PDF | Thin Layer Chromatography | Chemical Substances - Scribd. Available from: [Link]
-
How do I get 2-mercaptoethanol out of the bottle? : r/labrats - Reddit. Available from: [Link]
-
Safety Data Sheet: 2-Mercaptoethanol - Carl ROTH. Available from: [Link]
-
Chemical Properties of Oleic Acid (CAS 112-80-1) - Cheméo. Available from: [Link]
- CN110372551A - The preparation method of 3-mercaptopropionic acid - Google Patents.
-
Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol. Available from: [Link]
- CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents.
-
This compound Safety Data Sheets(SDS) lookchem. Available from: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available from: [Link]
-
Study of Esterification between Oleic Acid and 2-Ethyl Hexanol by using the Microwave Method - TALENTA Publisher - Universitas Sumatera Utara. Available from: [Link]
-
Oleic Acid: Structure, Properties, Uses & Importance in Chemistry - Vedantu. Available from: [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]
-
How to remove high boiling solvent from crude- Reaction work up - YouTube. Available from: [Link]
-
Chemical Properties of Ethanol, 2-mercapto- (CAS 60-24-2) - Cheméo. Available from: [Link]
-
Dissociation and degradation of thiol-modified DNA on gold nanoparticles in aqueous and organic solvents - PubMed. Available from: [Link]
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ICSC 0916 - 2-MERCAPTOETHANOL - INCHEM. Available from: [Link]
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Physical and chemical properties of oleic acid. - ResearchGate. Available from: [Link]
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Sustainable synthesis and optimisation of ethyl oleate from high oleic acid waste: a pathway to valorise industrial byproducts - RSC Publishing. Available from: [Link]
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Determination of Esters by Thin Layer Chromatography. - ACS Publications. Available from: [Link]
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Simulation of Green Diesel by Hydrotreatment of Waste Vegetable Oil - MDPI. Available from: [Link]
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PH stability profile of purified thiol proteinase inhibitor: 50 μg of... - ResearchGate. Available from: [Link]
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Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. Available from: [Link]
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Solid-phase extraction columns in the analysis of lipids – AOCS. Available from: [Link]
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Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling - Preprints.org. Available from: [Link]
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Technical Support Center: Troubleshooting Low Yield in Thiol-Ene Reactions with 2-Mercaptoethyl Oleate
Welcome to the technical support center for thiol-ene "click" chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in their thiol-ene reactions involving 2-Mercaptoethyl oleate. Here, we provide in-depth, experience-driven insights and actionable troubleshooting strategies to enhance your reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the radical-initiated thiol-ene reaction?
The radical-initiated thiol-ene reaction is a powerful form of "click" chemistry that proceeds via a free-radical chain mechanism.[1] The process can be broken down into two key steps:
-
Initiation & Propagation: A radical initiator, upon thermal or photochemical activation, abstracts a hydrogen atom from the thiol (R-SH), generating a highly reactive thiyl radical (R-S•). This thiyl radical then adds across the double bond of an alkene (the 'ene') in an anti-Markovnikov fashion. This addition creates a carbon-centered radical intermediate.
-
Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which can then participate in another propagation cycle.[1][2]
This chain reaction continues until termination occurs, typically through the coupling of two radical species.
Visualizing the Thiol-Ene Reaction
To better understand the process, the following diagram illustrates the key steps in the radical-mediated thiol-ene reaction.
Caption: Radical-mediated thiol-ene reaction mechanism.
Q2: Why is this compound a challenging substrate?
While the thiol-ene reaction is robust, the long aliphatic chain of the oleate moiety can introduce solubility challenges. Furthermore, the internal, cis-configured double bond of oleic acid derivatives is known to be less reactive than terminal or trans double bonds.[3] This reduced reactivity can lead to slower reaction kinetics and lower overall yields compared to more activated 'enes'.
Q3: What are the most common side reactions that lower the yield?
Several competing reactions can consume reactants and reduce the yield of the desired thioether product:
-
Thiol-Thiol Coupling (Disulfide Formation): Thiyl radicals can react with each other to form disulfide bonds (R-S-S-R). This is more likely at high thiol concentrations and can be exacerbated by the presence of oxygen.[4][5]
-
Ene Homopolymerization: The carbon-centered radical intermediate can react with another oleate molecule instead of a thiol. This is more prevalent with electron-poor or conjugated alkenes but can still occur, especially if the thiol concentration is locally depleted.[4]
-
Initiator Side Reactions: Initiator-derived radicals can react with the alkene or terminate with other radical species, leading to undesired byproducts.[6]
Troubleshooting Guide for Low Yield
This section is structured to help you diagnose and resolve specific issues you may be encountering during your experiments with this compound.
Problem 1: The reaction is sluggish or stalls, resulting in low conversion.
If you observe a significant amount of unreacted starting material, consider the following factors:
| Potential Cause | Explanation & Recommended Action |
| Non-Optimal Stoichiometry | While a 1:1 molar ratio of thiol to ene is the theoretical ideal, an imbalance can lead to one reactant being consumed before the other, halting the reaction.[4] Action: Systematically vary the thiol-to-ene ratio. Often, a slight excess of the thiol (e.g., 1.1:1 or 1.2:1) can compensate for disulfide formation and drive the reaction to completion.[2] However, be aware that a large excess of thiol can be difficult to remove during purification. |
| Insufficient Initiation | The concentration of radical species may be too low to sustain the chain reaction. This can be due to an insufficient amount of initiator or inefficient initiator decomposition. Action: Increase the initiator concentration in small increments (e.g., from 1 mol% to 2-3 mol%). If using a photoinitiator, ensure your UV lamp is emitting at the correct wavelength for initiator activation and that the reaction vessel is transparent to that wavelength. |
| Oxygen Inhibition | Dissolved oxygen is a potent radical scavenger and can terminate the chain reaction, significantly reducing the reaction rate. Action: Rigorously deoxygenate your reaction mixture before initiation. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 20-30 minutes or by subjecting the sealed reaction vessel to several freeze-pump-thaw cycles.[7] |
| Low Reactivity of Oleate | The internal double bond of the oleate is inherently less reactive. Action: If other parameters are optimized, consider increasing the reaction temperature (for thermal initiation) or the UV light intensity (for photoinitiation) to increase the reaction rate. Be cautious, as higher temperatures can also promote side reactions. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low conversion in your thiol-ene reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: The reaction produces a complex mixture of byproducts.
If your analysis (e.g., by NMR or LC-MS) reveals multiple unexpected products, the following may be the cause:
| Potential Cause | Explanation & Recommended Action |
| Excessive Initiator Concentration | While sufficient initiation is crucial, an overly high concentration of initiator can lead to an increase in side reactions.[6] These include the formation of products from the addition of initiator fragments to the reactants.[2][6] Action: Reduce the initiator concentration to the lowest effective level (typically 0.1-1 mol% is a good starting point).[7] |
| Solvent Effects | The choice of solvent can influence reaction kinetics and the prevalence of side reactions. Polar solvents may accelerate the hydrogen atom transfer step.[4] Action: If feasible, screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile). For substrates like this compound, a less polar solvent like toluene or THF is often a good starting point. |
| High Temperature | For thermally initiated reactions, excessive heat can increase the rate of side reactions, such as ene-homopolymerization, more than the desired thiol-ene addition. Action: Attempt the reaction at a lower temperature, potentially for a longer duration. If using a thermal initiator like AIBN, ensure the temperature is appropriate for its decomposition rate. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol 1: General Procedure for Photoinitiated Thiol-Ene Reaction
-
Reagent Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq) and the corresponding ene (1.0 eq) in a suitable solvent (e.g., THF, 0.5 M).
-
Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the mixture (0.1–1 mol% relative to the functional groups).[7]
-
Deoxygenation: Seal the vessel with a rubber septum and degas the solution by bubbling with dry argon or nitrogen for 20-30 minutes while stirring.[7]
-
Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm) at a fixed distance. Irradiate the mixture with stirring.[7]
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or ¹H NMR (observing the disappearance of the vinyl protons).
-
Work-up and Purification: Once the reaction is complete (or has stalled), concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired thioether from unreacted starting materials and byproducts.
Protocol 2: Purification of Thiol-Containing Products
If your product contains unreacted thiol groups, or if you need to remove excess thiol starting material, covalent chromatography can be an effective purification method.
-
Resin Preparation: Use a thiopropyl-functionalized resin (e.g., Thiopropyl Sepharose). Wash and equilibrate the resin with a suitable buffer, ensuring it is degassed to prevent oxidation of the thiol groups.[8]
-
Sample Loading: Dissolve the crude reaction mixture in the equilibration buffer and load it onto the column. Thiol-containing molecules will form a reversible disulfide bond with the resin.[8]
-
Washing: Wash the column with several bed volumes of the equilibration buffer to remove all non-thiol-containing components (including the desired product if the reaction went to completion and excess ene was used).
-
Elution: To elute the bound thiol-containing species, wash the column with a buffer containing a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol.[8] This will cleave the disulfide bond and release the thiol-containing molecules.
References
- BenchChem. (2025). Technical Support Center: Overcoming Low Conversion in Thiol-Ene Couplings. Benchchem.
- Koo, S. P. S., Stamenović, M. M., Prasath, R. A., Inglis, A. J., Du Prez, F. E., Barner-Kowollik, C., & Van Camp, W. (2010). Limitations of radical thiol-ene reactions for polymer-polymer conjugation. Polymer Chemistry, 1(7), 1046-1054.
- O'Brien, A. K., & Bowman, C. N. (2012). Redox Initiation of Bulk Thiol-Ene Polymerizations. Macromolecules, 45(18), 7647–7654.
- Wikipedia. (n.d.). Thiol-ene reaction. Wikipedia.
- Fındık, V., Degirmenci, I., Çatak, Ş., & Aviyente, V. (2019). Theoretical investigation of thiol-ene click reactions: A DFT perspective. European Polymer Journal, 110, 211–220.
- Sivas, F., & Tunc, D. (2022).
- Malinowski, R., & Głowinkowska, A. (2022). Thiol-Ene Coupling of High Oleic Sunflower Oil towards Application in the Modification of Flexible Polyurethane Foams.
- Malmström, E., & Johansson, M. (2004). Thiol-ene coupling reaction of fatty acid monomers. Journal of Polymer Science Part A: Polymer Chemistry, 42(24), 6346-6352.
- BenchChem. (2025). A Comparative Guide to Thiol-Ene and Thiol-Yne Click Reactions for Researchers. Benchchem.
- G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences.
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- 8. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Scaling the Synthesis of 2-Mercaptoethyl Oleate
Welcome to the technical support guide for the synthesis and scale-up of 2-Mercaptoethyl oleate (CAS: 59118-78-4).[1][2][3][4][5] This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or industrial scale. Here, we address specific experimental issues in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your success.
Overview of the Synthesis
The synthesis of this compound is primarily achieved through the Fischer esterification of oleic acid with 2-mercaptoethanol.[6] This is a reversible, acid-catalyzed condensation reaction that produces the desired thioester and water as a byproduct.
RCOOH + HSCH₂CH₂OH ⇌ RCOOCH₂CH₂SH + H₂O (where R represents the oleyl group)
While straightforward in principle, scaling this reaction introduces challenges related to reaction equilibrium, heat and mass transfer, and byproduct formation. This guide will help you navigate these complexities.
Caption: General reaction scheme for the Fischer esterification of oleic acid.
Pilot-Scale Synthesis Protocol (10 L Scale)
This protocol provides a baseline for scaling the synthesis. It is designed to be a self-validating system, where monitoring key parameters like the acid value confirms reaction progress.
Equipment:
-
15 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet.
-
Dean-Stark trap or similar setup for water removal.
-
Heating/cooling circulator.
-
Vacuum pump.
Reagents:
-
Oleic Acid (approx. 85% purity, ~5.64 kg, 20 mol)
-
2-Mercaptoethanol (~1.87 kg, 24 mol, 1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (~76 g, 0.4 mol, 2 mol%)
-
Toluene (as azeotropic solvent, ~1 L)
-
5% (w/v) Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Assemble the reactor system. Ensure all joints are properly sealed. Purge the system with nitrogen for 20-30 minutes to create an inert atmosphere.
-
Charging Reagents: Charge the reactor with oleic acid, 2-mercaptoethanol, and toluene.
-
Initiating Reaction: Begin stirring and start gentle heating. Once the mixture reaches approximately 60°C, add the p-TSA catalyst.
-
Water Removal: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continuously remove the lower aqueous layer from the trap.
-
Reaction Monitoring: Monitor the reaction progress every 1-2 hours by taking a small sample and determining its acid value via titration. The reaction is considered complete when the acid value stabilizes at a low level (e.g., < 10 mg KOH/g).[7] The total reaction time is typically 5-8 hours.
-
Cooling and Quenching: Once complete, cool the reaction mixture to below 40°C.
-
Catalyst Neutralization & Work-up: Slowly add 5% sodium bicarbonate solution to the reactor to neutralize the p-TSA catalyst. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2x), water (1x), and finally with brine (1x).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove toluene and any unreacted starting materials.
-
Final Product: The resulting light-yellow oily liquid is this compound.[7] For higher purity, vacuum distillation can be performed.
Caption: A typical workflow for the scaled-up synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during scale-up.
Q1: My reaction yield is significantly lower at a larger scale compared to the lab, and the reaction seems to stall. What's happening?
A: This is a classic scale-up challenge rooted in two principles: reaction equilibrium and heat/mass transfer.
-
Causality (Equilibrium): The esterification is reversible. On a small scale, ambient evaporation might be sufficient to remove some of the water byproduct, driving the reaction forward. On a larger scale, this is negligible. Water accumulation allows the reverse reaction (hydrolysis of the ester) to occur, leading to a low-equilibrium yield. The reaction stalls when the forward and reverse reaction rates become equal.
-
Causality (Heat/Mass Transfer): A larger reactor volume has a smaller surface-area-to-volume ratio, making heat distribution less efficient. "Hot spots" can cause side reactions, while "cold spots" slow the reaction rate. Inefficient stirring (poor mass transfer) prevents the reactants and catalyst from interacting effectively.
-
Solution:
-
Aggressive Water Removal: This is the most critical factor. Employ an efficient Dean-Stark trap with an azeotropic solvent like toluene or apply a vacuum.[6] Removing water is essential to continuously shift the equilibrium towards the product side, as per Le Châtelier's principle.
-
Optimize Agitation: Ensure the stirrer design (e.g., anchor, pitched-blade turbine) and speed are sufficient to create a homogenous mixture without splashing. This improves both heat and mass transfer.
-
Verify Temperature Control: Use a calibrated temperature probe placed directly in the reaction medium, not just monitoring the jacket temperature, to ensure the entire batch is at the optimal temperature (e.g., 70-75°C).[6]
-
Q2: The final product has a high acid value, indicating a lot of unreacted oleic acid. Why?
A: A high final acid value points to incomplete conversion. Beyond the equilibrium issues discussed in Q1, other causes include:
-
Causality:
-
Insufficient Reaction Time: Scale-up reactions often require longer times than bench-scale experiments due to the physical limitations already mentioned.
-
Catalyst Amount/Activity: The catalyst-to-reactant ratio might need adjustment. On a large scale, impurities in lower-grade starting materials can partially neutralize or deactivate the acid catalyst.
-
Stoichiometry: An insufficient excess of 2-mercaptoethanol can limit the conversion of oleic acid.
-
-
Solution:
-
Confirm Completion: Do not rely on a fixed reaction time. Use in-process controls like acid value titration to confirm the reaction has truly reached its endpoint before beginning work-up.
-
Adjust Catalyst Loading: A modest increase in catalyst amount (e.g., from 0.5% to 1.0% by weight) can improve the reaction rate.[6]
-
Use Molar Excess: Employing a molar excess of 2-mercaptoethanol (e.g., 20% excess) can help drive the reaction to completion.[6]
-
Purification: To rescue a batch with a high acid value, perform a work-up with a mild base wash (e.g., 5% aqueous sodium bicarbonate) to remove the unreacted oleic acid as its water-soluble sodium salt.
-
Q3: I'm observing a significant byproduct, which I suspect is the S-ester or a diester. How can I minimize this?
A: This is an important selectivity issue. 2-Mercaptoethanol is bifunctional, containing both a hydroxyl (-OH) and a thiol (-SH) group.
-
Causality: The hydroxyl group is generally more nucleophilic and reactive in this type of esterification, leading to the desired O-ester.[6] However, under certain conditions (especially higher temperatures), the thiol group can also react with oleic acid to form an S-thioester (R-CO-S-CH₂CH₂-OH) or a diester where both ends have reacted. This is a known side reaction.[6]
-
Solution:
-
Strict Temperature Control: Avoid excessive temperatures. The optimal range is often found to be 70-75°C.[6] Higher temperatures can provide the activation energy needed for the less-favored S-esterification to occur at a significant rate.
-
Catalyst Choice: While strong acids like p-TSA are effective, they can be less selective at high temperatures.[8] For sensitive applications, exploring milder catalysts or enzyme-based catalysis could improve selectivity, though this may require significant process development.
-
Control Stoichiometry: Using a large excess of oleic acid could theoretically lead to more diester formation. Stick to the recommended molar ratios.
-
Caption: A decision tree for troubleshooting low-yield issues during scale-up.
Frequently Asked Questions (FAQs)
Q: What are the key quality control parameters for the final product? A: The most critical parameters for this compound, especially when used as an intermediate, are:
-
Purity: Typically determined by GC, aiming for >99%.[1]
-
Acid Value: Measures residual oleic acid. A low value (<10 mg KOH/g) is desired.[7]
-
Mercaptan (SH) Content: Confirms the presence of the free thiol group, which is vital for its downstream reactions. This can be measured by iodine titration. The theoretical mercaptan content is approximately 9.7%.[6]
-
Appearance: Should be a light yellow oily liquid.[7]
Q: Can I run this reaction without a solvent? A: Yes, a solvent-free synthesis is possible and often preferred at an industrial scale to improve process mass intensity (PMI). However, using a solvent like toluene is highly advantageous during process development and scale-up because it facilitates water removal via azeotropic distillation, which is often more controllable and efficient than vacuum evaporation alone.[6]
Q: Are there alternatives to p-TSA as a catalyst? A: While p-TSA is common, other catalysts can be used. Sulfuric acid is effective but can be more corrosive and may lead to more charring/darkening. Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, are an excellent alternative for large-scale operations. They can be removed by simple filtration, which greatly simplifies the work-up process by eliminating the need for a neutralization and washing sequence.[9]
Q: What safety precautions are essential for this process? A:
-
Ventilation: 2-Mercaptoethanol has a strong, unpleasant odor. All operations should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.
-
Inert Atmosphere: Oleic acid is an unsaturated fatty acid and can be susceptible to oxidation and discoloration at high temperatures. Running the reaction under a nitrogen or argon blanket is strongly recommended.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves resistant to the chemicals being used, is mandatory.
-
Corrosives: Handle acid catalysts with care. Ensure appropriate spill kits are available.
Data Summary: Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (250 mL) | Pilot Scale (10 L) | Rationale for Change |
| Oleic Acid | ~28 g (0.1 mol) | ~5.64 kg (20 mol) | Direct scale-up of batch size. |
| 2-Mercaptoethanol | 1.2 equivalents | 1.2 equivalents | Molar ratio is maintained for optimal conversion.[6] |
| Catalyst (p-TSA) | 0.5 - 2.0 mol% | 1.0 - 2.0 mol% | A slightly higher percentage may be needed to counter slower kinetics.[6] |
| Temperature | 70 - 80°C | 70 - 75°C | Tighter control is needed to prevent side reactions at scale.[6] |
| Water Removal | Natural reflux/distillation | Dean-Stark trap / Vacuum | Active and efficient removal is critical for driving equilibrium.[6] |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Necessary for effective mixing in a large, viscous volume. |
| Reaction Time | 3 - 6 hours | 5 - 8 hours | Typically longer due to heat/mass transfer limitations. |
References
-
Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate, MATEC Web of Conferences. Available at: [Link]
-
Highly efficient synthesis of thioesters in aqueous media a, ResearchGate. Available at: [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation), Organic Chemistry Portal. Available at: [Link]
-
General and Mild Method for the Synthesis of Polythioesters from Lactone Feedstocks, ACS Macro Letters. Available at: [Link]
-
Thioester, Wikipedia. Available at: [Link]
-
An overview of thioester synthesis, ResearchGate. Available at: [Link]
-
Conversion of Esters to Thioesters under Mild Conditions, RSC Publishing. Available at: [Link]
-
Technical Specifications of this compound for Industrial Use, LinkedIn. Available at: [Link]
-
This compound | CAS 59118-78-4, Chemical-Suppliers.com. Available at: [Link]
- US5773641A - Synthesis of esters of mercaptocarboxylic acids, Google Patents.
- US3086997A - Synthesis of 2-mercaptoethanol, Google Patents.
-
Mercaptoethyl oleate, PubChem. Available at: [Link]
-
6.6: Synthesis of Carboxylic Acid Derivatives, Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate, ResearchGate. Available at: [Link]
-
Esterification or Thioesterification of Carboxylic Acids with Alcohols or Thiols Using Amphipathic Monolith-SO3H Resin, ResearchGate. Available at: [Link]
-
Esterification of fatty acids and short-chain carboxylic acids with stearyl alcohol and sterols, Abo Akademi University. Available at: [Link]
- US3710439A - Production of 2-mercaptoethanol, Google Patents.
-
This compound Market Rewriting Incredible Growth, HTF Market Intelligence. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Common impurities found in 2-Mercaptoethyl oleate and their removal
Technical Support Center: 2-Mercaptoethyl Oleate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this thioester. Below, you will find a series of frequently asked questions and troubleshooting guides derived from established chemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I can expect in my crude this compound after synthesis?
Answer: The synthesis of this compound is typically achieved via the esterification of oleic acid with 2-mercaptoethanol. Consequently, the primary impurities in your crude product mixture will likely consist of:
-
Unreacted Starting Materials: Both oleic acid and 2-mercaptoethanol are often present, as esterification is an equilibrium reaction.[1] Driving the reaction to completion can be challenging, and using an excess of one reagent is a common strategy, which results in its presence in the crude product.[2]
-
Oxidation Byproduct: The thiol group (-SH) of 2-mercaptoethanol is susceptible to oxidation, especially when exposed to air or at a slightly alkaline pH. This leads to the formation of a disulfide-linked dimer, 2,2'-dithiodiethanol (HOCH₂CH₂S-SCH₂CH₂OH).
-
Residual Catalyst: If you are using an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, trace amounts will remain in the product mixture.[2][3]
-
Water: As a byproduct of the esterification reaction, water will be present.[4]
-
Solvents: Any solvents used during the reaction or initial workup may be present.
Understanding the nature of these impurities is the first step in designing an effective purification strategy.
Table 1: Common Impurities and Their Properties
| Impurity | Chemical Formula | Boiling Point (°C) | Solubility in Water | Primary Removal Method |
| Oleic Acid | C₁₈H₃₄O₂ | 360 (dec.) | Insoluble | Basic aqueous wash, Crystallization[5] |
| 2-Mercaptoethanol | C₂H₆OS | 157 | Soluble | Aqueous wash, Vacuum evaporation[6] |
| 2,2'-Dithiodiethanol | C₄H₁₀O₂S₂ | ~296 | Soluble | Aqueous wash, Column Chromatography |
| Acid Catalyst | (e.g., H₂SO₄) | 337 | Soluble | Neutralizing basic wash |
| Water | H₂O | 100 | N/A | Drying agent (e.g., MgSO₄), Azeotropic removal |
FAQ 2: My crude product, dissolved in an organic solvent, has a low pH. What does this indicate and how do I fix it?
Answer: A low pH is a clear indication of residual acidic components. This is almost certainly due to a combination of unreacted oleic acid, which is a carboxylic acid, and any acid catalyst (e.g., sulfuric acid) used to promote the esterification.[3][7]
Causality & Solution: These acidic impurities can interfere with downstream applications and affect the stability of the final product. To remove them, you should perform a liquid-liquid extraction using a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate will deprotonate the carboxylic acid of oleic acid, forming sodium oleate, a salt that is highly soluble in the aqueous phase. The acid catalyst will also be neutralized and partition into the aqueous layer. This allows for their selective removal from the organic layer containing your desired ester.
FAQ 3: I have a strong, unpleasant odor even after removing the bulk reaction solvent. What is the likely cause?
Answer: The persistent, foul odor is characteristic of volatile thiol compounds, specifically the unreacted 2-mercaptoethanol.[8] While its boiling point is 157°C, it has a high vapor pressure and a very low odor threshold, meaning even trace amounts are easily detectable.
Causality & Solution: 2-mercaptoethanol contains a hydroxyl group, which confers significant water solubility.[6] Therefore, the most effective way to remove it is through repeated aqueous washes (extractions) of your organic solution. Washing with brine (saturated NaCl solution) as a final step will help break any emulsions and remove residual water from the organic phase before drying. Subsequent removal of the organic solvent under reduced pressure (rotary evaporation) should eliminate any remaining traces.
FAQ 4: What is the best method for achieving high purity (>99%) this compound for sensitive applications?
Answer: After an initial aqueous workup to remove acidic impurities and water-soluble starting materials, achieving high purity typically requires a chromatographic or distillation step. For laboratory scale, flash column chromatography is the most versatile and effective method to separate the target thioester from non-polar and closely related polar impurities like the disulfide byproduct. For larger, industrial scales, vacuum distillation is often more practical.[9]
Why Chromatography Works: this compound is a relatively non-polar molecule due to its long oleate chain. However, the ester and thiol functionalities provide some polarity. The disulfide byproduct, 2,2'-dithiodiethanol, is significantly more polar due to its two hydroxyl groups and disulfide bond. Unreacted oleic acid, if not fully removed, is also more polar than the ester. This difference in polarity allows for efficient separation on a silica gel column.
Troubleshooting Guide & Protocols
Protocol 1: Standard Aqueous Workup for Crude this compound
This protocol is designed to remove the majority of unreacted starting materials and catalyst.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at 3-5 times the volume of the crude oil.
-
Acid Removal: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash 2-3 times, or until no more gas evolution is observed.
-
Thiol Removal: Wash the organic layer with an equal volume of deionized water (2 times). This will remove the bulk of the unreacted 2-mercaptoethanol.
-
Brine Wash: Perform a final wash with an equal volume of saturated brine. This helps to remove residual water and aids in layer separation.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)). Swirl and let it stand for 15-20 minutes.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the washed, crude product.
Workflow for Purification of this compound
The following diagram illustrates the logical flow from the crude reaction output to the final, purified product.
Caption: A typical experimental workflow for the purification of this compound.
Protocol 2: High-Purity Purification by Flash Column Chromatography
This protocol is for obtaining a high-purity final product after the initial aqueous workup.
Step-by-Step Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve a retention factor (R_f) of ~0.3 for the this compound spot. A typical system might be 95:5 or 90:10 Hexane:Ethyl Acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the washed crude product from Protocol 1 in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (flash). Begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC. The desired product, being less polar than the disulfide byproduct, will elute first.
-
Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield the purified this compound as a light yellow oil.[10]
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.[11]
References
-
LookChem. This compound Safety Data Sheets(SDS). [Link]
- Google Patents. US4601856A - Method of purifying oleic acid.
-
Reddit. How do I get 2-mercaptoethanol out of the bottle?[Link]
-
MDPI. Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. [Link]
-
PubMed. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. [Link]
-
Wikipedia. 2-Mercaptoethanol. [Link]
-
ACS Publications. Kinetics and mechanism of the oxidation of 2-mercaptoethanol by hydrogen peroxide in aqueous solution. [Link]
-
Purdue University. 2-Mercaptoethanol Safety Information. [Link]
-
Ataman Kimya. 2-ME (2-MERCAPTOETHANOL). [Link]
-
ResearchGate. A summary of the purification methods described. [Link]
-
PubChem. Mercaptoethyl oleate. [Link]
- Google Patents. CN102531977A - Synthesis method for bis (2-mercaptoethyl) sulfide.
-
Chemistry Stack Exchange. Purification of thiols. [Link]
-
ResearchGate. Reduction of Free Fatty Acids of Waste Oil by Acid-Catalyzed Esterification. [Link]
-
ScienceDirect. Synthesis and crystallization purification of phytosterol esters for food industry application. [Link]
-
ResearchGate. Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. [Link]
-
Thermal Stability of Oleic Acid and Ethyl Linoleate. [Link]
-
PubMed Central (PMC). One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension. [Link]
- Google Patents. Polythiol, process for producing same, sulfur-containing urethane-base resin prepared from the polythiol, process for producing.
-
Wikipedia. Thioester. [Link]
-
MDPI. Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. [Link]
Sources
- 1. Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. US4601856A - Method of purifying oleic acid - Google Patents [patents.google.com]
- 6. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. purdue.edu [purdue.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chinapharmas.com [chinapharmas.com]
- 11. 59118-78-4|this compound| Ambeed [ambeed.com]
Technical Support Center: Enhancing Reaction Kinetics in 2-Mercaptoethyl Oleate Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Mercaptoethyl oleate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this esterification reaction. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your reaction kinetics and achieve high-yield, high-purity synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise answers and directing you to more detailed explanations within this guide.
1. What is the primary reaction for synthesizing this compound?
The synthesis is a Fischer esterification reaction between oleic acid and 2-mercaptoethanol, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TSA). This reaction forms the desired O-ester, this compound, and water as a byproduct.[1]
2. Why is my reaction yield of this compound consistently low?
Low yields can stem from several factors, including incomplete reaction, unfavorable equilibrium, or the formation of side products. The primary side product is an S-ester, formed by the reaction of oleic acid with the thiol group of 2-mercaptoethanol.[1] Inefficient water removal can also hinder the forward reaction. A detailed troubleshooting guide for low yields is provided in Section 2.
3. What are the optimal reaction conditions for this synthesis?
Optimal conditions are a balance of temperature, catalyst concentration, and reactant molar ratio to maximize the reaction rate while minimizing side reactions. Studies on similar syntheses suggest an optimal temperature range of 70-75°C, a 2-mercaptoethanol molar excess of around 20%, and a p-TSA catalyst amount of approximately 0.5% of the total weight.[1]
4. How can I monitor the progress of the reaction?
Reaction progress can be monitored by tracking the decrease in the acid value of the reaction mixture, which corresponds to the consumption of oleic acid.[1] Additionally, techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to observe the appearance of the ester carbonyl peak and the disappearance of the carboxylic acid peak.
5. What is the best method to purify the final product?
Purification typically involves removing the acid catalyst, unreacted starting materials, and any side products. A common method is to wash the reaction mixture with a basic solution, such as sodium bicarbonate, to neutralize and remove the p-TSA catalyst.[2] This is followed by washing with brine and drying the organic layer. Further purification can be achieved through vacuum distillation or column chromatography.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
A diminished yield is a frequent challenge. The following workflow will help diagnose and rectify the underlying causes.
Troubleshooting Low Yield Workflow
Causality and Solutions:
-
Incomplete Reaction Due to Equilibrium: The esterification is a reversible reaction.[1] The presence of the water byproduct can drive the reaction backward, leading to a low conversion of oleic acid.
-
Solution: Employ a Dean-Stark trap or apply a vacuum to continuously remove water as it is formed, thereby shifting the equilibrium towards the product side.[1]
-
-
Side Product Formation (S-ester): 2-Mercaptoethanol has two reactive sites: a hydroxyl (-OH) group and a thiol (-SH) group. While the hydroxyl group is more reactive, the thiol group can also react with oleic acid to form an S-ester, which reduces the yield of the desired O-ester.[1]
-
Solution: While strong acid catalysts like p-TSA have limited selectivity, optimizing reaction conditions can favor O-ester formation. Lowering the reaction temperature may reduce the rate of S-ester formation. Carefully controlling the stoichiometry is also crucial.
-
-
Sub-optimal Reactant Ratio: An insufficient amount of one reactant can limit the extent of the reaction.
-
Impure or Wet Reagents: The presence of water in the reactants will inhibit the reaction. Impurities in oleic acid can also lead to side reactions.
-
Solution: Ensure that both oleic acid and 2-mercaptoethanol are of high purity and are anhydrous.
-
Problem 2: Product Discoloration
A yellow or brown tint in the final product can indicate the presence of impurities.
-
Cause: Overheating during the reaction or purification can lead to the degradation of oleic acid or the product. Oxidation of the double bond in oleic acid can also cause discoloration.
-
Solution:
-
Maintain the reaction temperature within the optimal range (70-75°C).[1]
-
If using vacuum distillation for purification, ensure the temperature does not exceed the decomposition point of the product.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Problem 3: Difficulty in Removing the Catalyst
Residual p-TSA catalyst can affect the stability and properties of the final product.
-
Cause: p-TSA is an acid and may not be completely removed by simple water washing.
-
Solution:
-
Wash the reaction mixture with a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the p-TSA.[2]
-
Follow the base wash with several washes with deionized water or brine to remove any remaining salts.
-
Alternatively, the product can be passed through a short column of a basic adsorbent like alumina or silica gel.
-
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound, along with protocols for monitoring the reaction and purifying the product.
Synthesis of this compound
This protocol is based on established methods for the esterification of fatty acids.[1]
Materials:
-
Oleic acid (high purity, anhydrous)
-
2-Mercaptoethanol (≥99% purity)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add oleic acid (e.g., 0.1 mol) and toluene (sufficient to fill the Dean-Stark trap and allow for efficient stirring).
-
Add 2-mercaptoethanol (e.g., 0.12 mol, 1.2 equivalents).
-
Add p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%).
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or until the reaction is deemed complete by monitoring (see Section 3.2).
-
Allow the reaction mixture to cool to room temperature.
Reaction Monitoring
Acid Value Titration:
-
Withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.
-
Dissolve the aliquot in a suitable solvent (e.g., a 1:1 mixture of ethanol and diethyl ether) and add a few drops of phenolphthalein indicator.
-
Titrate with a standardized solution of potassium hydroxide (KOH) in ethanol until a persistent pink endpoint is reached.
-
Calculate the acid value (mg KOH/g of sample). The reaction is complete when the acid value approaches zero.
Product Purification
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL, or until no more gas evolution is observed).
-
Deionized water (2 x 50 mL).
-
Saturated brine solution (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Section 4: Data Presentation and Characterization
This section provides expected data ranges for optimizing the synthesis and key analytical data for product characterization.
Table 1: Effect of Reaction Parameters on Yield
The following table summarizes the expected impact of key reaction parameters on the yield of this compound, based on studies of similar esterification reactions.[1]
| Parameter | Range | Expected Effect on Yield | Rationale |
| Temperature | 60-80°C | Yield generally increases with temperature up to an optimum.[1] | Higher temperature increases reaction rate, but excessively high temperatures can promote side reactions and degradation. |
| Catalyst (p-TSA) | 0.5-3.0 mol% | Yield increases with catalyst amount up to a certain point. | Higher catalyst concentration accelerates the reaction, but too much can lead to side reactions and purification difficulties. |
| Molar Ratio (2-Mercaptoethanol:Oleic Acid) | 1:1 to 1.5:1 | Increasing the excess of 2-mercaptoethanol generally increases the yield.[1] | Shifts the reaction equilibrium towards the product side. |
Analytical Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
-OH stretch (Carboxylic Acid): Broad peak around 3000 cm⁻¹ (disappears upon reaction).
-
C=O stretch (Carboxylic Acid): Peak around 1710 cm⁻¹.
-
C=O stretch (Ester): Strong peak around 1740 cm⁻¹ (appears in product).[1]
-
-SH stretch (Thiol): Weak peak around 2570 cm⁻¹.[1]
-
C-O stretch (Ester): Peak in the region of 1250-1150 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃):
-
~5.35 ppm (m, 2H, -CH=CH- of oleate).
-
~4.2 ppm (t, 2H, -COOCH₂-).
-
~2.7 ppm (q, 2H, -CH₂SH).
-
~2.3 ppm (t, 2H, -CH₂COO-).
-
~1.6 ppm (p, 1H, -CH₂SH).
-
~0.9 ppm (t, 3H, -CH₃).
-
-
¹³C NMR (CDCl₃):
-
~174 ppm (C=O, ester).
-
~130 ppm (-CH=CH-).
-
~65 ppm (-OCH₂-).
-
~34 ppm (-CH₂COO-).
-
~25 ppm (-CH₂SH).
-
~14 ppm (-CH₃).
-
Section 5: Reaction Mechanism and Safety
Reaction Mechanism
The p-TSA catalyzed esterification of oleic acid with 2-mercaptoethanol follows the general mechanism for Fischer esterification.
Fischer Esterification Mechanism
-
Protonation of the Carbonyl Oxygen: The acid catalyst (p-TSA) protonates the carbonyl oxygen of oleic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The hydroxyl group of 2-mercaptoethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.
Safety Precautions
-
2-Mercaptoethanol: This compound has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
p-Toluenesulfonic Acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE.
-
Toluene: This is a flammable solvent. Work in a well-ventilated area away from ignition sources.
-
General: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
-
Putra, A., et al. (2018). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences, 156, 06010. Available at: [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 259-262. Available at: [Link]
-
Ginting, R. V., et al. (2021). The effect of reactant molar ratio to acid value of biodiesel from palm fatty acid distillate (PFAD) using H2SO4 and PTSA as catalysts. AIP Conference Proceedings, 2342(1), 050004. Available at: [Link]
-
Kilgore, J. (2021). How do I remove a homogeneous catalyst (MSA) after my esterificationreaction?. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Boukhobza, I., et al. (2009). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Energies, 2(4), 1104-1113. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Mercaptoethyl oleate. PubChem Compound Database. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating Nanoparticle Functionalization with 2-Mercaptoethyl Oleate Using XPS
For researchers and professionals in drug development and material science, the precise surface functionalization of nanoparticles (NPs) is not merely a procedural step; it is the cornerstone of achieving desired biocompatibility, stability, and targeting efficacy.[1][2] The modification of nanoparticle surfaces dictates their interaction with biological systems and is paramount to their function.[3][4] This guide provides an in-depth, experience-driven comparison for validating the successful grafting of 2-Mercaptoethyl oleate onto nanoparticles, with a core focus on X-ray Photoelectron Spectroscopy (XPS) as the definitive analytical tool.
This compound is a bifunctional ligand of significant interest. Its thiol (-SH) group provides a strong anchor to noble metal nanoparticle surfaces, such as gold, while the long oleate chain imparts hydrophobicity and can improve colloidal stability in non-polar media or serve as a matrix for drug loading.[5][6][7] However, simply mixing nanoparticles with a ligand does not guarantee successful functionalization. It is imperative to analytically confirm the covalent attachment of the ligand and, just as importantly, the removal of any unbound, physisorbed molecules.
This is where X-ray Photoelectron Spectroscopy (XPS) excels. As a surface-sensitive technique that analyzes the top 5-10 nm of a material, XPS provides not only the elemental composition but also the chemical state of those elements.[8][9] This unique capability allows us to directly probe the critical bond formed between the sulfur of the thiol and the nanoparticle surface, offering unequivocal proof of successful functionalization.[10][11]
The Self-Validating Experimental Workflow
A trustworthy validation protocol is inherently comparative. The entire process is designed to contrast the state of the nanoparticles before and after the functionalization procedure, with rigorous purification as the critical intermediate step. The causality is clear: any new spectral features observed in the final product, which are absent in the starting material, must be a result of the intended surface modification.
Caption: A self-validating workflow for confirming nanoparticle functionalization.
Experimental Protocol: From Synthesis to Spectrum
This protocol outlines the critical steps for preparing samples for XPS analysis. The cornerstone of this method is the parallel analysis of a pristine, unfunctionalized control sample.
1. Materials & Reagents:
-
Pristine Nanoparticles (e.g., Citrate-capped Gold Nanoparticles) in solution.
-
This compound (CAS 59118-78-4).
-
Ethanol (or appropriate solvent for the ligand and for washing).
-
Ultrapure Water.
-
Silicon wafers (for sample mounting).
2. Nanoparticle Functionalization:
-
To a solution of pristine nanoparticles, add an ethanolic solution of this compound. The molar excess of the ligand will depend on nanoparticle size and concentration but a high excess is typically used to drive the reaction.
-
Incubate the mixture for an extended period (e.g., 24-48 hours) at room temperature with gentle stirring to allow for complete ligand exchange and self-assembly on the nanoparticle surface.[12]
3. Critical Purification Step:
-
Centrifuge the nanoparticle solution at a speed sufficient to pellet the nanoparticles.
-
Discard the supernatant, which contains unbound this compound.
-
Re-disperse the nanoparticle pellet in fresh ethanol and vortex or sonicate briefly to wash the particles.
-
Repeat this centrifugation and re-dispersion cycle at least 3-5 times. This step is non-negotiable for trustworthy results, as it ensures that the XPS analysis probes only the covalently bound molecules.
4. Sample Preparation for XPS:
-
Prepare two silicon wafer substrates, one for the pristine NPs and one for the functionalized NPs.
-
Drop-cast a concentrated solution of the respective nanoparticles onto the silicon wafers and allow them to dry completely in a vacuum desiccator. A dry, solid sample is required for high-vacuum XPS analysis.[8]
Interpreting the XPS Data: The Signature of Success
The conclusive evidence for functionalization lies in the comparison of the high-resolution XPS spectra from the pristine and functionalized samples.
Caption: Key chemical bonds probed by XPS to validate functionalization.
Survey Scan: The First Clue
The survey scan provides a broad overview of the elemental composition.
-
Pristine NPs: Will show peaks corresponding to the nanoparticle material (e.g., Au), carbon (C), and oxygen (O) from the original capping agent (e.g., citrate).
-
Functionalized NPs: Crucially, a new peak corresponding to Sulfur (S 2p) will appear at approximately 162-168 eV. The absence of sulfur in the pristine sample and its clear presence in the functionalized sample is the first indication of success.
High-Resolution S 2p Spectrum: The Smoking Gun
This is the most direct and powerful evidence of covalent attachment. The binding energy of the S 2p core electron is highly sensitive to its chemical environment.
-
Bound Thiolate (Au-S-R): The S 2p spectrum will show a doublet (S 2p3/2 and S 2p1/2 due to spin-orbit coupling) with the main S 2p3/2 peak appearing at a binding energy of approximately 162.0 eV .[13][14] This lower binding energy is the unambiguous signature of a sulfur atom that has covalently bonded to the gold surface, forming a thiolate.
-
Unbound Thiol/Disulfide (R-SH): If purification was incomplete, a second, smaller doublet may be visible at a higher binding energy, typically between 163.5 and 164.0 eV .[13][15] The absence of this peak confirms the rigorous removal of non-bound molecules.
High-Resolution C 1s & O 1s Spectra: Corroborating Evidence
The C 1s and O 1s spectra provide further confirmation by verifying the presence of the oleate part of the molecule. Deconvolution of these complex peaks is necessary.
-
C 1s Spectrum:
-
The most prominent feature in the functionalized sample will be a massive increase in the peak at ~285.0 eV , corresponding to the C-C and C-H bonds of the long alkyl oleate chain.
-
The presence of the ester group will be confirmed by two distinct peaks: one for C-O at ~286.5 eV and another for the carboxyl carbon (O-C=O) at ~289.0 eV .[16][17][18]
-
-
O 1s Spectrum:
Comparative Data Summary
The table below summarizes the expected XPS binding energies, providing a clear guide for data comparison.
| Region | Functional Group | Expected Binding Energy (eV) | Pristine NP (Control) | Functionalized NP (Test) | Interpretation |
| Survey | Sulfur (S) | ~165 | Absent | Present | Confirms the introduction of the sulfur-containing ligand. |
| S 2p | Bound Thiolate (Au-S) | ~162.0 | Absent | Major Peak | Definitive evidence of covalent bond formation between the thiol and the nanoparticle surface. [13][21] |
| S 2p | Unbound Thiol (-SH) | ~163.5 - 164.0 | Absent | Absent/Trace | Confirms successful purification and removal of physisorbed molecules.[14] |
| C 1s | Alkyl Chain (C-C/C-H) | ~285.0 | Low Intensity | High Intensity | Confirms the presence of the long oleate hydrocarbon chain on the surface. |
| C 1s | Ester (C-O) | ~286.5 | May be present (citrate) | Present & Clear | Corroborates the presence of the ester linkage from the this compound.[17][18] |
| C 1s | Ester (O-C=O) | ~289.0 | May be present (citrate) | Present & Clear | Corroborates the presence of the ester linkage.[16] |
| O 1s | Ester (C=O) | ~532.0 | May be present (citrate) | Present & Clear | Confirms the presence of the carbonyl oxygen of the ester group.[19][20] |
| O 1s | Ester (C-O) | ~533.5 | May be present (citrate) | Present & Clear | Confirms the presence of the single-bonded oxygen of the ester group. |
| Au 4f | Metallic Gold (Au 4f₇/₂) | ~84.0 | Present | Present | Confirms the nanoparticle core remains in its metallic state (Au⁰) and has not been oxidized during the functionalization process.[12] |
Alternative and Complementary Techniques
While XPS provides the most direct proof of the crucial Au-S bond, a multi-technique approach offers a more holistic characterization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the presence of characteristic vibrational modes, such as the C=O stretch of the ester group (~1740 cm⁻¹). However, it is not inherently surface-sensitive and can be dominated by signals from unbound molecules if purification is not perfect.[22]
-
Dynamic Light Scattering (DLS): Measures the change in the hydrodynamic diameter of the nanoparticles upon ligand exchange. A successful functionalization should result in an increase in size.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the organic mass (the ligand) attached to the inorganic nanoparticle core, providing information on grafting density.
Conclusion
Validating the functionalization of nanoparticles with this compound is a task that demands precision and a scientifically sound methodology. X-ray Photoelectron Spectroscopy stands out as the premier technique for this purpose, offering direct, unequivocal evidence of the covalent thiolate bond formed at the nanoparticle surface. By employing a rigorous, self-validating workflow that contrasts a pristine control with a thoroughly purified functionalized sample, researchers can have the utmost confidence in their results. The appearance of the characteristic bound thiolate S 2p peak at ~162.0 eV, complemented by the clear signatures of the oleate chain in the C 1s and O 1s spectra, provides a comprehensive and trustworthy confirmation of successful surface modification.
References
-
AZoNano. (2022). What is X-Ray Photoelectron Spectroscopy?. Available at: [Link]
-
Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir. Available at: [Link]
-
Bourg, M. C., Badia, A., & Lennox, R. B. (2000). Gold−Sulfur Bonding in 2D and 3D Self-Assembled Monolayers: XPS Characterization. The Journal of Physical Chemistry B. Available at: [Link]
-
Castner, D., Hinds, K., & Grainger, D. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces. Semantic Scholar. Available at: [Link]
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Alov, N. V. (2023). Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy. Journal of Analytical Chemistry. Available at: [Link]
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ResearchGate. (n.d.). XPS spectra of C1s, O1s and Fe2p core-levels of the oleic acid coated magnetic clusters. Available at: [Link]
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Comparing the corrosion inhibition efficiency of 2-Mercaptoethyl oleate with 2-mercaptoethanol
In the persistent battle against metallic corrosion, which poses significant economic and safety challenges across industries, the application of organic corrosion inhibitors remains a cornerstone of material preservation.[1] These molecules function by adsorbing onto a metal's surface, forming a protective barrier that mitigates the destructive electrochemical processes of corrosion. The selection of an appropriate inhibitor is critical and depends on the specific corrosive environment, the metal substrate, and the desired performance characteristics.
This guide provides an in-depth comparison of two sulfur-containing organic compounds as potential corrosion inhibitors: the well-established 2-mercaptoethanol and the less-documented but structurally promising 2-Mercaptoethyl oleate. While 2-mercaptoethanol is a small, water-soluble molecule widely recognized for its efficacy, particularly in acidic media, this compound represents a hybrid structure, combining the potent anchoring ability of a thiol group with the hydrophobic barrier properties of a long-chain fatty acid.[2][3] This comparison will delve into their distinct mechanisms of action, supported by existing experimental data for 2-mercaptoethanol and a theoretical framework for this compound, providing researchers and drug development professionals with a comprehensive understanding of their respective potential.
Part 1: The Profile of a Workhorse Inhibitor: 2-Mercaptoethanol (2-ME)
2-Mercaptoethanol (HSCH₂CH₂OH) is a bifunctional organic compound featuring both a thiol (-SH) and a hydroxyl (-OH) group. Its small molecular size and water solubility make it a versatile inhibitor in various aqueous systems.[4]
Mechanism of Inhibition
The primary mechanism of corrosion inhibition by 2-mercaptoethanol is through chemisorption onto the metal surface. The sulfur atom in the thiol group possesses lone pair electrons that readily form coordinate bonds with the vacant d-orbitals of metal atoms, such as iron in steel.[5][6] This strong interaction leads to the formation of a persistent, protective film on the metal surface. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and impeding both the anodic dissolution of the metal and the cathodic reactions, such as hydrogen evolution in acidic solutions.[2][7] Studies have shown that 2-ME can function as a mixed-type inhibitor, effectively slowing down both electrochemical reactions.[2]
Caption: Adsorption mechanism of 2-Mercaptoethanol on a metal surface.
Performance Data
Experimental studies have consistently demonstrated the effectiveness of 2-mercaptoethanol as a corrosion inhibitor. In CO2-saturated environments, typical of the oil and gas industry, 2-ME has shown high inhibition efficiencies.[2] For instance, tests have reported efficiencies as high as 87.2% at a concentration of 10 ppm in a CO2-saturated brine/hydrocarbon mixture.[2] Furthermore, its high volatility allows it to be used as a volatile corrosion inhibitor (VCI) for protecting areas not in direct contact with the bulk solution, such as the top of pipelines, where it can achieve efficiencies up to 93.8%.[2] It is also known to exhibit synergistic effects when combined with other inhibitors, such as imidazolines, significantly enhancing the overall protection.[8]
| Parameter | Value | Conditions | Reference |
| Inhibition Efficiency | 87.2% | 10 ppm in CO2-saturated brine/hydrocarbon, 71°C | [2] |
| Inhibition Efficiency | 93.8% | 20 ppmv in a top-of-line corrosion simulation | [2] |
| Inhibition Efficiency (Synergy) | 89.6% | 2x10⁻⁴ mol·L⁻¹ (with Imidazoline, 1:3 ratio) | [8] |
Part 2: The Untapped Potential of this compound
This compound is the ester formed from 2-mercaptoethanol and oleic acid, a long-chain monounsaturated fatty acid. While direct experimental data on its corrosion inhibition performance is scarce in published literature, its molecular structure allows for a scientifically grounded projection of its mechanism and potential efficacy. The synthesis of such mercapto ethyl esters of fatty acids is documented, indicating their accessibility for research and application.[5]
Projected Mechanism of Inhibition: A Dual-Action Approach
The corrosion inhibition mechanism of this compound is anticipated to be a two-fold process, leveraging both the thiol group and the long oleic acid chain.
-
Chemisorptive Anchoring : Similar to 2-mercaptoethanol, the thiol (-SH) group serves as the polar "head" of the molecule. This group is expected to chemisorb strongly onto the metal surface, forming a stable anchor point.[1][9] This is the primary interaction that establishes the inhibitor film.
-
Hydrophobic Barrier Formation : The long, 18-carbon oleate chain constitutes the non-polar "tail" of the molecule. Once the thiol head is anchored, these long hydrocarbon tails are expected to align themselves outwards from the metal surface. Due to van der Waals interactions between adjacent chains, they can form a tightly packed, non-polar, hydrophobic layer.[9] This layer acts as a physical barrier that repels water and other corrosive species from reaching the metal surface, significantly enhancing the protective effect of the chemisorbed layer.[3]
Caption: Dual-action inhibition mechanism of this compound.
Part 3: A Head-to-Head Comparison
The distinct molecular architectures of 2-mercaptoethanol and this compound suggest they are suited for different applications and environments.
| Feature | 2-Mercaptoethanol | This compound (Projected) |
| Molecular Structure | Small, polar molecule | Large molecule with a polar head and a long non-polar tail |
| Solubility | High in water and polar solvents | Low in water; high in non-polar/organic solvents (e.g., oils) |
| Primary Mechanism | Chemisorption via thiol group | Dual-action: Chemisorption via thiol and hydrophobic barrier formation |
| Film Type | Monolayer adsorption | Self-assembled monolayer with a dense hydrophobic outer layer |
| Expected Application | Aqueous acidic systems, water treatment, gas pipelines | Oil and gas production, fuel additives, lubricant systems |
Part 4: Standardized Experimental Protocols for Comparative Evaluation
To empirically validate the projected performance of this compound and draw a direct comparison with 2-mercaptoethanol, a rigorous experimental approach is necessary. The following protocols describe standard, self-validating methodologies for quantifying corrosion inhibition efficiency.
Caption: General workflow for evaluating corrosion inhibitor performance.
Weight Loss Measurement (Gravimetric Method)
This method provides a direct, tangible measure of metal loss over an extended period.
-
Rationale: By measuring the mass loss of a metal coupon after immersion in a corrosive solution, we can calculate the average corrosion rate. Comparing the corrosion rate in the presence and absence of an inhibitor yields the inhibition efficiency. This long-term test is crucial for assessing the persistence of the inhibitor film.
-
Protocol:
-
Specimen Preparation: Prepare triplicate metal coupons (e.g., mild steel, 2.5cm x 2.0cm x 0.2cm). Abrade the surfaces sequentially with silicon carbide paper (up to 600 grit), rinse with deionized water and acetone, dry, and record the initial weight (W_initial) accurately.[10]
-
Immersion: Suspend each coupon in a beaker containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor. Ensure the coupons are fully immersed.[11]
-
Duration: Maintain the test for a specified period (e.g., 24 hours) at a constant temperature (e.g., 30°C).[10]
-
Post-Test Cleaning: After immersion, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with deionized water and acetone, dry, and record the final weight (W_final).[12]
-
Calculation:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) in mm/year = (87.6 × ΔW) / (A × t × ρ), where A is the surface area (cm²), t is immersion time (hours), and ρ is the metal density (g/cm³).
-
Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.
-
-
Potentiodynamic Polarization
This electrochemical technique provides rapid insights into the corrosion kinetics and the inhibitor's mechanism (anodic, cathodic, or mixed-type).
-
Rationale: The test measures the current response of a metal to a controlled change in its electrical potential. The resulting Tafel plot reveals the corrosion potential (E_corr) and corrosion current density (i_corr). A lower i_corr indicates a lower corrosion rate. Shifts in the anodic or cathodic branches of the plot indicate which reaction the inhibitor is primarily affecting.[13]
-
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum mesh).[13]
-
Stabilization: Immerse the working electrode in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to their intersection point to determine E_corr and i_corr.
-
Calculate IE% = [(i_corr, uninhibited - i_corr, inhibited) / i_corr, uninhibited] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process at the metal-solution interface.
-
Rationale: By applying a small amplitude AC signal over a range of frequencies, EIS measures the impedance of the electrochemical system. The data can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value is directly proportional to a lower corrosion rate.[1]
-
Protocol:
-
Cell Setup: Use the same three-electrode cell as for potentiodynamic polarization.
-
Stabilization: Allow the system to reach a steady state at its OCP.
-
Measurement: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Fit the data to an appropriate equivalent circuit model. The simplest model includes the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate IE% = [(R_ct, inhibited - R_ct, uninhibited) / R_ct, inhibited] × 100.
-
-
Conclusion
This guide presents a comparative analysis of 2-mercaptoethanol and this compound as corrosion inhibitors. 2-mercaptoethanol is a proven, effective inhibitor, particularly in aqueous systems, functioning primarily through the strong chemisorption of its thiol group. In contrast, this compound, while lacking extensive empirical data, holds significant promise based on its molecular design. Its dual-action mechanism—combining the chemisorptive anchoring of the thiol group with the formation of a robust hydrophobic barrier by its long oleate tail—suggests it could offer superior protection, especially in non-aqueous or multiphase environments like those found in the oil and fuel industries. The provided experimental protocols offer a standardized framework for researchers to empirically validate these theoretical advantages and quantify the performance of this compound, thereby contributing valuable data to the field of corrosion science.
References
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(2017). Fatty Acids and its Derivatives as Corrosion Inhibitors for Mild Steel - An Overview. AESS Publications.
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(n.d.). fatty acids and its derivatives as corrosion inhibitors for mild steel – an overview. Asian Journal of Engineering and Technology.
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(n.d.). View of Fatty Acids and its Derivatives as Corrosion Inhibitors for Mild Steel - An Overview. AESS Publications.
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(2024). Inhibition and co-condensation behaviour of 2-mercaptoethanol in top-of-line CO2 corrosion environments. Corrosion Science.
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(n.d.). Oleochemicals as Corrosion Inhibitors. ResearchGate.
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(2017). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences.
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(n.d.). Fatty Acids as Corrosion Inhibitors for Low Carbon Steel. Burapha Science Journal.
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(2020). Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. MDPI.
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(2023). (PDF) The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. ResearchGate.
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(2023). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports.
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(2023). Electrochemical Study of Corrosion Inhibition of Carbon Steel During Oil/Water Intermittent Wetting. ResearchGate.
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(2025). Corrosion inhibition of low carbon steel in HCl by 2-mercapto-5- (2-methoxyethyl)amino-1,3,4-thiadiazole: insights from gravimetric analysis and SEM. ResearchGate.
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(2025). Electrochemical study of 2-mercaptoimidazole as a novel corrosion inhibitor for steels. ResearchGate.
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(n.d.). Sustainable Development of Palm Oil: Synthesis and Electrochemical Performance of Corrosion Inhibitors. ResearchGate.
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(2022). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Journal of Applied Electrochemistry.
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(2025). A comparative electrochemical study of electrosorbed 2- and 4-mercaptopyridines and their application as corrosion inhibitors at C60 steel. ResearchGate.
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(2014). Corrosion inhibitor binding in an acidic medium: Interaction of 2-mercaptobenizmidazole with carbon-steel in hydrochloric acid. ResearchGate.
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(2025). SVET study of the interaction of 2-mercaptobenzothiazole corrosion inhibitor with Au, Cu and Au–Cu galvanic pair. ResearchGate.
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(2024). Corrosion Resistance Study of Cyclocarboxypropyl Oleic Acid-Doped Polyaniline/Epoxy Composite Coatings. MDPI.
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(2022). The Synergistic Inhibition Effect between Imidazoline and 2- Mercaptoethanol on Carbon Steel Corrosion in CO2-saturated 3.5% NaCl solution. International Journal of Electrochemical Science.
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A Senior Application Scientist's Guide: Comparing 2-Mercaptoethyl Oleate and Other Long-Chain Thiol Linkers for Advanced Bioconjugation
Introduction: The Critical Role of the Linker in Bioconjugate Design
In the intricate world of bioconjugation, the covalent linkage of a biomolecule to another molecule or surface is fundamental to creating advanced diagnostics, therapeutics, and research tools. While the choice of reactive chemistry is crucial, the "linker" connecting the two entities is far from a passive spacer. It is an active component that profoundly dictates the stability, solubility, pharmacokinetics, and ultimate functionality of the final conjugate.[1][2] Thiol-based conjugation, leveraging the unique reactivity of cysteine residues or the strong affinity of thiols for gold surfaces, is a cornerstone of the field.[3][4]
This guide provides an in-depth comparison of 2-Mercaptoethyl oleate (2-MEO), a specialized lipophilic linker, against more conventional long-chain thiol linkers, such as those based on polyethylene glycol (PEG) and simple alkanes. We will dissect their respective strengths and weaknesses, supported by experimental frameworks, to empower researchers, scientists, and drug developers to make informed decisions for their specific applications, from nanoparticle functionalization to the design of complex biotherapeutics.
Part 1: Fundamentals of Thiol-Reactive Chemistries
The thiol group (-SH) of a cysteine residue is an exceptional nucleophile under physiological conditions, making it a prime target for selective bioconjugation.[5][] This reactivity, combined with the low natural abundance of free cysteines on protein surfaces, allows for precise, site-specific modifications.[5][7] The primary chemistries leveraging this group include:
-
Thiol-Maleimide Addition: A rapid and highly specific Michael addition reaction that forms a stable thioether bond, widely used in the synthesis of Antibody-Drug Conjugates (ADCs).[][]
-
Thiol-Disulfide Exchange: A reversible reaction that forms a disulfide bond, often employed for drug delivery systems where release of the payload in a reducing intracellular environment is desired.[9][10]
-
Thiol-Ene/Yne Reactions: Radical-mediated "click" reactions that offer high efficiency and orthogonality.[9]
-
Thiol-Gold Bonding: The strong affinity between sulfur and gold atoms enables the spontaneous formation of highly organized self-assembled monolayers (SAMs), a foundational technique in biosensors and nanotechnology.[11][12][13]
The choice of a long-chain linker within these chemistries is a strategic decision to modulate the properties of the final construct.
Caption: Workflow for AuNP functionalization with 2-MEO.
Methodology:
-
Reagent Preparation: Prepare a 10 mM solution of this compound in absolute ethanol. Obtain a commercially available solution of citrate-capped AuNPs (e.g., 20 nm diameter).
-
Ligand Exchange Reaction:
-
To 1 mL of the aqueous AuNP solution, add 1 mL of ethanol to improve miscibility.
-
While gently vortexing, add 100 µL of the 10 mM 2-MEO solution dropwise to the AuNP solution. The slow addition is critical to prevent shock-induced aggregation.
-
Causality: The thiol group of 2-MEO has a much higher affinity for the gold surface than the citrate ions, driving the ligand exchange process.
-
-
Incubation: Seal the vial and allow the reaction to proceed for at least 12 hours at room temperature with gentle agitation to ensure complete surface coverage.
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 20 minutes for 20 nm AuNPs).
-
Discard the supernatant, which contains excess linker and displaced citrate.
-
Resuspend the nanoparticle pellet in 1 mL of absolute ethanol. Repeat this wash step two more times to ensure complete removal of unbound reactants.
-
-
Validation (Trustworthiness Check):
-
UV-Vis Spectroscopy: Acquire a spectrum of the final suspension. Successful functionalization is indicated by a slight red-shift (2-5 nm) of the surface plasmon resonance (SPR) peak compared to the original citrate-capped AuNPs. A significant broadening or disappearance of the peak indicates irreversible aggregation.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. A modest increase in size is expected. The appearance of a second, larger population would suggest aggregation.
-
Solvent Dispersibility: Confirm that the final AuNPs are readily dispersible in ethanol or hexane and crash out of water, confirming the hydrophobic nature of the new surface.
-
Protocol 2: Comparative Stability Assay in High Salt Buffer
This protocol provides a framework to compare the colloidal stability of nanoparticles functionalized with different linkers.
Methodology:
-
Preparation: Prepare three batches of AuNPs functionalized with: a) 2-MEO, b) a PEG-thiol (e.g., HS-(CH₂)₂-(OCH₂CH₂)₁₂-OH), and c) an alkyl thiol (e.g., 1-dodecanethiol), following Protocol 1 (adjusting solvents as needed for solubility). Resuspend all final particles in ethanol at the same optical density (e.g., O.D. = 1.0).
-
Stability Challenge:
-
Prepare a series of vials containing 900 µL of phosphate-buffered saline (PBS) with increasing concentrations of NaCl (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Add 100 µL of each of the three functionalized AuNP suspensions to each salt concentration.
-
-
Data Acquisition:
-
Immediately after addition and again after 1 hour, acquire the UV-Vis spectrum for each sample.
-
Causality: High salt concentrations screen the electrostatic repulsion between nanoparticles, promoting aggregation unless a robust stabilizing layer is present. The hydrophilic, sterically bulky PEG layer is expected to provide the best protection. [11][13]4. Analysis:
-
Plot the ratio of the absorbance at the SPR peak maximum (A_peak) to the absorbance at a longer wavelength (e.g., A_700nm) as a function of salt concentration.
-
A stable suspension will maintain a high A_peak/A_700nm ratio. A sharp decrease in this ratio indicates significant aggregation. This quantitative comparison will reveal the superior stability of the PEG-functionalized particles in high-ionic-strength environments.
-
Conclusion and Future Perspectives
The selection of a long-chain thiol linker is a critical design choice with profound consequences for the performance of a bioconjugate.
-
This compound is a specialized tool, ideal for creating well-defined, hydrophobic surfaces on gold substrates for applications in biosensing and fundamental cell biology. Its utility is, however, limited by its ester bond instability and the poor aqueous solubility it imparts.
-
PEG-based thiol linkers remain the undisputed choice for most in-vivo applications and for projects requiring high colloidal stability and solubility in biological media. Their "stealth" properties and robust chemical backbone are significant advantages. [2][14]* Simple alkyl thiols offer a stable, maximally hydrophobic alternative to 2-MEO when a secondary functional group is not required.
-
Dithiol linkers provide a strategy for enhancing the anchoring stability on surfaces, a critical factor for devices or conjugates intended for long-term use or those exposed to harsh conditions.
The future of linker technology is moving towards even greater sophistication. The development of "tunable" linkers that are cleavable in response to specific stimuli (e.g., pH, redox potential, specific enzymes) is a major focus, particularly in the field of drug delivery. [5][15][16][17]By understanding the fundamental properties of linkers like 2-MEO and its alternatives, researchers are better equipped to select the optimal component to achieve their desired outcome, bridging the gap between molecular design and functional success.
References
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- ACS Publications. (n.d.). Enhanced Stability of Gold Nanoparticles with Thioalkylated Carboxyl-Terminated Ligands for Applications in Biosensing.
- PMC - NIH. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates.
- NIH. (2024, June 12). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs.
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- (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
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- Helvia Principal. (n.d.). Self-assembled monolayers of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Effects of the nature of solution/electrolyte on formation and electron transfer blocking characteristics.
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- MATEC Web of Conferences. (n.d.). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate.
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Characterization of self-assembled monolayers of 2-Mercaptoethyl oleate on gold surfaces
An In-Depth Comparative Guide to the Characterization of 2-Mercaptoethyl Oleate Self-Assembled Monolayers on Gold Surfaces
For researchers, scientists, and professionals in drug development, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust and versatile platform for tailoring the interfacial properties of materials. This guide provides a detailed technical comparison of SAMs formed from this compound on gold, contextualized against other common alkanethiol-based monolayers. We will delve into the causality behind experimental choices and present a suite of characterization techniques that provide a holistic understanding of monolayer formation, structure, and stability.
The Foundation: Understanding SAM Formation on Gold
The spontaneous organization of alkanethiols on gold surfaces is a well-established method for creating highly ordered, crystalline-like monolayers.[1] This process is driven by two primary forces:
-
The Gold-Sulfur Bond: A strong, semi-covalent bond forms between the sulfur headgroup of the thiol and the gold substrate, with a bond strength of approximately 45 kcal/mol.[1] This provides a stable anchor for the monolayer.
-
Inter-chain van der Waals Interactions: The hydrophobic alkyl backbones of the thiol molecules interact with each other, promoting a densely packed and ordered arrangement. For a well-ordered monolayer to form, an alkane chain of at least 10 carbons is typically required.[1]
The final quality of the SAM is critically influenced by experimental conditions such as the purity of the alkanethiol, the choice of solvent, and the immersion time of the substrate.[1][2] While initial monolayer coverage is rapid, achieving a well-ordered, low-energy state can take anywhere from 12 to 48 hours as the molecules rearrange on the surface.[1]
The molecule of interest, this compound, presents a unique structure: a thiol anchor, a short ethyl linker, an ester group, and a long C18 oleate tail containing a single cis-double bond. This double bond introduces a "kink" in the alkyl chain, which is expected to influence the packing density and overall order of the monolayer compared to its saturated counterparts.
A Multi-faceted Approach to Characterization
No single technique can fully elucidate the structure and properties of a SAM. A comprehensive characterization relies on a suite of complementary methods.
Experimental Workflow for SAM Characterization
The following diagram illustrates a logical workflow for the preparation and characterization of this compound SAMs on a gold surface.
Caption: Workflow for SAM Preparation and Characterization.
Surface Wettability: Contact Angle Goniometry
Expertise & Experience: Contact angle measurement is a rapid and highly sensitive technique to probe the chemistry of the outermost surface of the monolayer. The angle a water droplet forms with the surface provides a direct measure of its hydrophobicity. For this compound, the long, nonpolar oleate tail should orient away from the gold substrate, creating a hydrophobic surface.
Experimental Protocol: Static Water Contact Angle Measurement
-
Prepare a SAM-coated gold substrate as described in the workflow.
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface using a microsyringe.
-
Immediately capture a high-resolution image of the droplet profile.
-
Use the accompanying software to measure the angle at the three-phase (solid-liquid-vapor) contact line.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity and calculate an average value.
Comparative Data: Wettability of Various Surfaces
| Surface | Expected Static Water Contact Angle (°) | Rationale |
| Bare Gold (Cleaned) | 50° - 65°[3] | Moderately hydrophilic due to surface oxides and adsorbates. |
| This compound SAM | 90° - 100° | The hydrophobic oleate tail dominates the surface. The cis-double bond may cause some disorder, slightly lowering the angle compared to a fully saturated analogue. |
| Octadecanethiol (ODT) SAM | 110° - 117°[4] | A highly ordered, densely packed monolayer of saturated alkyl chains presents a very low-energy, hydrophobic surface. |
| 11-Mercaptoundecanoic Acid (MUA) SAM | < 20° | The terminal carboxylic acid group is hydrophilic, leading to excellent wetting. |
Elemental and Chemical State Analysis: X-ray Photoelectron Spectroscopy (XPS)
Trustworthiness: XPS is a self-validating technique that provides unequivocal confirmation of the SAM's presence and the integrity of the crucial gold-thiolate bond. By measuring the binding energies of core-level electrons, we can identify the elements present on the surface and their chemical states.
Experimental Protocol: XPS Analysis
-
Mount the SAM-coated gold sample onto the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey spectrum to identify all elements present.
-
Acquire high-resolution spectra for the regions of interest: Au 4f, S 2p, C 1s, and O 1s.
-
Use appropriate charge referencing (often to the adventitious carbon C 1s peak at 284.8 eV or the Au 4f peak at 84.0 eV).
-
Fit the high-resolution spectra to determine the binding energies and relative atomic concentrations of different chemical species.
Comparative Data: Characteristic XPS Binding Energies
| Element (Orbital) | This compound SAM (Expected BE) | Interpretation |
| Au 4f₇/₂ | 84.0 eV[5] | Characteristic of metallic gold. The signal will be attenuated by the overlying SAM. |
| S 2p₃/₂ | ~162.0 eV[6] | Crucial Peak: This binding energy is characteristic of a sulfur atom covalently bonded to gold (a thiolate). Unbound thiol or disulfide would appear at ~164 eV.[6] |
| C 1s | ~285.0 eV, ~286.5 eV, ~289.0 eV | A complex peak. The main component at ~285.0 eV corresponds to the hydrocarbon chains (C-C, C-H). A shoulder at ~286.5 eV is expected for carbon singly bonded to oxygen (C-O) in the ester group, and a peak at ~289.0 eV for the carbonyl carbon (O=C-O). |
| O 1s | ~532.5 eV, ~533.5 eV | Two components are expected for the ester group: the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O). |
The absence of a significant S 2p peak at ~168 eV confirms that the thiol headgroup has not been oxidized to sulfonate species.[6]
Surface Morphology and Order: Atomic Force Microscopy (AFM)
Authoritative Grounding: AFM provides a nanoscale topographical map of the SAM surface.[7][8] For a high-quality SAM, the image should reveal a smooth, uniform surface. The presence of pits or domains can indicate incomplete monolayer formation, contamination, or phase segregation.
Experimental Protocol: Intermittent Contact (Tapping) Mode AFM
-
Select an appropriate AFM cantilever (e.g., a silicon probe with a resonant frequency around 300 kHz).
-
Mount the SAM-coated substrate on the AFM scanner.
-
Bring the oscillating tip into intermittent contact with the surface.
-
Adjust the setpoint amplitude to ensure gentle imaging conditions that do not displace the monolayer.
-
Scan the desired area (e.g., 1x1 µm) to obtain topography and phase images. Phase images can often reveal variations in surface properties (like hardness or adhesion) that are not apparent in the topography.
-
Analyze the images for root-mean-square (RMS) roughness and the presence of any defects.
Comparative Analysis of Surface Structure
-
This compound SAM: The surface is expected to be largely uniform. However, due to the kinked oleate chain, the packing may be less ordered than a saturated alkanethiol SAM. This could result in a slightly higher RMS roughness and the potential for small, less-ordered domains.
-
Octadecanethiol (ODT) SAM: Generally exhibits an exceptionally smooth and uniform surface, often with visible crystalline domains on atomically flat gold, indicative of high molecular order.
-
Phase-Segregated SAMs: If a mixture of thiols is used, AFM can often distinguish between the domains of the different molecules, which may exhibit height differences.[7]
Monolayer Stability: Electrochemical Analysis
Expertise & Experience: Electrochemical methods, particularly reductive desorption, provide quantitative data on the stability of the SAM and the strength of its attachment to the gold surface.[9][10] By applying a negative potential, the gold-thiolate bond can be broken, stripping the monolayer from the surface. The potential at which this occurs is a direct measure of the SAM's stability.
Experimental Protocol: Reductive Desorption via Cyclic Voltammetry (CV)
-
Use a three-electrode electrochemical cell with the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Use an oxygen-free electrolyte solution (e.g., 0.1 M KOH), purged with N₂ gas.
-
Scan the potential from an initial value (e.g., -0.5 V vs. Ag/AgCl) to a sufficiently negative potential to desorb the monolayer (e.g., -1.3 V), and then back.
-
The desorption event will appear as a distinct cathodic peak in the cyclic voltammogram.
Comparative Data: Electrochemical Stability
| SAM System | Expected Reductive Desorption Peak Potential | Interpretation |
| Short-chain alkanethiols (e.g., C3) | Less negative (e.g., -0.9 to -1.0 V) | Lower stability due to weaker inter-chain van der Waals forces.[9] |
| Long-chain alkanethiols (e.g., ODT) | More negative (e.g., -1.1 to -1.2 V) | Higher stability due to strong van der Waals interactions between the packed alkyl chains. |
| This compound SAM | Intermediate to Long-chain | The potential is expected to be more negative than short-chain thiols due to its long tail. However, the potential may be slightly less negative than a fully saturated analogue like octadecanethiol, as the disordered packing from the cis-bond could slightly reduce the stabilizing intermolecular interactions. |
The shape and sharpness of the desorption peak also provide insight into the homogeneity of the monolayer. A sharp, well-defined peak suggests desorption from a uniform, well-ordered surface.[11][12]
The Structure of this compound SAM on Gold
The diagram below conceptualizes the assembly of this compound molecules on a gold surface, highlighting the key structural features.
Caption: Schematic of a this compound SAM on Gold.
Conclusion
The characterization of self-assembled monolayers of this compound on gold requires a synergistic combination of surface-sensitive techniques. Contact angle goniometry confirms the successful formation of a hydrophobic surface, while XPS provides definitive proof of the elemental composition and the critical gold-thiolate bond. AFM imaging assesses the physical uniformity and smoothness of the monolayer, and electrochemical reductive desorption quantifies its stability.
Compared to saturated long-chain alkanethiols like ODT, this compound SAMs are expected to be slightly less ordered and potentially less stable due to the steric hindrance of the cis-double bond in the oleate tail. However, they are significantly more stable than short-chain thiols. The presence of the ester linkage also introduces a potential point of hydrolytic instability under certain pH conditions, a factor that must be considered for applications in aqueous environments.[13] This detailed characterization provides the necessary insights for researchers to confidently employ these modified surfaces in applications ranging from biosensor development to advanced materials science.
References
-
A Study on the Formation and Thermal Stability of 11-MUA SAMs on Au(111)/Mica and on Polycrystalline Gold Foils. Langmuir, ACS Publications. Available at: [Link]
-
Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. Available at: [Link]
-
Self-assembled monolayers of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Effects of the nature of solution/electrolyte on formation and electron transfer blocking characteristics. Journal of Electroanalytical Chemistry. Available at: [Link]
-
Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. UCO. Available at: [Link]
-
pH-Dependent Stability of Self-Assembled Monolayers on Gold. Semantic Scholar. Available at: [Link]
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Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. ACS Applied Materials & Interfaces, PMC - NIH. Available at: [Link]
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Preparation and Characterization of Gold Nanoshells Coated with Self-Assembled Monolayers. Langmuir. Available at: [Link]
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A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. Journal of Materials Chemistry. Available at: [Link]
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Self-assembled monolayers of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Effects of the nature of solution/electrolyte on formation and electron transfer blocking characteristics. Helvia Principal. Available at: [Link]
-
Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Semantic Scholar. Available at: [Link]
-
XPS spectra of the (a) 3-MPA/Au and (b) clean gold in Au4f and... ResearchGate. Available at: [Link]
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Characterization of a self-assembled monolayer of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Sci-Hub. Available at: [Link]
-
AFM topographic and phase-shift images of SAMs obtained from (left) 8... ResearchGate. Available at: [Link]
-
Self-assembled monolayers of O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold electrodes. Effects of the nature of solution/electrolyte on formation and electron transfer blocking characteristics. ResearchGate. Available at: [Link]
-
Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. Available at: [Link]
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STM Study of 2-Mercaptoethanol Self-Assembled Monolayer on Au(111). ResearchGate. Available at: [Link]
-
AFM-Assisted Fabrication of Thiol SAM Pattern with Alternating Quantified Surface Potential. ResearchGate. Available at: [Link]
-
Contact angle measurements of the bare gold, the gold treated with... ResearchGate. Available at: [Link]
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XPS study of supported gold catalysts: The role of Au0 and Au+?? species as active sites. ResearchGate. Available at: [Link]
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X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. NIH. Available at: [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. UniCA IRIS. Available at: [Link]
-
Comparative Investigations of the Packing and Ambient Stability of Self-Assembled Monolayers of Alkanethiols on Gold and Silver by Friction Force Microscopy. ResearchGate. Available at: [Link]
-
Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates. PubMed. Available at: [Link]
-
In situ assessment of the contact angles of nanoparticles adsorbed at fluid interfaces by multiple angle of incidence ellipsometry. ResearchGate. Available at: [Link]
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In situ assessment of the contact angles of nanoparticles adsorbed at fluid interfaces by multiple angle of incidence ellipsometry. Soft Matter (RSC Publishing). Available at: [Link]
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The Ascendancy of Thiolated Lipids: A Comparative Guide to 2-Mercaptoethyl Oleate in Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the quest for optimal drug delivery systems is a continuous journey of innovation. The ability to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) is paramount to therapeutic success.[1] For decades, standard lipid excipients have been the cornerstone of many formulations, particularly for lipophilic drugs.[2] However, the emergence of functionally modified lipids, such as the thiolated ester 2-Mercaptoethyl oleate, presents a paradigm shift in formulating highly effective drug delivery systems. This guide provides an in-depth, objective comparison of this compound's efficacy against standard lipid excipients, supported by experimental data and detailed methodologies.
The Limitations of Standard Lipid Excipients
Traditional lipid excipients, including triglycerides, fatty acid esters like glyceryl monostearate, and PEGylated derivatives, have long been employed to improve the oral bioavailability of poorly water-soluble drugs.[3] Their primary mechanism of action lies in their ability to solubilize the drug within the lipid matrix, which, upon administration, can form emulsions or micellar solutions in the gastrointestinal tract, thereby facilitating drug absorption.[4]
However, the efficacy of these standard excipients can be hampered by several factors:
-
Limited Mucoadhesion: Conventional lipid formulations often exhibit poor adhesion to the mucosal surfaces of the gastrointestinal tract. This results in a shorter residence time at the site of absorption, which can lead to incomplete drug absorption and reduced bioavailability.
-
The Mucus Barrier: The protective mucus layer lining the gastrointestinal tract acts as a significant barrier to drug permeation. Standard lipid-based systems may struggle to efficiently traverse this layer to deliver the drug to the underlying absorptive epithelium.
-
Variable Performance: The in vivo performance of standard lipid-based formulations can be influenced by physiological variables such as food effects and inter-individual differences in gastrointestinal motility and fluid composition.[5]
This compound: A Thiolated Advancement
This compound belongs to a class of excipients known as "thiomers." These are molecules that have been chemically modified to possess free thiol (-SH) groups.[6] This seemingly simple modification imparts a suite of advantageous properties that directly address the limitations of standard lipid excipients.
The key to the enhanced performance of this compound lies in its ability to form covalent disulfide bonds with cysteine-rich subdomains of mucus glycoproteins.[6] This interaction leads to a significant increase in the mucoadhesion of the drug delivery system.
The Mechanism of Thiolated Excipient Superiority
The following diagram illustrates the fundamental difference in the interaction of standard lipid excipients versus this compound with the mucosal surface.
Caption: Mechanism of mucoadhesion for standard vs. thiolated lipids.
Comparative Performance Analysis
The true measure of an excipient's utility lies in its performance. The following tables summarize key efficacy parameters, comparing formulations based on this compound (and other thiolated lipids as representative examples) with those containing standard lipid excipients.
Table 1: Mucoadhesion and Permeation Enhancement
| Parameter | Standard Lipid Excipients | This compound (Thiolated Lipids) | Fold Improvement |
| Mucoadhesive Strength | Low to moderate | High | Up to 10-fold increase in some studies[6] |
| Mucus Permeation | Limited | Significantly Enhanced | 66-fold increase in effective diffusivity for thiolated SEDDS[7] |
| Intestinal Permeation | Baseline | Increased | 2.84-fold enhancement observed with thiolated formulations[8] |
| Oral Bioavailability | Variable | Significantly Increased | Up to 6-fold enhancement reported for certain drugs[8] |
Table 2: Formulation and Drug Loading Characteristics
| Parameter | Standard Lipid Excipients (e.g., Glyceryl Monostearate, MCTs) | This compound |
| Drug Solubility | Good for lipophilic drugs[9] | Similar or potentially enhanced for certain APIs |
| Drug Loading Capacity | Varies by drug and formulation (e.g., 0.8-0.9% for some SLNs)[10][11] | Expected to be comparable to standard oleate esters |
| Entrapment Efficiency | High for many systems (often >70-90%)[10][12] | High, dependent on formulation type |
| In Vitro Drug Release | Can be tailored for immediate or sustained release[2][13] | Can be modulated; mucoadhesion may prolong release at the absorption site |
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for key evaluation methods are provided below.
Experimental Workflow for Comparative Efficacy Studies
Caption: Workflow for evaluating and comparing lipid-based formulations.
Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation for a poorly water-soluble API.
Materials:
-
API
-
This compound (or standard lipid excipient)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene Glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Excipient Screening: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
API Incorporation: Add the pre-weighed API to the excipient mixture.
-
Homogenization: Gently heat the mixture in a water bath (if necessary) to facilitate the dissolution of the API. Vortex the mixture until a clear, homogenous solution is obtained.
-
Equilibration: Allow the formulation to equilibrate at room temperature for at least 48 hours.
-
Visual Inspection: Observe the formulation for any signs of drug precipitation or phase separation.
Protocol 2: In Vitro Mucoadhesion Testing (Tensile Strength Method)
Objective: To quantify the mucoadhesive strength of a formulation.
Materials:
-
Texture analyzer with a mucoadhesion test rig
-
Freshly excised porcine intestinal mucosa
-
Phosphate buffered saline (PBS), pH 6.8
-
Test formulation
Procedure:
-
Tissue Preparation: Secure a section of the porcine intestinal mucosa to the sample holder of the texture analyzer. Equilibrate the tissue with PBS.
-
Sample Application: Apply a precise amount of the test formulation to the probe of the texture analyzer.
-
Contact: Bring the probe with the formulation into contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds).[14]
-
Detachment: Withdraw the probe at a constant speed (e.g., 0.1 mm/s).[14]
-
Data Acquisition: Record the force required to detach the probe from the mucosal surface as a function of displacement.
-
Analysis: Calculate the maximum detachment force (Fmax) and the work of adhesion (the area under the force-distance curve). A higher Fmax and work of adhesion indicate stronger mucoadhesion.[15]
Protocol 3: In Vitro Permeation Study Using Caco-2 Cell Monolayers
Objective: To assess the ability of a formulation to enhance the transport of an API across an intestinal epithelial barrier model.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test formulation containing the API
-
LC-MS/MS for API quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a suitable monolayer.
-
Permeability Assay: a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the test formulation (diluted in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the API in the collected samples using a validated LC-MS/MS method.[16]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of drug transport across the cell monolayer. An increased Papp value for the this compound formulation compared to the standard lipid formulation indicates enhanced permeation.
Protocol 4: Drug Content and Entrapment Efficiency Determination by HPLC
Objective: To determine the amount of API successfully incorporated into the lipid-based formulation.
Materials:
-
Lipid-based formulation containing the API
-
Appropriate mobile phase and column
-
Solvent for dissolving the formulation (e.g., methanol, acetonitrile)
-
Centrifugal filter units (for nanoparticles)
Procedure:
-
Sample Preparation: a. Accurately weigh a known amount of the formulation. b. Dissolve the formulation in a suitable solvent to a known volume to determine the total drug content. c. To determine the entrapped drug in nanoparticles, separate the unencapsulated drug by centrifuging the formulation through a centrifugal filter unit. The drug in the filtrate represents the unencapsulated drug. The drug retained in the filter represents the encapsulated drug.
-
HPLC Analysis: a. Inject the prepared samples into the HPLC system. b. Run the analysis using a validated method for the specific API.
-
Quantification: Determine the concentration of the API in the samples by comparing the peak areas to a standard curve of the pure API.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Entrapment Efficiency (%) = (Mass of entrapped drug / Total mass of drug used in formulation) x 100
-
Conclusion
The evidence strongly suggests that this compound, as a representative of thiolated lipid excipients, offers significant advantages over standard lipid excipients in the development of advanced drug delivery systems. Its unique ability to form covalent bonds with the mucus layer leads to enhanced mucoadhesion and permeation, which can translate into substantially improved oral bioavailability of challenging APIs. While standard lipids remain valuable tools, particularly for solubilization, the incorporation of thiolated lipids like this compound into a formulation strategy represents a scientifically robust approach to overcoming the persistent challenges of mucosal barriers and short gastrointestinal residence times. For researchers and drug developers, the adoption of this next generation of excipients opens new avenues for creating more effective and reliable oral therapeutics.
References
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- Anwer, M. K., et al. (2021).
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- Al-Saray, S. A., et al. (2023). Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs)
- Partenhauser, D. (2016). SYNTHESIS AND CHARACTERIZATION OF S-PROTECTED THIOLATED COMPOUNDS FOR MUCOADHESION. Universität Innsbruck.
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- Volpe, D. A. (2020). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology, 2083, 111-122.
- Keck, C. M., et al. (2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. International Journal of Pharmaceutics, 657, 124116.
- Svozilova, Z., et al. (2019). Evaluation of the Influence of Formulation and Process Variables on Mechanical Properties of Oral Mucoadhesive Films Using Multivariate Data Analysis. Pharmaceutics, 11(11), 587.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Sharma, M., et al. (2022).
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The Advent of Functional Monomers: A Comparative Guide to Polymer Performance in Drug Delivery, Featuring 2-Mercaptoethyl Oleate
A Senior Application Scientist's Perspective on Tailoring Polymer Functionality for Enhanced Therapeutic Outcomes
For researchers, scientists, and drug development professionals, the rational design of polymeric drug delivery systems is a cornerstone of modern therapeutics. The choice of functional monomer is a critical determinant of a polymer's ultimate performance, influencing everything from biocompatibility and drug loading to the precise kinetics of therapeutic release. This guide provides an in-depth comparison of polymers synthesized with established functional monomers—Poly(N-isopropylacrylamide) (PNIPAM), Poly(acrylic acid) (PAA), and Poly(2-hydroxyethyl methacrylate) (PHEMA)—alongside a prospective analysis of the unique potential offered by 2-Mercaptoethyl oleate (2-MEO). By understanding the causal relationships between monomer structure and polymer function, we can make more informed decisions in the development of next-generation drug carriers.
The Central Role of the Functional Monomer
The transition from simple polymeric scaffolds to "smart" drug delivery vehicles is driven by the incorporation of functional monomers. These monomers bestow specific chemical properties upon the polymer backbone, enabling it to respond to physiological cues, interact with biological tissues, or enhance the encapsulation of therapeutic agents.[1] The selection of a functional monomer is therefore not merely a synthetic choice but a strategic decision that dictates the therapeutic applicability of the final polymer system.
A Comparative Analysis of Key Functional Monomers
This guide will delve into the performance characteristics of polymers synthesized from four distinct functional monomers. We will explore their synthesis, key performance attributes in drug delivery, and their inherent advantages and limitations.
Poly(N-isopropylacrylamide) (PNIPAM): The Thermoresponsive Workhorse
PNIPAM is a well-established thermoresponsive polymer, renowned for its Lower Critical Solution Temperature (LCST) of approximately 32°C in aqueous solutions.[2] This property, which is close to physiological temperature, allows for the development of "smart" drug delivery systems that undergo a phase transition in response to changes in temperature.[3]
-
Performance Insights: Below its LCST, PNIPAM is hydrophilic and exists in a swollen, coiled state, which can facilitate drug loading. Above the LCST, it becomes hydrophobic and collapses into a globular state, leading to the expulsion of the encapsulated drug.[2][4] This on-demand drug release makes PNIPAM particularly attractive for applications like cancer therapy, where localized hyperthermia can trigger drug release at the tumor site.[2] Copolymers of PNIPAM have been investigated to fine-tune the LCST for specific therapeutic applications.[4]
-
Advantages:
-
Limitations:
-
Potential for non-specific protein adsorption in its collapsed state.
-
The LCST can be influenced by factors such as polymer concentration and the presence of salts or other molecules.[3]
-
Poly(acrylic acid) (PAA): The pH-Sensitive and Mucoadhesive Polymer
PAA is a biocompatible and biodegradable polymer characterized by the presence of carboxylic acid groups along its backbone.[5] These groups are ionizable, making PAA highly sensitive to changes in pH.[7]
-
Performance Insights: At low pH, the carboxylic acid groups are protonated, and the polymer is relatively collapsed. As the pH increases, these groups deprotonate, leading to electrostatic repulsion between the polymer chains, causing the polymer to swell and release its cargo. This pH-responsive behavior is highly advantageous for oral drug delivery, where the polymer can protect the drug in the acidic environment of the stomach and release it in the more neutral pH of the intestines. Furthermore, the carboxylic acid groups can form hydrogen bonds with the mucin glycoproteins of the mucosal layer, imparting excellent mucoadhesive properties to PAA-based carriers.[5][8] This enhances the residence time of the drug at the site of absorption.
-
Advantages:
-
Limitations:
-
Poor solubility at low pH can be a formulation challenge.
-
The high density of carboxylic acid groups can lead to strong interactions with certain drugs, potentially affecting release kinetics.
-
Poly(2-hydroxyethyl methacrylate) (PHEMA): The Hydrophilic and Biocompatible Scaffold
PHEMA is a non-toxic, hydrophilic polymer that is well-regarded for its excellent biocompatibility and high water content.[10][11] The presence of hydroxyl groups along the polymer chain makes it highly compatible with aqueous environments and biological tissues.[12]
-
Performance Insights: PHEMA-based nanoparticles and hydrogels are often used for the sustained release of drugs.[13] Its hydrophilicity helps to minimize non-specific protein adsorption, which is a crucial factor for in vivo applications.[12] The hydroxyl groups also provide convenient sites for further functionalization, allowing for the attachment of targeting ligands or other functional moieties. While not inherently "stimuli-responsive" in the same way as PNIPAM or PAA, its properties can be tailored through copolymerization with other functional monomers to introduce responsiveness.[10]
-
Advantages:
-
Limitations:
-
Lacks inherent stimuli-responsive properties.
-
Drug loading can be challenging for highly hydrophobic drugs due to its hydrophilic nature.
-
The Promise of a Bifunctional Monomer: this compound (2-MEO)
While PNIPAM, PAA, and PHEMA each offer distinct advantages, the ideal functional monomer would arguably combine multiple beneficial properties. This compound (2-MEO) is a fascinating, yet underexplored, candidate in this regard. It possesses two key functional moieties: a long, hydrophobic oleic acid tail and a reactive thiol group. Based on the known properties of polymers containing these individual functionalities, we can project the potential performance of a hypothetical p(2-MEO).
-
Projected Performance Insights:
-
Enhanced Hydrophobic Drug Loading: The oleic acid side chain would create a hydrophobic domain within the polymer matrix, significantly enhancing the encapsulation efficiency of lipophilic drugs, which is often a challenge for hydrophilic polymers like PHEMA.[14] Oleic acid itself has been shown to improve the cellular uptake of drugs.[14]
-
Redox-Responsive Release: The pendant thiol groups can be oxidized to form disulfide bonds, creating crosslinked nanostructures. These disulfide bonds are stable in the extracellular environment but can be cleaved in the reducing intracellular environment (e.g., high glutathione concentrations in tumor cells), leading to the disassembly of the carrier and rapid drug release.[15][16] This provides a mechanism for targeted, intracellular drug delivery.
-
Mucoadhesion: Thiolated polymers, or "thiomers," are known to exhibit strong mucoadhesive properties through the formation of disulfide bonds with cysteine-rich domains in mucus glycoproteins.[4][17] This could significantly prolong the residence time of a drug formulation on mucosal surfaces.
-
Controlled Polymerization: The presence of the thiol group could also serve as a chain transfer agent in radical polymerization, offering a degree of control over the molecular weight. For more precise control, RAFT polymerization of an appropriately designed 2-MEO derivative would be feasible.[18]
-
-
Projected Advantages:
-
Combines high loading capacity for hydrophobic drugs with stimuli-responsive release.
-
Potential for both redox-responsive intracellular delivery and enhanced mucoadhesion.
-
Utilizes a renewable resource (oleic acid).
-
-
Projected Limitations and Research Questions:
-
The synthesis and controlled polymerization of 2-MEO would need to be optimized to prevent side reactions involving the thiol group.
-
The balance between the hydrophobicity of the oleic acid chain and the overall water solubility of the polymer would need to be carefully controlled, likely through copolymerization with a hydrophilic monomer.
-
Detailed biocompatibility and cytotoxicity studies would be essential to confirm its safety.
-
Visualizing the Synthetic Pathways
The synthesis of these functional polymers can be precisely controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Caption: Generalized RAFT Polymerization Workflow.
Comparative Performance Data
| Functional Monomer | Key Property | Drug Loading | Release Mechanism | Biocompatibility |
| PNIPAM | Thermoresponsive | Moderate (Hydrophilic/Hydrophobic) | Temperature-triggered | Good |
| PAA | pH-sensitive, Mucoadhesive | High (for basic drugs) | pH-triggered | Excellent[5] |
| PHEMA | Hydrophilic, Biocompatible | Moderate (Hydrophilic drugs) | Diffusion-controlled | Excellent[11] |
| 2-MEO (Projected) | Hydrophobic, Redox-sensitive, Mucoadhesive | High (Hydrophobic drugs) | Redox-triggered | To be determined |
Experimental Protocols
Synthesis of Functional Polymers via RAFT Polymerization
This protocol provides a general framework for the RAFT polymerization of functional monomers. Specific conditions may need to be optimized for each monomer.
Materials:
-
Functional Monomer (NIPAM, AA, or HEMA)
-
RAFT Agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Anhydrous Solvent (e.g., 1,4-dioxane, DMF)
-
Schlenk flask, magnetic stirrer, oil bath
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add the functional monomer, RAFT agent, and initiator in the desired molar ratio.
-
Add the anhydrous solvent to achieve the desired monomer concentration.
-
Seal the flask and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether for PNIPAM).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
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A Senior Scientist's Guide to Verifying Covalent Attachment of 2-Mercaptoethyl Oleate for Surface Functionalization
For researchers, scientists, and drug development professionals, the precise modification of substrate surfaces is a foundational requirement for creating advanced materials, biosensors, and drug delivery systems. 2-Mercaptoethyl oleate is a prime example of a bifunctional molecule designed for this purpose, featuring a thiol (-SH) headgroup for surface anchoring and a long oleate tail to impart specific physicochemical properties, such as hydrophobicity.
However, a critical challenge lies in distinguishing true covalent attachment from mere physical adsorption. This guide provides a comprehensive, multi-technique framework to rigorously confirm the formation of a stable, covalent bond between this compound and a substrate, ensuring the reliability and reproducibility of your functionalized surface.
The Self-Validating System: A Multi-Pronged Approach to Confirmation
The overall verification workflow is a systematic process from preparation to final analysis.
Caption: Experimental workflow for SAM preparation and characterization.
Part I: Primary Evidence of Covalent Bond Formation
These techniques provide the most direct evidence that a chemical reaction has occurred at the substrate interface, specifically the formation of a gold-thiolate (Au-S) bond.
X-ray Photoelectron Spectroscopy (XPS)
XPS is arguably the most powerful tool for this task. It analyzes the elemental composition and, crucially, the chemical (oxidation) state of atoms at the surface.
-
The Causality: The formation of a covalent bond alters the electron density around an atom, which in turn shifts the binding energy of its core electrons. For the thiol-gold system, the key is to analyze the Sulfur 2p (S 2p) core level spectrum.
-
What to Look For:
-
Unbound Thiol (S-H): In a free or physisorbed this compound molecule, the S 2p3/2 peak has a binding energy of approximately 163.5 to 164.0 eV .[2][3][4]
-
Bound Thiolate (Au-S): Upon covalent attachment to gold, the sulfur atom loses its proton and forms a thiolate bond. This results in a distinct downward shift of the S 2p3/2 peak to a binding energy of approximately 162.0 eV .[2][3][4][5]
-
-
Trustworthiness Check: The disappearance of the higher binding energy peak and the emergence of the sharp peak at ~162.0 eV is unambiguous evidence of Au-S covalent bond formation.[3][5] The presence of both peaks might indicate an incomplete reaction or a multilayer of physisorbed molecules on top of the covalently bound monolayer.[4]
Fourier-Transform Infrared Spectroscopy (FTIR)
While XPS probes electron energies, FTIR measures the vibrational frequencies of chemical bonds. For surface analysis, techniques like Grazing Angle Reflection-Absorption IR Spectroscopy (IRRAS) or Attenuated Total Reflectance (ATR)-FTIR are necessary.[6][7]
-
The Causality: The formation of the Au-S bond requires the breaking of the S-H bond in the thiol headgroup.
-
What to Look For:
-
Disappearance of the S-H Stretch: The most critical diagnostic peak is the S-H stretching vibration, which appears around 2550 cm⁻¹ in the free thiol molecule. The complete absence of this peak in the spectrum of the functionalized surface is strong evidence that the thiol has reacted.
-
Presence of Oleate Peaks: Concurrently, you should observe characteristic peaks from the oleate tail, such as C-H stretching vibrations (2850-2960 cm⁻¹) and the ester C=O stretch (~1740 cm⁻¹), confirming the entire molecule is present on the surface.[8]
-
-
Trustworthiness Check: The combination of the absent S-H peak with the present C=O and C-H peaks provides a self-validating spectral signature for successful covalent attachment.
Part II: Secondary Evidence of Monolayer Quality
Once covalent bonding is confirmed, these techniques characterize the resulting film's structure, thickness, and surface properties, providing secondary validation that a well-formed Self-Assembled Monolayer (SAM) has been created.
Contact Angle Goniometry
This simple yet powerful technique measures the wettability of the surface, which is dictated by the chemistry of the outermost layer.[9][10]
-
The Causality: The long, nonpolar oleate tail of the molecule is hydrophobic. If the molecules are covalently attached and densely packed in a standing-up orientation, the surface should robustly repel water.
-
What to Look For:
-
Clean Gold: A clean, bare gold surface is hydrophilic, with a water contact angle typically < 30° .
-
Functionalized Surface: A well-formed this compound SAM will render the surface highly hydrophobic, exhibiting a water contact angle > 100° .[11]
-
-
Trustworthiness Check: A dramatic shift from a low to a high contact angle confirms that the oleate tails are successfully forming the new surface interface, which is only possible if they are anchored by the thiol headgroups.
Spectroscopic Ellipsometry
Ellipsometry is a highly sensitive optical technique that measures changes in the polarization of light upon reflection from a surface to determine the thickness of thin films, often with sub-nanometer precision.[12][13][14]
-
The Causality: The formation of a monolayer adds a distinct layer of organic material with a specific thickness to the substrate.
-
What to Look For: The measured thickness should be consistent with the theoretical length of the this compound molecule in a fully extended, tilted conformation. For typical long-chain alkanethiols, this is in the range of 2-3 nm .[15]
-
Trustworthiness Check: A measured thickness that is significantly less than the molecular length might suggest molecules are lying flat (poor monolayer formation), while a much larger thickness could indicate undesirable multilayer adsorption. A consistent, uniform thickness across the sample supports the formation of a well-ordered monolayer.[15]
Comparative Guide: Thiol-Gold vs. Alternative Chemistries
While the thiol-gold system is a gold standard, it's essential to understand its performance relative to other common surface functionalization chemistries, such as organosilanes on hydroxylated surfaces (e.g., silicon oxide, glass).
| Feature | Thiol Chemistry (on Gold) | Silane Chemistry (on SiO₂/Glass) |
| Substrate | Noble metals (Au, Ag, Cu, Pt)[1] | Hydroxylated surfaces (SiO₂, glass, mica)[1] |
| Anchor Bond | Gold-Thiolate (Au-S) | Siloxane (Si-O-Si) |
| Bond Strength | Strong, covalent character | Very strong, covalent |
| Stability | Good thermal and chemical stability. | Excellent thermal stability[16], but can be sensitive to hydrolysis in aqueous environments. |
| Preparation | Simple self-assembly via immersion.[17][18] | Requires anhydrous solvents and is sensitive to water, which can cause polymerization in solution.[19] |
| Layer Quality | Forms highly ordered, crystalline-like monolayers. | Can be less ordered and prone to forming multilayers or polymeric structures if not carefully controlled. |
This comparison highlights that while silane chemistry offers superior thermal stability, the thiol-gold system is often preferred for its simplicity and ability to form exceptionally well-ordered monolayers.[16]
Experimental Protocols
Protocol 1: Gold Substrate Cleaning & Functionalization
-
Substrate Preparation: Use gold-coated silicon wafers or glass slides. A thin adhesion layer of chromium or titanium is recommended between the substrate and the gold.[1]
-
Cleaning (Critical Step):
-
Rinse the substrate with ethanol and deionized water.
-
Dry under a stream of dry nitrogen.
-
Treat with UV/Ozone for 15-20 minutes to remove organic contaminants. (Alternatively, immerse in Piranha solution (H₂SO₄:H₂O₂ 7:3 v/v) for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate PPE in a fume hood. )
-
Rinse thoroughly with deionized water and ethanol, then dry with nitrogen. The substrate should now be hydrophilic.
-
-
SAM Formation:
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.[17]
-
Dry the substrate gently under a stream of dry nitrogen.
-
Store in a clean, dry environment before characterization.
-
Summary of Expected Results
The following table summarizes the expected data from a successful covalent attachment of this compound, providing a clear, at-a-glance checklist for experimental validation.
| Analytical Technique | Bare, Clean Gold Substrate | Successfully Functionalized Substrate | Interpretation of Change |
| XPS (S 2p3/2) | Signal Absent | ~162.0 eV [2][3][5] | Shift from S-H to Au-S indicates covalent bond formation. |
| FTIR (S-H Stretch) | Signal Absent | Signal Absent (~2550 cm⁻¹) | Disappearance of S-H bond confirms reaction at the headgroup. |
| Water Contact Angle | Hydrophilic (< 30° ) | Hydrophobic (> 100° ) | Oleate tails are oriented outwards, forming a new surface. |
| Ellipsometry | 0 nm (Reference) | ~2-3 nm | Thickness is consistent with a well-ordered, standing monolayer. |
By systematically applying this multi-technique, self-validating framework, researchers can move beyond assumption to confirmation, ensuring the foundational integrity of their functionalized surfaces for any downstream application.
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Castner, D. G., Hinds, K., & Grainger, D. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces. Langmuir. [Link]
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Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir, 12(21), 5083–5086. [Link]
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Castner, D., Hinds, K., & Grainger, D. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Department of Chemistry, Northeastern University. [Link]
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Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions. Lab on a Chip (RSC Publishing). [Link]
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Wöll, C. (2007). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]
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D'Andrea, C., et al. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Frontiers in Chemistry. [Link]
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Covalent Attachment of Gold Nanoparticles onto the Thiol-terminated Surface through Au-S Bonding. Acta Physico-Chimica Sinica. [Link]
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AZoNano. (2017). Using Infrared Spectroscopy to Study Self Assembled Monolayers. AZoNano.com. [Link]
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Lee, J. K. (2005). Probing Organic Self-Assembled Monolayers (SAMs) on Silicon by FTIR with Single Reflectance ATR. Bull. Korean Chem. Soc., 26(9), 1453-1456. [Link]
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Sharma, S., et al. (2013). Thermal stability of thiol and silane monolayers: A comparative study. ResearchGate. [Link]
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Lee, T. R. Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group, University of Houston. [Link]
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Sharma, S. (2014). SELF ASSEMBLED MONOLAYERS -A REVIEW. Journal of Harmonized Research in Applied Sciences. [Link]
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Nanoscience Instruments. Contact Angle Measurements and Wettability. Nanoscience Instruments. [Link]
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Xue, Y., et al. (2014). Quantifying thiol–gold interactions towards the efficient strength control. Nature Communications. [Link]
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Ben Haddada, M., et al. (2013). Optimizing the immobilization of gold nanoparticles on functionalized silicon surfaces: amine- vs thiol-terminated silane. Semantic Scholar. [Link]
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Riberi, F. (2013). Characterization of self-assembled monolayers with FTIR and SE. Eindhoven University of Technology. [Link]
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Spectroscopy Online. (2016). Infrared Analysis of Self Assembled Monolayers. Spectroscopy. [Link]
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Ellipsometry. ProjectEllipsometry. [Link]
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Alhajji, E. M. (2016). Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings. North Carolina State University. [Link]
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Ossila. (2022). How to do a contact angle measurement (Quickstart guide). YouTube. [Link]
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Ben Haddada, M., et al. (2013). Optimizing the immobilization of gold nanoparticles on functionalized silicon surfaces: amine- vs thiol-terminated silane. ResearchGate. [Link]
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Ben Haddada, M., et al. (2013). Optimizing the immobilization of gold nanoparticles on functionalized silicon surfaces: Amine- vs thiol-terminated silane. ResearchGate. [Link]
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Lee, T. R. (2008). Ellipsometric thickness measurements of various SAMs as a function of time. ResearchGate. [Link]
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Ellipsometry for measuring the thickness of thin films. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Mercaptoethyl Oleate as a High-Performance Lubricant Additive
Authored for Researchers, Scientists, and Formulation Professionals
Abstract
The landscape of lubricant additives is perpetually evolving, driven by the dual demands of higher mechanical performance and stricter environmental regulations. While Zinc Dialkyldithiophosphates (ZDDPs) have been the cornerstone of anti-wear technology for decades, their phosphorus and sulfur content poses challenges for modern emission control systems. This guide introduces 2-Mercaptoethyl oleate (CAS 59118-78-4), a bifunctional molecule featuring both an ester and a mercaptan group, as a promising alternative. We present a comprehensive framework for objectively benchmarking its performance against established additives. This document moves beyond a simple recitation of data to explain the fundamental tribochemical principles and provide robust, self-validating experimental protocols necessary for a thorough evaluation.
The Scientific Premise: A Proposed Bifunctional Mechanism
To rationally design a testing protocol, we must first posit a mechanism of action for this compound. Its molecular structure (C₂₀H₃₈O₂S) is unique in that it combines two well-understood functional groups in lubrication science: an ester and a thiol (mercaptan).[1][2]
-
The Ester Group (Polar Head): The oleate ester portion of the molecule provides polarity. This polarity drives the molecule to adsorb onto metallic surfaces, a critical first step in forming a protective boundary film.[3] This is analogous to the action of common friction modifiers which leverage polar headgroups to reduce frictional losses.[4]
-
The Mercapto Group (Reactive Tail): The thiol (-SH) group is the source of "active" sulfur.[5] Under the extreme pressure and high localized temperatures generated at asperity contacts (the microscopic peaks on rubbing surfaces), this sulfur is expected to react with the iron surface. This tribochemical reaction forms a durable, low-shear-strength metal sulfide (e.g., iron sulfide) layer.[6][7] This sacrificial film shears in preference to the underlying metal, preventing catastrophic wear and seizure (welding).[7]
We propose a synergistic mechanism where the ester group acts as an anchor, ensuring a high concentration of the additive at the metal interface. The mercapto group then acts as the payload, delivered precisely where needed to form a protective tribofilm under boundary lubrication conditions.
Caption: Proposed synergistic lubrication mechanism of this compound.
Performance Benchmarking: A Validated Experimental Framework
Objective evaluation requires standardized testing that is both repeatable and correlates with real-world performance. The Four-Ball Wear Test is the industry-standard methodology for screening the anti-wear (AW) and extreme pressure (EP) properties of lubricant additives.[8][9]
Overall Experimental Workflow
The logical flow of the evaluation process ensures that each step builds upon the last, from initial formulation to post-test validation of the tribochemical mechanism.
Caption: Workflow for comprehensive tribological evaluation.
Detailed Experimental Protocols
Objective: To quantify and compare the anti-wear and extreme pressure performance of this compound (MEO) against a baseline and a ZDDP benchmark in a Group IV poly-alpha-olefin (PAO) base oil.
Protocol 1: Anti-Wear Characteristics (Modified from ASTM D4172)
This test evaluates performance under sustained, moderate-to-high load conditions, simulating continuous operation.[10][11]
-
Apparatus: Four-Ball Wear Test Machine.
-
Materials:
-
Test Balls: AISI E-52100 steel, 12.7 mm diameter, Grade 25 EP.[12]
-
Test Lubricants:
-
Sample A: PAO 6 cSt Base Oil (Baseline).
-
Sample B: PAO 6 cSt + 1.0% w/w this compound.
-
Sample C: PAO 6 cSt + 1.0% w/w commercial secondary ZDDP.
-
-
Heptane (for cleaning).
-
-
Procedure:
-
Thoroughly clean the steel balls, test cup, and lock ring with heptane and allow them to dry completely.
-
Assemble the test cup with three clean balls and clamp it onto the machine platform.
-
Pour the test lubricant into the cup to a level at least 3 mm above the top of the balls.
-
Secure the fourth ball into the chuck of the motor-driven spindle.
-
Place the test cup assembly into position and apply the test load. Avoid shock loading.
-
Commence spindle rotation and start the timer and heater simultaneously.
-
Run the test under the following conditions:
-
Load: 392 N (40 kgf)
-
Speed: 1200 ± 60 rpm
-
Temperature: 75 ± 2 °C
-
Duration: 60 ± 1 min
-
-
At the end of the test, stop rotation, remove the load, and turn off the heater. Remove the test cup and drain the oil.
-
Clean the three lower balls with heptane and measure the wear scar diameters (WSD) in millimeters, both parallel and perpendicular to the rubbing direction, for each ball.
-
-
Data Reporting: Calculate the average WSD of the three balls. A smaller diameter indicates superior anti-wear performance.[12]
Protocol 2: Extreme Pressure Performance (Modified from ASTM D2783)
This test determines the ultimate load-carrying capacity of the lubricant by identifying the point of catastrophic failure (welding).[7]
-
Apparatus & Materials: Same as Protocol 1.
-
Procedure:
-
Follow steps 1-5 from Protocol 1 for apparatus setup.
-
Conduct a series of 10-second tests at progressively increasing loads.
-
Begin at a load known to be below the seizure point (e.g., 800 N) and increase the load in increments according to the standard's sequence.
-
After each 10-second run, inspect the balls for signs of seizure or welding.
-
The Weld Point is the lowest applied load at which the rotating ball seizes and welds to the stationary balls, indicated by the shearing of the drive pin or a sudden, dramatic increase in friction and motor amperage.[8]
-
-
Data Reporting: Report the Weld Point in Newtons (N) or kilograms-force (kgf). A higher value signifies better extreme pressure protection.
Data Presentation and Comparative Analysis
All quantitative data must be summarized for clear, objective comparison. The following tables provide a template for presenting the expected results.
Table 1: Anti-Wear Performance Comparison
| Lubricant Sample | Additive Concentration (% w/w) | Mean Wear Scar Diameter (WSD, mm) | Average Coefficient of Friction (CoF) |
| PAO Base Oil (Baseline) | 0 | Expected: >0.80 | Expected: ~0.12 |
| PAO + this compound | 1.0 | < WSD_Baseline | < CoF_Baseline |
| PAO + ZDDP (Benchmark) | 1.0 | Expected: ~0.40 - 0.55 | Expected: ~0.09 - 0.11 |
Causality: A significant reduction in WSD for the MEO-containing sample relative to the baseline would validate its anti-wear capability.[13] Its performance relative to ZDDP, a highly effective AW additive, provides a critical benchmark.[14][15] The ester functionality in MEO is also expected to contribute to a lower coefficient of friction compared to the baseline.[4]
Table 2: Extreme Pressure Performance Comparison
| Lubricant Sample | Additive Concentration (% w/w) | Weld Point (N) |
| PAO Base Oil (Baseline) | 0 | Expected: ~1000 - 1200 |
| PAO + this compound | 1.0 | > Weld Point_Baseline |
| PAO + ZDDP (Benchmark) | 1.0 | Expected: ~2000 - 2500 |
Causality: The Weld Point is a direct measure of the film's strength under severe stress. The formation of a metal sulfide layer from the MEO's mercapto group is the primary mechanism responsible for preventing welding.[6][16] A higher Weld Point demonstrates the additive's ability to protect components during momentary, extreme loading events.
Validating the Mechanism: The Imperative of Surface Science
Trustworthy results are built on a foundation of verifiable evidence. While tribological data provides performance metrics, it does not confirm the underlying mechanism. Post-test surface analysis is a non-negotiable step to validate our initial hypothesis.
-
Scanning Electron Microscopy (SEM): SEM imaging of the wear scars on the test balls provides morphological information. A smooth, polished surface within the scar lubricated by MEO would suggest the formation of an effective, low-shear protective film, contrasting with the severe abrasion and adhesion expected from the baseline oil.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental and chemical composition of the top few nanometers of a material.[17] Analysis of the wear scar surface after the MEO test should reveal the presence of iron sulfides (FeSₓ), providing direct, incontrovertible evidence of the proposed tribochemical reaction. This closes the loop, linking the observed performance (low wear) to its chemical cause (sulfide tribofilm).
Conclusion
This compound presents a compelling profile as a next-generation lubricant additive, leveraging a sophisticated bifunctional design. Its ester group offers inherent friction modification and surface affinity, while the mercapto group provides a potent source of sulfur for robust anti-wear and extreme pressure protection. This guide provides the comprehensive, scientifically-grounded framework necessary for its rigorous evaluation. By adhering to standardized protocols, interpreting data through the lens of tribochemical principles, and validating mechanisms with advanced surface analysis, researchers and formulators can objectively quantify the performance of this compound and determine its place in the future of high-performance lubrication.
References
- Tribological Performance of Esters, Friction Modifier and Antiwear Additives for Electric Vehicle Applic
- ASTM D4172-21 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. (2021).
- Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
- Tribological properties of polyol-ester-based lubricants and their influence on oxidation stability.
- 4 Ball Lubricant Tester for Lubricant Extreme Pressure (EP) Test. (2023). Chorus Lubricants.
- Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils. (2017). RSC Publishing.
- Position of Carbonyl Group Affects Tribological Performance of Ester Friction Modifiers.
- ASTM D4172-94 | Wear Preventive Characteristics of Lubric
- ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). Savant Labs.
- Tribological studies of α-lipoic acid esters as effective environmentally friendly multifunctional lubricant additives. (2018). R Discovery.
- A Guide to Extreme Pressure Additives in Lubricants: How They Protect Metal Surfaces. Afton Chemical.
- Investigation of Raw Materials for Sulfurized Vegetable Oil Based Lubricant Additives. (2022).
- Sulfurized Additives: Types available, key applications and beneficial properties. STLE.org.
- Study on Sulfurized Vegetable Oil Type Extreme Pressure Additives. Chemical Engineering Transactions.
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- 2-Mercaptoethyl Ole
- Is This Stuff Really Better Than ZDDP?. (2009). BobIsTheOilGuy.com.
- 2-mercaptoethyl ole
- Lubricant additives: chemistry and applic
- CAS 59118-78-4 2-Mercaptoethyl ole
- Mercaptoethyl oleate | C20H38O2S | CID 6436848.
- Engine Oil Degradation Induced by Biodiesel: Effect of Methyl Oleate on the Performance of Zinc Dialkyldithiophosphate.
- Impact of Primary and Secondary ZDDP and Ionic Liquid as Lubricant Oil Additives on the Performance and Physicochemical Properties of Pd-Based Three-Way C
- Oxidation Stability Comparison between Zinc Dialkyldithiophosphate and Zinc Diamyldithiocarbarmate Induced Palm Oil. (2017).
- Synergistic and Competitive Effects between Zinc Dialkyldithiophosphates and Modern Generation of Additives in Engine Oil. (2021).
- 2-mercaptoethyl ole
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Analysis of the purity of 2-Mercaptoethyl oleate by HPLC and GC-MS
An Application Scientist's Guide to the Purity Analysis of 2-Mercaptoethyl Oleate: A Comparative Analysis of HPLC and GC-MS Methodologies
Introduction
This compound is a thioester combining the long, hydrophobic carbon chain of oleic acid with the reactive thiol group of 2-mercaptoethanol. This unique bifunctional structure lends itself to applications in drug delivery, as a linker molecule, in the synthesis of self-assembled monolayers, and as a specialized antioxidant. In these applications, particularly in pharmaceutical and biomedical fields, the purity of the compound is paramount. Even trace impurities, such as unreacted starting materials, byproducts, or degradation products, can significantly alter its physicochemical properties, compromise its efficacy, and pose potential safety risks.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. As no standardized pharmacopeial method currently exists for this specific molecule, this document outlines scientifically-grounded strategies for method development. We will explore the theoretical basis for each technique, propose detailed experimental protocols, and compare their respective strengths and weaknesses in the context of analyzing a high-molecular-weight, thermally sensitive thioester.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
A successful purity analysis begins with a thorough understanding of the target molecule and its likely contaminants.
-
This compound: A large, non-polar molecule with a molecular weight of 342.59 g/mol . It possesses a readily oxidizable thiol group and an ester linkage susceptible to hydrolysis. Its high boiling point makes it non-volatile under standard conditions.
-
Potential Impurities:
-
Starting Materials: Oleic acid and 2-mercaptoethanol.
-
Byproducts: Di-oleoyl disulfide (from oxidation of the thiol), polymers, and isomers of oleic acid (e.g., elaidic acid).
-
Degradation Products: Free oleic acid and 2-mercaptoethanol (from hydrolysis), and various oxidation products of the double bond or thiol group.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
For non-volatile, large molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical and powerful analytical choice for routine quality control and purity quantification.
Expertise & Rationale: Why RP-HPLC?
The decision to use RP-HPLC is based on the molecule's properties. The long C18 alkyl chain of the oleate moiety provides strong hydrophobic retention on a non-polar stationary phase (like C18). This allows for excellent separation from more polar impurities, such as the starting material 2-mercaptoethanol, and potentially from the less retained oleic acid.
A critical challenge is detection. The molecule lacks a strong chromophore, making standard UV-Vis detection at low wavelengths (e.g., 205-215 nm) possible but not highly sensitive and prone to interference from mobile phase impurities. Therefore, universal detection methods that do not rely on chromophores are superior. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are ideal as they respond to any non-volatile analyte, providing a more accurate representation of relative purity.
Proposed HPLC-CAD Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of acetonitrile or isopropanol to create a 1 mg/mL stock solution.
-
Chromatographic System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase is chosen for its strong hydrophobic interaction with the oleate chain, ensuring good retention and separation from polar impurities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient is essential to first elute polar impurities like 2-mercaptoethanol and then ramp up the organic solvent concentration to elute the highly retained this compound in a reasonable time with good peak shape.
Time (min) %A (Water) %B (Acetonitrile) 0.0 30 70 15.0 0 100 25.0 0 100 25.1 30 70 | 30.0 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape for large lipids.
-
Injection Volume: 10 µL
-
CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature: 35 °C.
-
HPLC Workflow Diagram
Caption: Proposed analytical workflow for purity analysis of this compound by HPLC-CAD.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to its high molecular weight and low volatility, this compound cannot be analyzed directly by GC without risk of thermal degradation in the injector and column. Therefore, a chemical derivatization step is mandatory.
Expertise & Rationale: The Need for Derivatization
The primary goal of derivatization is to increase the volatility and thermal stability of the analyte. For a molecule with a reactive thiol group and a long fatty acid chain, silylation is the most effective and common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen on the thiol group, replacing it with a non-polar, thermally stable trimethylsilyl (TMS) group. This TMS-ether is significantly more volatile and less prone to degradation at the high temperatures required for GC analysis.
GC-MS offers a distinct advantage over HPLC: structural confirmation. The mass spectrometer fragments the derivatized molecule in a predictable way, providing a "fingerprint" that can be used to confirm the identity of the main peak and tentatively identify unknown impurity peaks.
Proposed GC-MS Experimental Protocol
-
Derivatization (Silylation):
-
Accurately weigh 1 mg of the this compound sample into a GC vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes. This ensures complete derivatization of the thiol group.
-
Cool to room temperature before analysis.
-
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole MS).
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). These columns are robust and provide excellent separation for a wide range of derivatized analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 280 °C. A high injector temperature is needed to volatilize the large TMS-derivatized molecule.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 320 °C at a rate of 15 °C/min.
-
Hold: Hold at 320 °C for 10 minutes. This program allows for the elution of any residual solvent and starting materials before ramping to a high final temperature to elute the derivatized product.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 600.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC-MS Workflow Diagram
Caption: Proposed analytical workflow for impurity identification of this compound by GC-MS.
Comparative Guide: HPLC vs. GC-MS for this compound Analysis
The choice between HPLC and GC-MS is not about which is "better," but which is better suited for the specific analytical goal.
| Feature | HPLC with Universal Detection (CAD/ELSD) | GC-MS |
| Primary Application | Quantitative Purity Assessment (e.g., % area, batch release) | Qualitative Impurity Identification & Structural Confirmation |
| Analyte Volatility | Not required. Ideal for non-volatile compounds. | Required. Analyte must be volatile or made volatile. |
| Derivatization | Not necessary. Analysis is direct. | Mandatory. Silylation (e.g., with BSTFA) is required. |
| Information Provided | Retention time and peak area (purity). | Retention time and mass spectrum (structural information). |
| Sensitivity | High (ng levels), provides uniform response for non-volatile analytes. | Very high (pg levels), but response factor can vary. |
| Selectivity | Based on chromatographic separation. Co-elution is possible. | Highly selective due to both chromatographic separation and mass filtering. |
| Throughput | Higher. No sample preparation beyond dissolution. | Lower. Derivatization step adds time and complexity. |
| Key Advantage | Accurately quantifies the purity of the main component and all non-volatile impurities without chemical modification. | Unambiguously identifies impurities by providing their mass fragmentation patterns, aiding in process optimization and degradation studies. |
| Key Limitation | Provides no structural information on unknown impurity peaks. | Quantification can be less accurate without specific standards for each impurity; derivatization can introduce artifacts. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, HPLC and GC-MS are not competing but complementary techniques.
-
For routine quality control, stability testing, and batch release , where the primary goal is to accurately determine the purity percentage, HPLC with a universal detector like CAD is the superior method. It is robust, requires minimal sample preparation, and provides a true representation of the sample's composition.
-
For impurity profiling, structural elucidation of unknown peaks, and in-depth troubleshooting during process development or degradation studies , GC-MS is the indispensable tool. The structural information it provides is invaluable for understanding the reaction pathways and identifying specific contaminants that may need to be controlled.
A truly robust analytical package for this compound in a drug development or high-tech materials setting would utilize both. HPLC-CAD would be employed for routine purity checks, while GC-MS would be used to initially identify the impurities, which could then be tracked by retention time in the HPLC method. This integrated approach leverages the quantitative strength of HPLC and the qualitative power of GC-MS, ensuring the highest level of product quality and safety.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Mercaptoethyl Oleate in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 2-Mercaptoethyl oleate, moving beyond a simple checklist to instill a deep understanding of the chemical principles and safety considerations that underpin these essential laboratory practices. Our goal is to empower your team with the knowledge to handle this and similar reagents with confidence and care, ensuring a safe and efficient research environment.
Understanding the Compound: Properties of this compound
Before delving into disposal procedures, a foundational understanding of this compound's properties is crucial for appreciating the rationale behind the recommended handling protocols.
While specific toxicological data for this compound is not extensively documented, its structure as a mercaptan (thiol) derivative warrants a cautious approach.[1] Mercaptans are known for their strong, unpleasant odors and potential as skin and eye irritants.[2] The oleate portion of the molecule suggests it is a relatively large, oily liquid with a high boiling point.[1]
| Property | Value | Source |
| Molecular Formula | C20H38O2S | Guidechem[3] |
| Physical State | Liquid | LookChem[1] |
| Boiling Point | 434.3°C at 760 mmHg | LookChem[1] |
| Flash Point | 277.9°C | LookChem[1] |
| Density | 0.926 g/cm³ | LookChem[1] |
| GHS Hazard Classification | Not classified as hazardous according to multiple ECHA C&L notifications.[3][4] | PubChem[4], Guidechem[3] |
Despite its current non-hazardous classification under GHS by some sources, it is best practice in a laboratory setting to treat all chemical waste with a high degree of caution.[3][4][5] The fundamental principle of chemical safety is to minimize exposure and prevent uncontrolled release into the environment.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of universal principles that ensure the safety of personnel and the protection of the environment. These principles, when applied to this compound, form a robust and self-validating system for waste management.
-
Segregation : Never mix incompatible waste streams.[6][7] Cross-contamination can lead to dangerous reactions, generating heat, toxic gases, or even explosions.
-
Identification : All waste containers must be clearly and accurately labeled with their contents.[6][8] This is critical for safe handling by laboratory personnel and for proper disposal by waste management professionals.
-
Containment : Use appropriate, sealed containers for waste collection to prevent leaks and spills.[9]
-
Minimization : Whenever possible, design experiments to use the minimum amount of hazardous material necessary, thereby reducing the volume of waste generated.[9]
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed workflow for the safe disposal of this compound from the point of generation to final collection.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
The first line of defense in safe chemical handling is appropriate personal protective equipment. The causality is simple: creating a barrier between the researcher and the chemical agent mitigates the risk of exposure.
-
Engineering Controls : Always handle this compound and its waste within a certified laboratory fume hood to minimize inhalation of any potential vapors.[10]
-
Hand Protection : Wear nitrile or butyl rubber gloves. If incidental contact occurs, change gloves immediately.[10]
-
Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes.[2]
-
Body Protection : A fully buttoned laboratory coat should be worn to protect skin and clothing.[11]
Part 2: Waste Collection and Segregation
Proper segregation at the source is the most critical step in preventing hazardous reactions within waste containers.
-
Designate a Waste Container : Use a chemically resistant container, preferably high-density polyethylene (HDPE), for the collection of liquid this compound waste. Ensure the container is clean and dry before use.
-
Labeling : Immediately label the container as "Hazardous Waste: this compound". Include the date accumulation begins and the name of the principal investigator or responsible party.[8][10]
-
Segregation : Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, which could potentially react with the mercaptan group.[2][7][11]
-
Keep Containers Closed : Waste containers should remain sealed at all times, except when adding waste.[5][9] This prevents the release of vapors and reduces the risk of spills.
Part 3: Disposal of Contaminated Materials
Solid materials contaminated with this compound must also be treated as hazardous waste.
-
Solid Waste : Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag or container.[10] Due to the potential for strong odors from mercaptans, double-bagging is a recommended best practice.[10]
-
Empty Containers : The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (such as ethanol or acetone).[1][8] The rinsate should be collected and disposed of as liquid hazardous waste. After rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[1][8]
Part 4: Final Disposal and Waste Pickup
The final step is the transfer of the properly collected and labeled waste to your institution's environmental health and safety (EHS) office for final disposal.
-
Storage : Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to control any potential leaks.[7][9]
-
Arrange for Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[9]
-
Disposal Method : The ultimate disposal of this compound will be handled by a licensed chemical waste disposal facility. The most common methods for this type of organic waste are controlled incineration with flue gas scrubbing or other licensed chemical destruction processes.[1][12] It is imperative that this waste is not discharged into sewer systems.[1]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance summary of the disposal process, the following diagram illustrates the key decision points and actions required.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a straightforward process when guided by a clear understanding of the underlying safety principles. By implementing these detailed, step-by-step procedures, your laboratory can ensure the safety of its personnel, maintain compliance with regulatory standards, and contribute to environmental stewardship. This commitment to best practices in chemical handling builds a foundation of trust and excellence in all your research endeavors.
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Mercaptoethyl oleate | C20H38O2S | CID 6436848 . PubChem, National Institutes of Health. [Link]
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Safety Data Sheet: 2-Mercaptoethanol . Carl ROTH. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
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Mercaptans Removal . Equinox Engineering Ltd. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Standard Operating Procedure for 2-Mercaptoethanol . Washington State University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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Mercaptan removal with Sulfinol . Shell. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Managing mercaptans . Oilfield Technology. [Link]
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Recycling and Reuse of Organo-sulfur Compounds from Barrels of Natural Gas Contaminated with Mercaptan Odorant . ResearchGate. [Link]
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Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations . EPA. [Link]
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Navigating the Nuances of 2-Mercaptoethyl Oleate: A Guide to Personal Protective Equipment and Safe Handling
For the modern researcher, scientist, or drug development professional, the mastery of chemical handling is not merely a matter of procedure, but a cornerstone of scientific integrity and personal safety. 2-Mercaptoethyl oleate, a long-chain thiol ester, presents a unique case study in this principle. While aggregated GHS data from multiple suppliers suggest the compound itself is "not classified" as hazardous, this can be dangerously misleading.[1][2] The true challenge lies not in high acute toxicity, but in the inherent nature of its mercaptan (-SH) functional group. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and operational protocols necessary for the safe and effective handling of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
The Causality of Caution: Understanding the Mercaptan Hazard
The primary hazard associated with this compound, and indeed all thiols, is its exceptionally potent and malodorous nature. The human nose can detect mercaptans at concentrations as low as parts per billion.[3] While not acutely toxic at these levels, the odor is classified as a statutory nuisance and can cause adverse reactions such as headaches and nausea.[3][4][5][6] Accidental release can lead to laboratory-wide or even building-wide disruptions, mistaken for a natural gas leak, as similar thiol compounds are used as odorants in natural gas for safety.[3][7]
Therefore, all handling protocols are designed around a central principle: containment of the odor and prevention of contact. The long alkyl chain of the oleate portion makes the compound a liquid with low volatility compared to smaller thiols, but aerosolization and vapor escape from open containers are still significant risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following recommendations are based on a comprehensive evaluation of the risks associated with handling this compound in a laboratory setting.
Hand Protection: The Critical Barrier
Your primary defense against dermal contact is the correct selection and use of chemical-resistant gloves.
-
Recommended Materials: Nitrile or Neoprene gloves are the preferred choice. These synthetic rubbers offer broad chemical resistance and are less likely to cause allergic reactions than latex.[8]
-
The Importance of Thickness and Breakthrough Time: For handling pure this compound or concentrated solutions, double-gloving with thicker (e.g., >8 mil) nitrile or neoprene gloves is recommended. It is crucial to understand that "chemical resistance" is not absolute. Chemicals will eventually permeate through any glove material. The "breakthrough time" is the time it takes for a chemical to be detected on the inside of the glove. This can vary significantly between manufacturers for the same material.[9] Always consult the manufacturer's specific chemical resistance data.
-
Immediate Action on Contamination: Thin disposable gloves are suitable for incidental splash protection only.[10][11] If a glove comes into contact with this compound, it must be removed and replaced immediately to prevent skin exposure.[11]
Table 1: Illustrative Glove Compatibility for Handling Thiols and Related Compounds (Note: Data for this compound is not widely available. This table is an extrapolation based on general data for thiols and long-chain esters. Always consult your glove manufacturer's specific data.)
| Glove Material | Breakthrough Time Rating | Recommendation for this compound |
| Nitrile | Good to Excellent (>4 hours for many organics)[12] | Recommended. Use thicker gloves (>8 mil) for prolonged handling. Double-glove for extra protection. |
| Neoprene | Good to Excellent (>4 hours for many organics)[12] | Recommended. A suitable alternative to nitrile, offering good flexibility. |
| Butyl Rubber | Excellent (>8 hours for many ketones, esters)[12] | Recommended. Offers superior protection but may reduce dexterity. |
| Latex | Poor to Fair (<1 hour for many organics)[12] | Not Recommended. Offers poor chemical resistance and is a common allergen. |
| PVC (Vinyl) | Poor (<1 hour for many organics) | Not Recommended. Prone to degradation by many organic compounds. |
Eye and Face Protection: Shielding from Splashes
-
Minimum Requirement: Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times in the laboratory.[13]
-
Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to safety glasses.[14] This provides a broader barrier of protection for the entire face.
Body Protection: Preventing Clothing Contamination
-
A buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from minor spills and splashes.
-
For procedures with a higher risk of significant spillage, consider a chemical-resistant apron worn over the lab coat.
-
Clothing contaminated with even a small amount of this compound can be a persistent source of odor and is difficult to deodorize.[10]
Respiratory Protection: Managing Inhalation Risks
Due to the potent odor, all handling of this compound must be performed within a certified chemical fume hood to prevent the release of vapors into the laboratory.[15][16]
-
Standard Operations: For routine handling of small quantities in a fume hood, specific respiratory protection is generally not required, as the engineering controls of the hood should provide adequate protection.
-
Spill or Emergency Situations: In the event of a large spill or failure of ventilation, an air-purifying respirator with an organic vapor cartridge should be available for emergency response personnel.
Visualizing Your PPE Strategy
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Trustworthiness in the lab is built on robust, repeatable protocols. Follow these steps to ensure safe handling from receipt to disposal.
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Put on your first pair of nitrile/neoprene gloves. Ensure they overlap the cuffs of your lab coat. Put on the second pair over the first.
Doffing (Taking Off) Sequence - The Key to Avoiding Contamination:
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it in on itself, touching only the inside surfaces. Hang it in its designated location or dispose of it if contaminated.
-
Eye Protection: Remove your safety glasses or face shield by handling the earpieces or strap.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Handling and Storage Plan
-
Ventilation is Key: Always handle this compound in a chemical fume hood.[15][16] Keep the sash at the lowest practical height.
-
Sealed Containers: Keep containers tightly sealed when not in use to prevent vapor escape.[15]
-
Secondary Containment: Store bottles in a secondary container (such as a plastic tray) to contain any potential leaks.[15]
-
Segregation: Store away from strong oxidizing agents, strong bases, and sources of ignition.[10]
Spill Response Plan
-
Alert Personnel: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Don Appropriate PPE: Before cleaning a small, manageable spill, don your full PPE, including double gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable waste container.
-
Decontaminate: Wipe the spill area with a cloth soaked in a 10% bleach solution.[15][17] Allow a contact time of at least 30 minutes, then wipe with a damp cloth. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Neutralize the Odor
The primary goal of thiol disposal is the oxidation of the mercaptan group to a less odorous sulfonate.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Inform your EHS office that the waste contains mercaptans.[15]
-
Solid Waste: All contaminated solid waste (gloves, paper towels, absorbent material) should be placed in a sealed plastic bag, then into a designated solid hazardous waste container.[7]
-
Glassware Decontamination: Immediately after use, rinse glassware in the fume hood. Then, fully submerge the glassware in a designated plastic tub containing a 1:1 mixture of commercial bleach and water.[15] Allow the glassware to soak for at least 12-24 hours before standard washing. This oxidizes residual thiol, preventing odors from contaminating the lab's washing facilities.[7][15][17]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, harnessing its utility while maintaining a safe and professional laboratory environment. This commitment to procedural excellence is the bedrock of reliable and trustworthy scientific advancement.
References
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Scribd. (n.d.). Lab Guide: Handling Mercaptans. Retrieved from [Link]
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University College London. (2020, June 23). Thiols. UCL Safety Services. Retrieved from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mercaptoethyl oleate. PubChem Compound Database. Retrieved from [Link]
- Unknown Source. (n.d.). Stench Chemicals (thiols) SOP.
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ResearchGate. (2019, October 7). Laboratory-scale study of mercaptan removal from LPG in the presence of passive mixing tools. Retrieved from [Link]
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Interscan Corporation. (2024, August 7). Understanding Mercaptans: Knowledge for Industrial Safety. Retrieved from [Link]
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AONG website. (2018, January 10). The Effects of Mercaptans on Various Metals. Retrieved from [Link]
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MD Searchlight. (n.d.). Mercaptan Toxicity. Retrieved from [Link]
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YZ Systems. (n.d.). Mercaptan Odorant – Safety & Facts on Gas Leak Detection. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Polar Labs. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
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CDC Stacks. (n.d.). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
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Hydrocarbon Processing. (2016, April 1). Remove mercaptans from hydrocarbon condensates and NGL streams. Retrieved from [Link]
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ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus movement. Retrieved from [Link]
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Duke University Safety. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]
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CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
